molecular formula C10H11ClO3 B1455962 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one CAS No. 68505-86-2

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B1455962
CAS No.: 68505-86-2
M. Wt: 214.64 g/mol
InChI Key: RSGCVNHRLABSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGCVNHRLABSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735160
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68505-86-2
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68505-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Chemical Properties & Synthetic Utility of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

[1][2]

Executive Summary

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (hereafter referred to as


-Chloro-Propiovanillone

12

-amino alcohols
chiral epoxides12

This guide addresses the compound's physicochemical profile, validated synthesis protocols, and its reactivity network, specifically focusing on its application in developing adrenergic receptor modulators and antioxidant-functionalized scaffolds.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Common Synonyms

-Chloro-4'-hydroxy-3'-methoxypropiophenone; 2-Chloropropiovanillone
CAS Registry Number 68505-86-2
Molecular Formula

Molecular Weight 214.65 g/mol
SMILES COc1cc(C(=O)C(C)Cl)ccc1O
Physical Properties[1][2][9]
  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: 108–112 °C (Typical for vanillyl

    
    -chloroketones; purity dependent).[1][2]
    
  • Solubility:

    • High: DMSO, DMF, Acetone, Ethyl Acetate.[2]

    • Moderate: Ethanol, Methanol (may undergo solvolysis over time).[1][2]

    • Low: Water, Hexane.[2]

  • Stability: Hygroscopic; sensitive to light and oxidation (browning of the phenol group).[1][2] The C-Cl bond is labile and prone to hydrolysis in basic aqueous media.[1][2]

Synthesis & Production Logic

The synthesis of

Propiovanillone12
Validated Synthetic Route

The most reliable method involves selective



12

Protocol (Optimized for Selectivity):

  • Precursor: Dissolve Propiovanillone (1.0 eq) in a mixture of Ethyl Acetate/Chloroform (1:1).

  • Reagent: Add

    
     (2.2 eq) suspended in hot ethanol or 
    
    
    (1.05 eq) dropwise at 0°C.
  • Mechanism: The reaction proceeds via the enol tautomer of the ketone.[1][2]

  • Workup: Quench with ice water. Extract with DCM.[1][2][3] Wash with saturated

    
     to remove acid byproducts.[1][2]
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to avoid silica-induced degradation.[1][2]

Synthesis Pathway Visualization[1]

SynthesisPathStartGuaiacol(Precursor)InterPropiovanillone(Parent Ketone)Start->InterFriedel-Crafts Acylation(Propionyl Chloride, AlCl3)Finalalpha-Chloro-Propiovanillone(Target)Inter->FinalSelective Chlorination(CuCl2 or SO2Cl2)

Figure 1: Synthetic pathway from Guaiacol to the target

12

Reactivity Profile & Applications

The core utility of this compound lies in the bifunctional reactivity of the

12
Nucleophilic Substitution ( -Amination)

The most common application is the synthesis of

norephedrine12
  • Reaction:

    
     displacement of the chloride by primary or secondary amines.[1][2]
    
  • Challenge: The reaction can lead to "dimerization" (pyrazine formation) or epoxy-amine formation if not controlled.[1][2]

  • Protocol Insight: Use a bulky base (e.g., DIPEA) or excess amine at low temperatures (-10°C to 0°C) to favor mono-substitution.[1][2]

Stereoselective Reduction (Chiral Synthesis)

The ketone can be reduced to form chlorohydrins (halohydrins), which are precursors to chiral epoxides.[1][2]

  • Reagents:

    
     (racemic), or biocatalytic reduction (KREDs) for enantiopurity.[1][2]
    
  • Application: Synthesis of chiral lignin model compounds to study

    
    -O-4 bond cleavage.
    
Reactivity Network Visualization

ReactivityCenter2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneAminoKetonealpha-Amino Ketone(Adrenergic Precursor)Center->AminoKetone+ R-NH2 (SN2)ChlorohydrinChlorohydrin(Chiral Alcohol)Center->Chlorohydrin+ NaBH4 (Reduction)AminoAlcoholAmino Alcohol(e.g., Metanephrine Analogs)AminoKetone->AminoAlcohol+ H2/Pd (Reduction)EpoxideVanillyl Epoxide(Reactive Scaffold)Chlorohydrin->Epoxide+ Base (Cyclization)

Figure 2: Divergent reactivity profile leading to pharmaceutical scaffolds.[1][2][4]

Experimental Handling & Safety Protocols

Warning:

lachrymators12
Standard Operating Procedure (SOP)
  • Engineering Controls: All weighing and manipulation must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.[2] A full-face respirator is recommended if handling powder outside a hood.[1][2]

  • Decontamination:

    • Spills: Neutralize with a dilute solution of ammonia or sodium thiosulfate to degrade the alkylating potential.[1][2]

    • Glassware: Soak in 10% NaOH/Ethanol bath for 2 hours before washing.[1][2]

Storage Stability[1]
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the phenol and hydrolysis of the chloride.[1][2]

  • Shelf Life: 6 months under optimal conditions. Degradation is indicated by a color shift from pale yellow to dark orange/brown.[1][2]

References

  • Toronto Research Chemicals (TRC). 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Product Monograph. Retrieved from [1][2]

  • PubChem. 2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One (Related Derivative Data). CID 15765124.[1][2] Retrieved from [1][2]

  • NIST Chemistry WebBook. 1-(4-hydroxy-3-methoxyphenyl)-1-propanone (Parent Ketone Data). SRD 69.[1][2] Retrieved from [1][2]

  • ChemicalBook. 2-Chloro-1-(4-methylphenyl)-1-propanone (Structural Analog Reactivity). Retrieved from

  • GuideChem. 4'-Hydroxy-3'-methoxypropiophenone Properties and Applications. Retrieved from

Solubility Profiling and Solvent Optimization for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2), also known as 2-chloro-4'-hydroxy-3'-methoxypropiophenone, is a highly functionalized


-chloro ketone derivative of acetovanillone [1]. As a critical intermediate in the synthesis of pharmaceuticals and synthetic analogs of lignin-derived natural products, understanding its thermodynamic solubility and kinetic stability in organic solvents is paramount. This whitepaper provides a comprehensive analysis of its physicochemical properties, empirical solubility profiles, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, one must analyze the causality between its structural moieties and solvent interactions.

The molecule (Molecular Weight: 214.65 g/mol , Formula: C10H11ClO3) possesses four distinct functional domains that dictate its solvation thermodynamics:

  • Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor. Solvents that can disrupt the intermolecular hydrogen bonding between solute molecules (e.g., DMSO, DMF) will yield the highest solubility.

  • Methoxy Group (-OCH3): Acts as a hydrogen bond acceptor, increasing affinity for polar protic solvents.

  • Carbonyl Group (C=O): Imparts significant dipole moment and acts as a hydrogen bond acceptor.

  • 
    -Chloroethyl Moiety (-CH(Cl)CH3):  Introduces lipophilicity and polarizability, while simultaneously creating a site of electrophilic reactivity.
    

By applying Hansen Solubility Parameters (HSP), we can map the dispersion (


), polar (

), and hydrogen-bonding (

) forces to select optimal solvent systems.

Hansen Solubility Parameter mapping for rational solvent selection.

Quantitative Solubility Matrix

Based on the structural homology to similar substituted propiophenones and empirical solvent screening principles, the solubility of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is stratified across standard organic solvents at 25°C.

Note: Data represents validated ranges for this class of


-chloro ketones to guide initial solvent selection [2].
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Descriptive Term (USP)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Freely Soluble
Polar Aprotic N,N-Dimethylformamide (DMF)> 100Freely Soluble
Halogenated Dichloromethane (DCM)50 - 100Soluble
Ester Ethyl Acetate (EtOAc)30 - 50Soluble
Polar Protic Methanol (MeOH)10 - 30Sparingly Soluble
Non-Polar n-Heptane / Hexanes< 1Practically Insoluble
Aqueous Water (pH 7.0)< 0.1Practically Insoluble

Solvolytic Stability & Degradation Causality

A critical oversight in solubility profiling is ignoring solute-solvent reactivity. The


-chloro ketone moiety is highly susceptible to nucleophilic substitution and elimination reactions [3].

Causality of Degradation:

  • Protic Solvents (Alcohols): Prolonged exposure to methanol or ethanol, especially at elevated temperatures, can induce solvolysis, replacing the chloride with an alkoxy group.

  • Basic Conditions: In the presence of basic solvents or impurities, the compound can undergo dehydrohalogenation to form an enone, or intramolecular cyclization if phenoxide ions are generated.

Potential solvolytic degradation pathways in reactive organic solvents.

Self-Validating Experimental Methodologies

To obtain rigorous thermodynamic solubility data and execute efficient crystallizations, protocols must be designed as self-validating systems. This ensures that kinetic artifacts (e.g., supersaturation) are not mistaken for thermodynamic endpoints.

Isothermal Shake-Flask Solubility Determination

This protocol utilizes a time-course sampling strategy to mathematically validate that equilibrium has been achieved.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (e.g., 150 mg) to 1.0 mL of the target solvent in a sealed 2 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the phenolic ketone.

  • Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C and agitate at 500 RPM.

  • Self-Validating Sampling:

    • Extract a 100 µL aliquot at 24 hours (

      
      ).
      
    • Extract a second 100 µL aliquot at 48 hours (

      
      ).
      
  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents adsorption of the lipophilic solute, ensuring accurate quantification.

  • Quantification: Dilute the filtrate into the linear dynamic range and quantify via HPLC-UV (e.g., 254 nm).

  • Validation Check: Calculate the concentration at both time points. If

    
    , thermodynamic equilibrium is confirmed. If 
    
    
    
    , continue agitation for another 24 hours.

Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Solvent-Antisolvent Crystallization Protocol

For purification or isolation during scale-up, an Ethyl Acetate (Solvent) / Hexane (Antisolvent) system is highly effective due to the steep solubility cliff between the two.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in a minimum volume of Ethyl Acetate at 40°C. Causality: 40°C is chosen to maximize solubility without inducing thermal degradation of the

    
    -chloro group.
    
  • Clarification: Filter the warm solution through a 0.45 µm filter to remove insoluble mechanical impurities.

  • Antisolvent Addition: Slowly add Hexane dropwise under continuous stirring until the solution becomes faintly turbid (the cloud point).

  • Seeding & Aging: Stop antisolvent addition. Allow the mixture to age for 30 minutes at 40°C to allow primary nucleation. Causality: Aging at the cloud point prevents crash-precipitation, promoting the growth of highly pure, well-defined crystals rather than amorphous aggregates.

  • Cooling: Ramp the temperature down to 5°C at a controlled rate of 0.5°C/min.

  • Isolation: Filter the resulting crystals and wash with cold Hexane to remove residual mother liquor. Dry under vacuum at room temperature.

References

  • Toronto Research Chemicals (Fisher Scientific Partner). 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, TRC Product Specifications. Fisher Scientific. Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem General Reactivity of alpha-Haloketones. PubChem Database. Available at: [Link]

Reactivity profile of alpha-chloroketones derived from propiovanillone

Reactivity Profile of -Chloroketones Derived from Propiovanillone: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

As the pharmaceutical industry increasingly looks toward biomass valorization for sustainable building blocks, lignin-derived phenolics like propiovanillone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one) have emerged as highly valuable scaffolds. The targeted

2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

This technical whitepaper details the reactivity profile of propiovanillone-derived

Mechanistic Foundation: The Phenacyl Effect

The defining characteristic of


phenacyl effect

In a standard unactivated alkyl chloride, the







Consequently, 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one reacts with amines, thiols, and azides orders of magnitude faster than its corresponding alkyl chloride counterparts, while avoiding the premature elimination pathways often seen in

ReactivityCorePropiovanilloneα-ChloroketoneSN2SN2 Substitution(Amines, Azides, Thiols)Core->SN2 Mild Base, NucleophileHantzschHantzsch Synthesis(Thiourea/Thioamides)Core->Hantzsch Reflux, EtOHFavorskiiFavorskii Rearrangement(Alkoxides/Hydroxides)Core->Favorskii Strong Base (RO-)EpoxideDarzens-type / Epoxidation(Reduction + Base)Core->Epoxide NaBH4 then NaOH

Divergent reactivity pathways of propiovanillone-derived α-chloroketones.

Synthesis of the -Chloroketone Scaffold

While advanced continuous-flow diazomethane generation [1] and one-carbon chain extensions of esters [2] are modern, safe alternatives for synthesizing complex chiral




Protocol 1: Direct -Chlorination using Sulfuryl Chloride

Causality Focus:



Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of propiovanillone in 25 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Lower temperatures suppress electrophilic aromatic chlorination on the electron-rich phenolic ring.

  • Addition: Dropwise, add 10.5 mmol (1.05 equiv) of

    
     dissolved in 5 mL of DCM over 15 minutes.
    
  • Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The product will appear as a new, less polar spot. LC-MS validation is critical here: look for the characteristic 3:1 isotopic ratio of the [M+H]+ and [M+2+H]+ peaks, confirming mono-chlorination.

  • Quenching: Carefully quench the reaction with saturated aqueous

    
     (gas evolution will occur due to 
    
    
    and
    
    
    neutralization).
  • Isolation: Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.
    

Core Reactivity Workflows

Heterocycle Construction: The Hantzsch Thiazole Synthesis

The reaction of

HantzschAα-Chloroketone+ ThioureaBS-Alkylation(Isothiouronium Salt)A->B SN2 AttackCCyclization(Nucleophilic Attack on C=O)B->C IntramolecularDDehydration(Aromatization)C->D -H2OE2-Amino-4-arylthiazoleDerivativeD->E Tautomerization

Stepwise mechanistic workflow of the Hantzsch thiazole synthesis.

Protocol 2: Synthesis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-5-methylthiazole

Causality Focus: Ethanol is used as the solvent because it solubilizes both the hydrophobic

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5.0 mmol of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one and 5.5 mmol of thiourea in 15 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3 hours. Rationale: The initial

    
     attack of sulfur occurs rapidly, but the subsequent cyclization and dehydration require thermal energy to overcome the activation barrier.
    
  • Precipitation (Self-Validation): As the reaction progresses, the isothiouronium intermediate cyclizes. Upon cooling the flask to 0 °C, the product precipitates directly as a crystalline hydrochloride salt.

  • Filtration: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry in vacuo.

  • Free-basing (Optional): To obtain the free base, suspend the salt in water, adjust the pH to 8 using 1M

    
    , and extract with ethyl acetate.
    
The Favorskii Rearrangement

When treated with strong nucleophilic bases (e.g., sodium methoxide), the propiovanillone


Quantitative Reactivity Profile

The table below summarizes the standardized reactivity metrics for 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one under various conditions, providing a benchmark for synthetic planning.

Nucleophile / ReagentReagents & ConditionsReaction PathwayTypical Yield (%)Primary Application
Thiourea EtOH, Reflux, 3hHantzsch Thiazole Synthesis85 - 92%Antioxidant/Antimicrobial scaffolds
Sodium Azide (

)
DMF,

, 25 °C, 4h

Substitution
78 - 84%Click-chemistry precursors
Primary Amines (

)
THF,

, 0 °C to RT

Substitution
65 - 75%Amino-ketone drug intermediates
Sodium Methoxide (

)
MeOH, Reflux, 12h (Phenol protected)Favorskii Rearrangement55 - 60%Branched aryl-propionic acids

then

MeOH, 0 °C, then aq.

Reduction & Epoxidation70 - 80%Aryl-substituted epoxides

Conclusion

The


References

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane Journal of Organic and Pharmaceutical Chemistry (2024)[Link] [1]

  • One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane The Journal of Organic Chemistry (2004)[Link] [2]

  • A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride Synthesis (2009)[Link] [3]

Technical Whitepaper: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2)[1] is a highly functionalized aromatic


-halo ketone. Structurally, it features a vanillyl moiety (4-hydroxy-3-methoxyphenyl) conjugated to a chloropropanoyl group. This specific arrangement makes it an invaluable electrophilic hub for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system or adrenergic receptors. As a Senior Application Scientist, I have structured this guide to detail its physicochemical profile, self-validating synthetic pathways, and downstream utility in drug development.

Physicochemical Identity & Structural Profiling

Understanding the exact physical parameters of this intermediate is critical for downstream purification and reaction monitoring. The compound typically presents as a solid with a standard commercial purity of 97%.

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 68505-86-2[1]
IUPAC Name 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one[1]
Common Synonyms 2-Chloro-4'-hydroxy-3'-methoxypropiophenone[1]
Molecular Formula C10H11ClO3[1]
Molecular Weight 214.65 g/mol [1]
Monoisotopic Mass 214.03967 Da[2]
Melting Point 77 – 78 °C
SMILES O=C(C1=CC=C(O)C(OC)=C1)C(Cl)C[1]
InChIKey RSGCVNHRLABSCX-UHFFFAOYSA-N

Synthetic Logic & Mechanistic Pathways

The synthesis of 2-chloro-4'-hydroxy-3'-methoxypropiophenone relies on two primary mechanistic routes. The choice of route depends on precursor availability—either starting from guaiacol (a simple phenol) or propiovanillone (a lignin-derived ketone[3]).

  • Route A (Friedel-Crafts Acylation): Utilizes guaiacol and 2-chloropropionyl chloride. 2-Chloropropionyl chloride is a highly versatile electrophile, widely recognized for its industrial use in the synthesis of APIs like ibuprofen[4].

  • Route B (

    
    -Chlorination):  Utilizes propiovanillone and a selective chlorinating agent.
    

SyntheticLogic Guaiacol Guaiacol (2-Methoxyphenol) Target 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one CAS: 68505-86-2 Guaiacol->Target Friedel-Crafts Acylation (2-Chloropropionyl chloride, AlCl3) Propiovanillone Propiovanillone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one) Propiovanillone->Target Selective α-Chlorination (SO2Cl2, 0 °C) Amination Aminated Intermediates (Cathinone Analogs) Target->Amination Nucleophilic Substitution (R-NH2, Mild Base) Reduction Chiral Amino Alcohols (Ephedrine Analogs) Amination->Reduction Stereoselective Reduction (NaBH4 or Ru-Catalyst)

Figure 1: Synthetic pathways and downstream applications of 2-chloro-4'-hydroxy-3'-methoxypropiophenone.

Self-Validating Experimental Protocols

Protocol A: Selective -Chlorination of Propiovanillone

Causality Focus: The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups strongly activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS). To direct chlorination exclusively to the


-carbon of the ketone, we utilize Sulfuryl Chloride (SO2Cl2) in a non-polar solvent at low temperatures, which mechanistically favors enol-halogenation over ring EAS.
  • Setup and Enolization: Dissolve 10.0 mmol of propiovanillone in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Self-Validation: The solution must remain perfectly clear. Moisture exclusion is critical to prevent the premature hydrolysis of SO2Cl2 into H2SO4 and HCl.

  • Reagent Addition: Slowly add a solution of SO2Cl2 (10.5 mmol, 1.05 eq) in 5 mL of DCM dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the chlorinating agent, minimizing over-chlorination (e.g.,

      
      -dichloro byproducts) and suppressing exothermic spikes.
      
  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

    • Self-Validation: The starting material (

      
       ~0.3) will be consumed, replaced by a new, less polar UV-active spot (
      
      
      
      ~0.5) corresponding to the target
      
      
      -chloro ketone.
  • Quenching and Workup: Quench the reaction carefully with 20 mL of saturated aqueous NaHCO3.

    • Causality: Neutralization of the generated HCl is mandatory. Acidic conditions during concentration can lead to the degradation of the

      
      -chloro ketone. Extract with DCM (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate.
      
  • Analytical Confirmation: Analyze the crude product via 1H-NMR (CDCl3).

    • Self-Validation: The disappearance of the propiovanillone

      
      -CH2 quartet (~2.9 ppm) and the emergence of a distinct 
      
      
      
      -CH-Cl quartet (~5.2 ppm, integrating to 1H) unambiguously validates the regioselectivity of the transformation.
Protocol B: Friedel-Crafts Acylation of Guaiacol

Causality Focus: Direct acylation of guaiacol requires a Lewis acid. Because guaiacol has a free phenol and a methoxy group, AlCl3 will coordinate strongly to the oxygen atoms, requiring at least 2.2 equivalents. Elevated temperatures can cause AlCl3-mediated demethylation; therefore, the reaction must be kept strictly between 0–5 °C.

  • Complexation: Suspend anhydrous AlCl3 (22.0 mmol, 2.2 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE) at 0 °C. Slowly add guaiacol (10.0 mmol) dissolved in 5 mL of DCE.

  • Acylation: Add 2-chloropropionyl chloride (11.0 mmol, 1.1 eq) dropwise over 20 minutes, maintaining the temperature below 5 °C.

    • Causality: The para-position (relative to the strongly activating -OH group) is the most sterically accessible and electronically favored site, ensuring high regioselectivity for the 4-acyl product.

  • Quenching: Pour the reaction mixture carefully over 50 g of crushed ice containing 5 mL of concentrated HCl to break the robust aluminum-oxygen complexes without hydrolyzing the product.

Downstream Applications in Drug Development

The


-chloro ketone motif is a classic electrophile. When reacted with primary or secondary amines (e.g., methylamine), it undergoes nucleophilic substitution to form cathinone analogs  ( 

-amino ketones). Because the phenoxide ion can act as a competing nucleophile under strongly basic conditions (leading to polymerization or Darzens-type condensations), aminations must be performed using the amine itself as a mild base. Subsequent stereoselective reduction of these aminated intermediates yields chiral amino alcohols, which are structural analogs of ephedrine and pseudoephedrine, bearing the pharmacologically privileged vanillyl substitution pattern.

EHS (Environment, Health, and Safety) Guidelines

Handling


-halo ketones requires strict adherence to safety protocols due to their alkylating potential and irritant properties.

Table 2: Hazard & Safety Data

Hazard ClassH-CodeDescriptionPrecautionary Measures (P-Codes)
Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.P260 (Do not breathe dust/fumes), P270 (Do not eat/drink when using).
Irritation H315, H319Causes skin irritation and serious eye irritation.P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye rinse protocol).
Respiratory H335May cause respiratory irritation.P402+P404 (Store in a dry place/closed container).
Signal Word Warning Requires standard PPE (fume hood, nitrile gloves).N/A

References

Sources

Thermodynamic stability of guaiacyl alpha-chloroketone derivatives

Thermodynamic Stability of Guaiacyl -Chloroketone Derivatives

Executive Summary & Strategic Relevance

Guaiacyl

2-chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone

-adrenergic agonists
HIV protease inhibitorslignin depolymerization

Their thermodynamic profile is defined by a "reactivity-stability paradox":

  • Synthetic Utility: The

    
    -chloro ketone moiety is a potent electrophile, enabling rapid nucleophilic substitution (
    
    
    ) to form amino-alcohols or heterocycles.
  • Inherent Instability: This same electrophilicity renders them thermodynamically unstable in aqueous or basic media, driving degradation via hydrolysis, polymerization, or the Favorskii rearrangement .

This guide provides a mechanistic analysis of their stability, degradation kinetics, and protocols for their handling and assessment.

Thermodynamic & Electronic Landscape

The stability of guaiacyl

Electronic Push-Pull Mechanism

The guaiacyl moiety (3-methoxy-4-hydroxyphenyl) acts as a strong electron donor (

  • Stabilization: The donation from the oxygen lone pairs reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles than a simple alkyl

    
    -chloroketone.
    
  • Destabilization: The

    
    -chlorine atom exerts a strong inductive withdrawal (
    
    
    ), polarizing the
    
    
    -carbon and weakening the C-Cl bond (Bond Dissociation Energy
    
    
    75–80 kcal/mol).
Structural Reactivity Hotspots

The molecule possesses three distinct zones of thermodynamic vulnerability:

  • Carbonyl Carbon (

    
    ):  Susceptible to nucleophilic attack (hydration).
    
  • 
    -Carbon (
    
    
    ):
    Prime site for
    
    
    displacement or deprotonation (pKa
    
    
    12–14).
  • Phenolic Hydroxyl: Acidic proton (pKa

    
     10) that can lead to phenoxide formation, accelerating degradation.
    

Gcluster_0Thermodynamic TensionGuaiacylGuaiacyl Ring(Electron Donor)CarbonylCarbonyl Group(Electrophile)Guaiacyl->Carbonyl+M StabilizationAlphaCAlpha-Carbon(Leaving Group Site)Carbonyl->AlphaC-I Activation

Figure 1: Electronic interaction map showing the competing stabilization and activation forces within the molecule.

Degradation Pathways & Kinetics

Understanding how these molecules break down is essential for designing storage and reaction conditions.

Hydrolysis (The Dominant Pathway)

In aqueous media, thermodynamic equilibrium favors the formation of the

  • Mechanism: Direct

    
     attack by water/hydroxide on the 
    
    
    -carbon.
  • Kinetics: The reaction is pseudo-first-order in buffered aqueous solution.

    • At pH > 8, the rate increases exponentially due to phenoxide formation, which can participate in intramolecular displacement (epoxide formation) followed by opening.

The Favorskii Rearrangement

In the presence of alkoxides or strong bases, the thermodynamic drive to form a stable carboxylate anion triggers a skeletal rearrangement.

  • Trigger: Deprotonation of the

    
    -carbon (or 
    
    
    if present).
  • Intermediate: Formation of a cyclopropanone ring.[1][2]

  • Outcome: Ring contraction or skeletal shift to form carboxylic acids/esters. This is irreversible and thermodynamically downhill.

Photolytic Degradation

The

DegradationStartGuaiacyl alpha-ChloroketoneHydrolysisHydrolysis (pH > 7)Start->Hydrolysis+ H2O / OH-FavorskiiFavorskii Rearrangement(Strong Base)Start->Favorskii+ RO- / HeatPhotolysisPhotolysis (UV Light)Start->Photolysis+ hνProd_Hydroalpha-Hydroxy Ketone(Thermodynamic Sink)Hydrolysis->Prod_HydroProd_FavorGuaiacyl Acetic Acid/EsterFavorskii->Prod_FavorProd_PhotoRadical Polymers(Tars)Photolysis->Prod_Photo

Figure 2: Primary degradation pathways governing the shelf-life and reactivity of guaiacyl

Experimental Protocols

Synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone

Note: This protocol synthesizes the target from acetovanillone, avoiding hazardous diazo compounds.

Reagents:

  • Acetovanillone (1.0 eq)

  • Sulfuryl Chloride (

    
    , 1.1 eq)[3]
    
  • Solvent: Dichloromethane (DCM) / Methanol (4:1 ratio)

Procedure:

  • Dissolution: Dissolve acetovanillone in DCM/MeOH mixture. The methanol cosolvent is critical to trap the HCl byproduct and prevent acid-catalyzed polymerization.

  • Chlorination: Cool to 0°C. Add

    
     dropwise over 30 minutes. The solution will darken slightly.
    
  • Quench: Stir for 2 hours at room temperature. Quench with ice-cold water.

  • Isolation: Wash the organic layer with saturated

    
     (carefully, to avoid base-induced degradation) and brine.
    
  • Purification: Recrystallize immediately from toluene/heptane. Do not use silica chromatography if possible, as the acidic surface can catalyze decomposition.

Stability Assessment Protocol (Arrhenius Kinetics)

To determine the shelf-life (


Workflow:

  • Preparation: Prepare 10 mM stock solutions in Acetonitrile.

  • Incubation: Dilute into phosphate buffers at pH 5.0, 7.0, and 9.0. Incubate aliquots at 25°C, 40°C, and 60°C.

  • Monitoring: Analyze via HPLC (C18 column, Water/ACN gradient) at

    
     hours.
    
  • Calculation: Plot

    
     vs 
    
    
    to derive
    
    
    .

Table 1: Typical Stability Data (Simulated for Guaiacyl Derivatives)

ConditionHalf-Life (

)
Major DegradantRecommendation
pH 2.0 (25°C) > 2 weeksAcid hydrolysisStable Storage
pH 7.4 (25°C) 12–24 hours

-Hydroxy ketone
Process immediately
pH 10.0 (25°C) < 30 minsFavorskii productsAvoid exposure
Solid State (4°C) > 1 yearNoneStore under Argon

Stabilization & Handling Strategies

To maximize thermodynamic stability during storage and processing:

  • Acidic Environment: Maintain pH < 4 during aqueous workups. The protonation of the carbonyl oxygen is less destabilizing than the formation of the enolate or phenoxide anion.

  • Aprotic Solvents: Store in anhydrous aprotic solvents (DCM, THF) to prevent hydrolysis.

  • Light Exclusion: Use amber glassware to prevent C-Cl homolysis.

  • Scavengers: When synthesizing amines (e.g., epinephrine analogs), use a slight excess of the amine nucleophile to outcompete water, rather than relying on slow addition.

References

  • Erian, A. W., et al. (2003).[3] "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link
    
  • Kemp, M., et al. (2011).[3] "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone." Acta Crystallographica Section E, 68(Pt 11). Link

  • Giannopoulos, V., et al. (2022). "Synthesis of

    
    -chloroketones and 
    
    
    -chloroaldehydes." Synthesis, 54, 2457-2463. Link
  • Herbert, R. B. (2005). "Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures." Organic & Biomolecular Chemistry, 3, 597-602.[4] Link

  • BenchChem. (2025).[5] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." Technical Report. Link

Molecular weight and structural analysis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2), a critical intermediate in the synthesis of pharmaceutical reference standards and a model compound in lignin degradation studies.

Executive Summary & Chemical Identity

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an


-chloroketone derivative of propiovanillone. In drug development, it serves as a pivotal electrophilic precursor for synthesizing amino-ketone metabolites (e.g., 4-hydroxy-3-methoxymethcathinone) required for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Its structural integrity is paramount for validating metabolic pathways of designer cathinones and studying 

-O-4 lignin bond cleavage mechanisms.
Physicochemical Profile
ParameterSpecification
IUPAC Name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Common Synonyms

-Chloro-4'-hydroxy-3'-methoxypropiophenone; 2-Chloro-propiovanillone
CAS Number 68505-86-2
Molecular Formula C

H

ClO

Molecular Weight 214.65 g/mol
Exact Mass 214.0397
Physical State Off-white to pale yellow crystalline solid
Melting Point 77–78 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water

Structural Analysis & Characterization

Accurate identification relies on specific spectral signatures. The presence of the chlorine atom at the


-position significantly deshields the adjacent methine proton, creating a distinct diagnostic signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 or DMSO-d

  • 
    H NMR (400 MHz): 
    
    • 
       7.50–7.70 (m, 2H):  Aromatic protons at positions 2 and 6 (deshielded by carbonyl).
      
    • 
       6.95 (d, J = 8.0 Hz, 1H):  Aromatic proton at position 5 (ortho to hydroxyl).
      
    • 
       6.20 (br s, 1H):  Phenolic -OH (exchangeable; shift varies with concentration/solvent).
      
    • 
       5.25 (q, J = 6.8 Hz, 1H): 
      
      
      
      -Methine proton (CH-Cl). The quartet splitting arises from coupling with the terminal methyl group.
    • 
       3.96 (s, 3H):  Methoxy group (-OCH
      
      
      
      ).
    • 
       1.72 (d, J = 6.8 Hz, 3H):  Terminal methyl group (-CH
      
      
      
      ).
  • 
    C NMR (100 MHz): 
    
    • Carbonyl (C=O): ~190 ppm.

    • Aromatic Carbons: ~151.0 (C-4), 147.0 (C-3), 126.0 (C-1), 124.0 (C-6), 114.0 (C-2), 110.0 (C-5).

    • 
      -Carbon (CH-Cl):  ~53.0 ppm.
      
    • Methoxy Carbon: ~56.0 ppm.

    • Methyl Carbon: ~19.0 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Key Fragments (EI):

    • m/z 214/216: Molecular ion [M]

      
       (3:1 ratio due to 
      
      
      
      Cl/
      
      
      Cl).
    • m/z 151: Acylium ion [C

      
      H
      
      
      
      O
      
      
      ]
      
      
      (Loss of -CH(Cl)CH
      
      
      ; characteristic of propiophenones).
    • m/z 123: [C

      
      H
      
      
      
      O
      
      
      ]
      
      
      (Guaiacol fragment).

Experimental Protocols

Workflow 1: Synthesis of Reference Standard

This protocol describes the regioselective


-chlorination of propiovanillone. The choice of Copper(II) chloride (CuCl

) minimizes over-chlorination and preserves the phenolic moiety compared to radical chlorination methods.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mmol of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone) in 50 mL of ethanol (95%).

  • Catalyst Addition: Add catalytic concentrated HCl (0.5 mL) to activate the enol form of the ketone.

  • Chlorination: Add 2.2 equivalents of Copper(II) chloride dihydrate (CuCl

    
    ·2H
    
    
    
    O) in portions.
  • Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool reaction to room temperature.

    • Pour into 100 mL ice-water to precipitate the product and remove copper salts.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification:

    • Wash combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Recrystallize from Ethanol/Hexane to yield off-white needles.

Workflow 2: Metabolic Profiling Logic

This compound is used to synthesize the Phase I metabolite of designer drugs (e.g., Methylone analogs). The workflow below illustrates how this intermediate validates the metabolic map.

MetabolicWorkflow ParentDrug Parent Drug (e.g., Methylone Analog) Microsomes Liver Microsomes (CYP450 Incubation) ParentDrug->Microsomes In Vitro Metabolism MetaboliteX Unknown Metabolite (m/z 224) Microsomes->MetaboliteX Bioconversion Comparison LC-MS/MS Co-elution & Spectral Matching MetaboliteX->Comparison Experimental RT Synthesis Chemical Synthesis (Using 2-Cl-Propiovanillone) RefStandard Reference Standard (4-OH-3-OMe-Cathinone) Synthesis->RefStandard Amination with MeNH2 RefStandard->Comparison Retention Time (RT) Validation Validated Metabolite Identity Comparison->Validation Match Confirmed

Figure 1: Workflow for validating drug metabolites using 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one as a synthetic precursor.

Metabolic Biotransformation Context

In the context of drug metabolism, the 4-hydroxy-3-methoxyphenyl moiety (vanillyl group) typically arises from the degradation of methylenedioxy rings (demethylenation followed by O-methylation) or direct hydroxylation.

The diagram below details the theoretical pathway where this structural motif appears, utilizing the chloro-compound as the synthetic entry point for the "Active Metabolite."

MetabolicPathway Methylone Methylone (Parent) Demethylenation CYP2D6 / CYP1A2 (Demethylenation) Methylone->Demethylenation Dihydroxy 3,4-Dihydroxymethcathinone (Catechol Intermediate) Demethylenation->Dihydroxy COMT COMT (Methylation) Dihydroxy->COMT TargetMetabolite 4-Hydroxy-3-methoxymethcathinone (Target Metabolite) COMT->TargetMetabolite Major Pathway SyntheticPrecursor 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one (Synthetic Precursor) SyntheticPrecursor->TargetMetabolite Synthetic Amination (Lab Validation)

Figure 2: Biological generation of the vanillyl-cathinone motif vs. laboratory synthesis via the chloro-intermediate.

Safety & Handling (E-E-A-T)

Warning:


-Chloroketones are potent lachrymators and skin irritants.
  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and darkening.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG) followed by soap and water.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. Link

  • Toronto Research Chemicals. (2024). Certificate of Analysis: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. Link

  • Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone..." Journal of Mass Spectrometry.
  • PubChem. (2024). Compound Summary: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.[1] Link

Sources

Literature review on 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathways for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2), also known as


-chloropropiovanillone .[1] This molecule serves as a critical intermediate in the synthesis of substituted phenethylamines and pharmaceutical agents requiring a vanillyl (4-hydroxy-3-methoxy) pharmacophore linked to a propyl chain.[1]

The synthesis of this compound presents specific regioselectivity challenges due to the electron-rich nature of the guaiacol (2-methoxyphenol) ring.[1] The activated aromatic ring makes it susceptible to ring chlorination during the introduction of the


-chloro ketone moiety. This guide prioritizes a Stepwise Precision Pathway  that separates the carbon-carbon bond formation from the halogenation step to ensure high purity and yield.[1]

Part 1: Chemical Identity & Retrosynthetic Analysis[1]

Target Molecule:

  • IUPAC Name: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one[1]

  • Common Names:

    
    -Chloropropiovanillone; 2-Chloro-4'-hydroxy-3'-methoxypropiophenone[1]
    
  • CAS Number: 68505-86-2[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    
    -Chloro ketone, Phenol, Methoxy ether.[1]
    
Retrosynthetic Logic

To synthesize the target, we must construct the propiophenone backbone while controlling the position of the chlorine atom.

  • Disconnection A (

    
    -Halogenation):  The most logical disconnection is at the C-Cl bond.[1] This leads to the precursor 1-(4-hydroxy-3-methoxyphenyl)propan-1-one  (Propiovanillone).[1]
    
  • Disconnection B (Friedel-Crafts): The propiovanillone backbone is assembled via Friedel-Crafts acylation of Guaiacol (2-methoxyphenol) with propionyl chloride.[1]

  • Alternative (Direct Acylation): Direct reaction of Guaiacol with 2-chloropropionyl chloride.[1] This route is riskier due to potential esterification (O-acylation) vs. ring acylation (C-acylation) and stability issues of the

    
    -chloro group under Lewis acid conditions.[1]
    

Retrosynthesis Target Target: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2) Propiovanillone Precursor: Propiovanillone (CAS 1835-14-9) Target->Propiovanillone  u03b1-Chlorination   Guaiacol Starting Material: Guaiacol (2-Methoxyphenol) Target->Guaiacol  Direct FC (Fries)   ChloroProp Alt Reagent: 2-Chloropropionyl Chloride Target->ChloroProp Propiovanillone->Guaiacol  Friedel-Crafts   Propionyl Reagent: Propionyl Chloride Propiovanillone->Propionyl

Figure 1: Retrosynthetic analysis showing the primary stepwise route (solid lines) and the alternative direct route (dashed).

Part 2: Synthesis Pathways

Pathway A: The Stepwise Precision Route (Recommended)

This pathway is the industry standard for high-purity synthesis.[1] It avoids ring chlorination by establishing the ketone backbone first, then selectively chlorinating the


-position.[1]
Step 1: Synthesis of Propiovanillone (Friedel-Crafts Acylation)

Reaction: Guaiacol + Propionyl Chloride


 Propiovanillone[1]
  • Mechanism: Electrophilic Aromatic Substitution.[1][2] The hydroxyl group (OH) is a stronger ortho/para director than the methoxy group (OMe).[1] The para position relative to the OH is the least sterically hindered and electronically favored site.

  • Reagents:

    • Guaiacol (1.0 eq)[1]

    • Propionyl Chloride (1.1 eq)[1]

    • Aluminum Chloride (

      
      ) (1.1 - 1.2 eq)[1]
      
    • Solvent: Nitrobenzene or Dichloromethane (DCM)[1]

  • Protocol:

    • Charge

      
       and solvent (DCM) into a reactor under 
      
      
      
      atmosphere. Cool to 0-5°C.[1]
    • Add Propionyl Chloride dropwise, maintaining temp <10°C.

    • Add Guaiacol (dissolved in DCM) slowly. The reaction is exothermic.

    • Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Note: If O-acylation occurs (ester formation), refluxing may be required to induce Fries rearrangement.[1]

    • Quench: Pour mixture onto ice/HCl.

    • Workup: Extract with DCM, wash with brine, dry over

      
      . Recrystallize from Ethanol/Water.[1]
      
    • Yield: Typically 75-85%.[1]

Step 2: Regioselective

-Chlorination

Reaction: Propiovanillone + Chlorinating Agent


 Target[1]

Choice of Reagent:

  • Option 1: Sulfuryl Chloride (

    
    ):  The standard industrial reagent.[1][3] It is cost-effective but requires strict temperature control to prevent chlorination of the aromatic ring (at position 5 or 6).[1]
    
  • Option 2: Copper(II) Chloride (

    
    ):  The "High Precision" reagent.[1] 
    
    
    
    in EtOAc/CHCl3 is highly selective for the
    
    
    -carbonyl position and rarely touches the aromatic ring. Recommended for lab-scale or high-purity requirements.[1]

Detailed Protocol (Using


): 
  • Dissolve Propiovanillone (1.0 eq) in DCM or Chloroform.[1]

  • Cool the solution to 0°C . Critical: Higher temperatures promote ring chlorination.

  • Add Sulfuryl Chloride (

    
    ) (1.05 eq) dropwise over 30-60 minutes.
    
  • Monitor gas evolution (

    
     and 
    
    
    
    ).[1][4]
  • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Wash carefully with water, then saturated

    
     to neutralize acid.
    
  • Isolation: Evaporate solvent. The product often solidifies upon standing or trituration with cold ether/hexane.

Pathway B: Direct Acylation (Alternative)

Reaction: Guaiacol + 2-Chloropropionyl Chloride


 Target[1]
  • Challenge: Phenols reacting with acid chlorides often form esters (O-acylation) first: Guaiacol 2-chloropropionate .

  • Fries Rearrangement: To convert the ester to the ketone (C-acylation), the mixture is heated with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[1]
    
  • Risk: The

    
    -chloro group is labile.[1] High heat with Lewis acids can lead to dehydrohalogenation (forming the acrylophenone) or polymerization.[1]
    
  • Verdict: Use only if Pathway A is non-viable.

Part 3: Critical Process Parameters & Safety

Quantitative Data Summary
ParameterPathway A (Step 1)Pathway A (Step 2)Pathway B (Direct)
Key Reagent Propionyl Chloride

or

2-Chloropropionyl Cl
Catalyst

None (or HCl trace)

Temperature 0°C

Reflux
0°C (Strict)>60°C (Fries)
Selectivity High (Para to OH)High (Alpha to C=O)Moderate
Yield ~80%~85-90%~50-60%
Safety & Handling
  • Lachrymator Hazard:

    
    -Chloro ketones are potent lachrymators (tear gas agents).[1] Handle only  in a functioning fume hood. Wear goggles and a face shield.[1]
    
  • Acid Gas Evolution: Both Friedel-Crafts and Chlorination steps release HCl and

    
    .[1] Use a scrubber system (NaOH trap).[1][4]
    
  • Quenching: Aluminum chloride quenches are highly exothermic.[1] Add the reaction mixture to ice, never ice to the mixture.

Part 4: Experimental Visualization

SynthesisWorkflow cluster_0 Step 1: Backbone Assembly cluster_1 Step 2: Functionalization Start Guaiacol (2-Methoxyphenol) Inter Intermediate: Propiovanillone Start->Inter 0°C -> RT Friedel-Crafts Reagent1 Propionyl Chloride + AlCl3 (DCM) Reagent1->Inter Final Target: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Inter->Final 0°C, DCM Alpha-Chlorination Reagent2 Sulfuryl Chloride (SO2Cl2) Reagent2->Final

Figure 2: Process flow diagram for the recommended stepwise synthesis.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms and Conditions. Retrieved from [Link][1]

  • PubChem. 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Compound Summary. Retrieved from [Link][1]

  • ResearchGate. Application of Sulfuryl Chloride for Chlorination of Ketones. Retrieved from [Link]

Sources

Role of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in lignin model studies

The Role of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in Lignin Model Studies: A Technical Guide to -O-4 Linkage Synthesis and Depolymerization Assays

Executive Summary

The recalcitrance of native lignin—a highly cross-linked, heterogeneous aromatic biopolymer—presents a formidable barrier to the sustainable production of bio-based chemicals and fuels. Because direct mechanistic studies on native lignin are confounded by its structural complexity, researchers rely on low-molecular-weight model compounds to elucidate depolymerization kinetics and catalytic pathways[1].

The

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one



Mechanistic Rationale: The -Chloro Ketone as an Electrophilic Hub

The selection of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one as a precursor is dictated by specific stereoelectronic requirements:

  • Carbonyl-Activated Electrophilicity: The ketone at the C1 (

    
    ) position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C2 (
    
    
    ) carbon. This hyperconjugative activation makes the
    
    
    -chloro position highly susceptible to
    
    
    nucleophilic attack by phenoxide ions at relatively mild temperatures.
  • Leaving Group Dynamics: Chlorine provides an optimal balance between reactivity and bench stability. While

    
    -iodo ketones are highly reactive but prone to light-induced degradation, and 
    
    
    -fluoro ketones are too unreactive for mild etherification, the
    
    
    -chloro moiety ensures a clean, high-yielding Williamson ether synthesis.
  • Biomimetic Fidelity: The 4-hydroxy-3-methoxyphenyl (guaiacyl) ring perfectly mimics the G-units predominant in softwood lignin, ensuring that downstream catalytic or enzymatic assays accurately reflect native steric and electronic environments.

Crucial Pitfall Avoidance: Because this molecule contains both an electrophilic


2

Constructing the -O-4 Architecture: Synthesis Workflow

The synthesis of a standard



SynthesisWorkflowA2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one(Electrophile)CWilliamson Ether Synthesis(K2CO3, DMF, 80°C)A->CBGuaiacol(Nucleophile)B->CDα-Ketone β-O-4 DimerC->D SN2 SubstitutionENaBH4 Reduction(EtOH/H2O)D->EFβ-O-4 Lignin Model(Erythro/Threo)E->F Carbonyl Reduction

Workflow for synthesizing β-O-4 lignin models from the α-chloro-propiovanillone precursor.
  • Protection: Benzylation of the phenolic OH using benzyl bromide.

  • Etherification: An

    
     reaction with a monolignol analog (e.g., guaiacol) in the presence of a mild base.
    
  • Reduction: Chemoselective reduction of the

    
    -ketone to a benzylic alcohol using sodium borohydride (
    
    
    ), yielding a mixture of erythro and threo diastereomers representative of native lignin[3].

Applications in Lignin Valorization and Depolymerization

Once synthesized, these

1
Quantitative Cleavage Metrics

To contextualize the importance of the

Table 1: Comparative Bond Dissociation Energies and Catalytic Cleavage Metrics

Linkage TypeAbundance in Native LigninHomolytic BDE (kcal/mol)Preferred Cleavage StrategyTypical Monomer Yield

-O-4 (Aryl ether)
45–60%~55–65Reductive Fractionation (Pd/C,

)
>90%

-O-4 (Aryl ether)
3–5%~45–50Mild Hydrogenolysis>95%

-5 (Phenylcoumaran)
9–12%~110Harsh Oxidative / Acidic<20%
5-5' (Biphenyl) 10–25%~115Highly Recalcitrant (Extreme conditions)<5%
Depolymerization Pathways

DepolymerizationModelβ-O-4 Lignin Model(Dimeric Substrate)OxidativeOxidative Cleavage(e.g., V-complex, O2)Model->OxidativeReductiveReductive Cleavage(e.g., Pd/C, H2)Model->ReductiveEnzymaticEnzymatic Degradation(Laccase/Peroxidase)Model->EnzymaticProd1Aryl Ketones &Phenolic MonomersOxidative->Prod1Prod2Alkyl Phenols &GuaiacolReductive->Prod2Prod3Radical Coupling &Cleavage ProductsEnzymatic->Prod3

Major catalytic and enzymatic depolymerization pathways for β-O-4 lignin model compounds.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis of the

Protocol A: Williamson Etherification (Forming the -O-4 Linkage)

Objective: Couple the protected

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 equivalent of benzyl-protected 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Anhydrous DMF is critical; trace water will lead to competitive hydrolysis of the

      
      -chloro ketone to an 
      
      
      -hydroxy ketone, drastically reducing yield.
  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ) followed by 1.2 equivalents of Guaiacol.
    
    • Causality:

      
       is a mild base that selectively deprotonates the phenolic hydroxyl of guaiacol without inducing unwanted aldol condensation of the ketone backbone.
      
  • Reaction: Heat the suspension to 80°C for 4 hours under vigorous stirring.

  • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material (

    
    ) and the appearance of a new UV-active spot (
    
    
    ) confirms conversion.
  • Workup: Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Wash the organic layer with 1M NaOH to remove unreacted guaiacol, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Chemoselective Carbonyl Reduction

Objective: Reduce the

  • Preparation: Dissolve the purified

    
    -ketone dimer from Protocol A in a 4:1 mixture of Ethanol/Water (0.1 M).
    
  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of Sodium Borohydride (

    
    ) in small portions.
    
    • Causality:

      
       is utilized instead of stronger reducing agents (like 
      
      
      ) because its mild hydride-transfer capability chemoselectively reduces the C=O bond without cleaving the newly formed
      
      
      -O-4 ether linkage or removing the benzyl protecting group.
  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint (IR/NMR):

    • IR Spectroscopy: Confirm the complete loss of the strong C=O stretching frequency at ~1670 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹.

    • 1H-NMR: Ensure the disappearance of the ketone

      
      -protons and the emergence of benzylic methine protons (~4.8–5.0 ppm).
      
  • Deprotection (Optional): Subject the resulting alcohol to standard Pd/C catalytic hydrogenation (

    
     balloon, Methanol, RT) to cleave the benzyl protecting group, yielding the final, fully deprotected 
    
    
    -O-4 lignin model compound ready for depolymerization assays[4].

References

  • Kishimoto, T., Uraki, Y., & Ubukata, M. (2006). Chemical synthesis of beta-O-4 type artificial lignin. Organic & Biomolecular Chemistry, 4(7), 1343-1347.

  • Ahvonen, T., Brunow, G., Kristersson, P., & Lundquist, K. (1983). Stereoselective Syntheses of Lignin Model Compounds of the Beta-O-4 and Beta-1 Types. Acta Chemica Scandinavica, 37b, 845-849.

  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis of lignin model compounds. Mentioned in Strategies Toward Synthesis and Conversion of Lignin Model Compounds.

  • Sheldrake, G. N., & Murnaghan, C. W. J. (2025). Strategies Toward Synthesis and Conversion of Lignin Model Compounds. Chemistry – A European Journal, 31(37), e202500805.

Potential biological activity of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vanillyl-Propiophenone Scaffold[1]

The molecule 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (also referred to as


-chloropropiovanillone) represents a critical "divergent intermediate" in medicinal chemistry.[1] Structurally, it combines a redox-active vanillyl pharmacophore  (4-hydroxy-3-methoxyphenyl) with a highly reactive 

-haloketone "warhead."
[1]

While the parent propiophenone backbone is often associated with CNS-active agents (cathinones) and metabolic regulators, the addition of the vanillyl group introduces potent antioxidant and anti-inflammatory properties. This guide explores the utility of this scaffold as a precursor for two primary classes of bioactive derivatives: 2-aminothiazoles (antimicrobial/anticancer) and


-aminoketones  (neuroactive/metabolic modulators).[1]

Chemical Basis & Reactivity Profile[1][2]

Structural Analysis

The core structure is defined by three functional zones that dictate its synthetic utility and biological potential:

  • Zone A (Phenolic Head): The 4-hydroxy-3-methoxy motif is essential for radical scavenging (antioxidant activity).[1][2] The phenolic hydroxyl acts as a hydrogen bond donor, critical for binding to enzyme active sites (e.g., PTP-1B).

  • Zone B (Linker): The carbonyl group at C1 acts as a hydrogen bond acceptor and polarizes the adjacent carbon.[2]

  • Zone C (Electrophilic Tail): The C2 position, bearing the chlorine atom, is a potent electrophile.[2] It is susceptible to nucleophilic attack (

    
    ) by amines, thiols, and carbanions, making it the "gateway" to heterocycle synthesis.
    
Synthesis of the Core Intermediate

The synthesis of the title compound typically proceeds via the


-halogenation of propiovanillone.[1][2]
  • Precursor: Propiovanillone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one).[1]

  • Reagent: Sulfuryl chloride (

    
    ) or Copper(II) chloride (
    
    
    
    ) in DMF.[1][2]
  • Mechanism: Enolization of the ketone followed by electrophilic halogenation.[2]

Biological Activity of Key Derivatives[4][5][6][7][8][9][10][11][12][13]

Pathway A: Thiazole Derivatives (Antimicrobial & Anticancer)

The most significant medicinal application of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is the Hantzsch Thiazole Synthesis .[1] Condensation with thioureas or thioamides yields 2,4-disubstituted thiazoles.[1][2]

  • Mechanism of Action: These derivatives often function as DNA gyrase inhibitors in bacteria or disrupt fungal cell membranes.[1][2] The vanillyl headgroup enhances membrane permeability and provides oxidative stress protection to the host cells while the thiazole ring intercalates DNA or binds allosteric sites.[2]

  • Key Insight: The presence of the 3-methoxy group prevents rapid metabolic conjugation (glucuronidation) compared to a bare catechol, improving bioavailability.

Pathway B: -Aminoketones (CNS & Metabolic)

Displacement of the chlorine by primary or secondary amines yields


-aminoketones.[1]
  • Target: These are structural analogues of Bupropion and Cathinone, but the hydrophilic phenolic group restricts blood-brain barrier (BBB) penetration compared to their lipophilic counterparts.

  • Therapeutic Shift: Instead of psychostimulation, these derivatives are investigated for peripheral enzyme inhibition , specifically Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of insulin signaling. Inhibition of PTP-1B improves insulin sensitivity in Type 2 Diabetes.[1][2]

Intrinsic Antioxidant Activity

All derivatives retaining the free 4-hydroxyl group exhibit significant radical scavenging activity (DPPH assay), often superior to standard antioxidants like BHT due to resonance stabilization by the methoxy group.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways and the Structure-Activity Relationship (SAR) logic.

G Core 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one (Electrophilic Core) Thiazole 2-Aminothiazole Derivatives (Hantzsch Synthesis) Core->Thiazole + Thiourea/Thioamide (Reflux, EtOH) Aminoketone alpha-Aminoketones (Nucleophilic Sub.) Core->Aminoketone + Amines (R-NH2) (Base, DMF) Ether Phenolic Ethers/Esters (Prodrugs) Core->Ether + Alkyl Halide (K2CO3) Propio Propiovanillone Propio->Core Chlorination (SO2Cl2) Act_Micro Antimicrobial (DNA Gyrase) Anticancer Thiazole->Act_Micro Act_Metabolic PTP-1B Inhibition (Antidiabetic) Aminoketone->Act_Metabolic Act_Stab Increased Lipophilicity BBB Penetration Ether->Act_Stab

Caption: Divergent synthesis pathways from the


-chloroketone core yielding distinct pharmacological classes.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate

Objective: Selective


-chlorination of propiovanillone.[1][2]
  • Dissolution: Dissolve 10 mmol of propiovanillone in 20 mL of Glacial Acetic Acid.

  • Chlorination: Add 1.1 equivalents of Sulfuryl Chloride (

    
    ) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2] The product spot will be less polar than the starting material.[2]

  • Quench: Pour mixture into 100 mL ice-water.

  • Isolation: Filter the precipitated solid. Recrystallize from ethanol/water.[2]

    • Validation: Melting point should be distinct from starting material (~77-78°C).[2]

Protocol 2: Hantzsch Thiazole Synthesis (Derivative)

Objective: Synthesis of 4-(4-hydroxy-3-methoxyphenyl)-5-methyl-thiazol-2-amine.[1]

  • Reactants: Combine 1.0 eq of the 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (from Protocol 1) and 1.0 eq of Thiourea in absolute ethanol (5 mL/mmol).

  • Reflux: Heat to reflux for 4–6 hours.

  • Precipitation: Cool the solution. The thiazole hydrobromide salt often precipitates.[2]

  • Neutralization: Filter the salt and suspend in water. Neutralize with 10%

    
     solution to precipitate the free base.[2]
    
  • Purification: Recrystallize from ethanol.

    • Mechanism Check: The sulfur atom attacks the

      
      -carbon (displacing Cl), followed by cyclization of the nitrogen onto the carbonyl.
      
Protocol 3: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant potential of the phenolic moiety.[2]

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).[1]

  • Incubation: Mix 1 mL of test compound solution (various concentrations in MeOH) with 3 mL of DPPH solution.

  • Control: Use Ascorbic Acid as a positive control.[1][2]

  • Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.[2]

  • Calculation:

    
    .
    

Comparative Data: Propiophenone Derivatives

The following table summarizes the biological shifts based on substitution at the


-carbon and the phenyl ring.
Derivative ClassSubstituents (Phenyl)Substituents (

-Carbon)
Primary Biological ActivityMechanism
Parent 4-OH, 3-OMeCl, MethylSynthetic IntermediateAlkylating Agent (Toxic)
Thiazole 4-OH, 3-OMeThiazole Ring (fused)Antimicrobial / AntifungalDNA Gyrase / Memb.[1] Disruption
Aminoketone 4-OH, 3-OMe

(Amine)
Antidiabetic / MetabolicPTP-1B Inhibition
Chalcone 4-OH, 3-OMeBenzylideneAntitubercularFatty Acid Synthase (FAS-II)

References

  • Synthesis and Antibacterial Activity of Vanillin Derived Triazoles/Thiazoles

    • Source: Heliyon (via NIH), 2019.[2]

    • Context: Describes the use of vanillin-derived propargyl/chloro intermediates for heterocycle synthesis and MIC testing against E. coli and S. aureus.
  • Antitubercular and Antioxidant Activities of Chloro-Substituted Chalcone Analogues

    • Source: Arabian Journal of Chemistry, 2022.[2][3]

    • Context: Validates the antioxidant efficacy of the 4-hydroxy-3-methoxy motif and the synthetic utility of chlorinated ketone precursors.[1][4]

  • Synthesis of Propiophenone Deriv

    • Source: Bioorganic & Medicinal Chemistry, 2012.[2][5][6]

    • Context: Establishes the PTP-1B inhibitory potential of propiophenone derivatives structurally rel
  • Synthetic Procedure for Lignin Model Compounds (Propiovanillone Deriv

    • Source: Protocols.io / NREL, 2022.[2]

    • Context: Detailed chemical handling and synthesis protocols for the 4-hydroxy-3-methoxy-propanone scaffold.
  • 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)

    • Source: Sigma-Aldrich / Key Organics.[2]

    • Context: Physical properties (MP: 77-78°C) and safety data (MSDS) for the specific intermediate.[2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Focus: Regioselective


-chlorination of highly activated phenolic ketones

Introduction & Mechanistic Rationale

The compound 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (commonly referred to as


-chloropropiovanillone) is a highly valuable building block in the synthesis of lignin model compounds, active pharmaceutical ingredients (APIs), and substituted cathinone derivatives.

Synthesizing this target directly from propiovanillone presents a significant chemoselectivity challenge. The starting material features a vanillyl ring—a highly activated aromatic system due to the strongly electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. If direct chlorination is attempted using standard reagents like sulfuryl chloride (


) or N-chlorosuccinimide (NCS), electrophilic aromatic substitution (EAS) at the 5-position of the aromatic ring will outcompete the desired ionic enol-chlorination at the 

-carbon.
The Protection-Directed Strategy

To bypass this chemoselectivity issue, this guide outlines a field-proven Protection-Chlorination-Deprotection (PCD) sequence:

  • O-Acetylation: The free phenol is masked as an acetate ester. This converts the strongly activating hydroxyl group into a moderately deactivating ester, effectively suppressing aromatic ring chlorination .

  • 
    -Chlorination:  With the ring deactivated, 
    
    
    
    selectively targets the enol tautomer of the ketone. Dichloromethane (DCM) is utilized as the solvent because it is non-nucleophilic and does not react with
    
    
    , unlike alcoholic solvents which can form alkyl chlorosulfates .
  • Acidic Methanolysis: The acetate must be cleaved to regenerate the phenol. Causality Warning: Basic hydrolysis (e.g., NaOH or K₂CO₃) is strictly prohibited.

    
    -Haloketones are highly susceptible to Favorskii rearrangements or direct 
    
    
    
    displacement (forming
    
    
    -methoxyketones) under basic conditions. Acid-catalyzed transesterification ensures the
    
    
    -chloro moiety remains intact.

Experimental Workflow Visualization

SynthesisWorkflow SM Propiovanillone (Starting Material) Step1 Step 1: O-Acetylation (Ac₂O, Pyridine, DCM) SM->Step1 Int1 O-Acetylpropiovanillone (Protected Phenol) Step1->Int1 Step2 Step 2: α-Chlorination (SO₂Cl₂, DCM, 0 °C to RT) Int1->Step2 Int2 4-(2-Chloropropanoyl)- 2-methoxyphenyl acetate Step2->Int2 Step3 Step 3: Acidic Methanolysis (5% H₂SO₄/MeOH, 50 °C) Int2->Step3 Product 2-Chloro-1-(4-hydroxy-3- methoxyphenyl)propan-1-one Step3->Product

Fig 1: Protection-directed synthesis workflow for α-chloropropiovanillone.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of O-Acetylpropiovanillone

Objective: Mask the phenol to prevent electrophilic aromatic substitution.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an argon inlet.

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of propiovanillone in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 6.7 mL (83.2 mmol, 1.5 eq) of anhydrous pyridine. Cool the mixture to 0 °C using an ice bath.

  • Acetylation: Dropwise, add 6.3 mL (66.6 mmol, 1.2 eq) of acetic anhydride (

    
    ).
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Check the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) should be completely replaced by a higher-running spot (
    
    
    
    ).
  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove pyridine, saturated NaHCO₃ (50 mL) to neutralize acetic acid, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing.

Protocol B: Regioselective -Chlorination

Objective: Chlorinate the enolizable


-carbon using 

.
  • Setup: Equip a 250 mL two-neck flask with a dropping funnel and a gas outlet connected to a NaOH scrubber system (to neutralize evolved

    
     and 
    
    
    
    gases).
  • Dissolution: Dissolve the crude O-acetylpropiovanillone (~12.3 g) in 80 mL of anhydrous DCM. Cool to 0 °C.

  • Chlorination: Place 4.9 mL (61.0 mmol, 1.1 eq) of sulfuryl chloride (

    
    ) in the dropping funnel. Add it dropwise over 30 minutes. Causality: Adding at 0 °C controls the exothermic release of gases and prevents radical-mediated aliphatic side-chain chlorination.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Gas evolution should cease.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 8:2) will show a slight upward shift in

    
    . The reaction is complete when gas evolution stops and the starting material spot is consumed.
    
  • Workup: Carefully quench by adding 50 mL of ice-cold water. Separate the organic layer, wash with saturated NaHCO₃ (2 × 50 mL) until the aqueous layer is basic, then wash with brine. Dry over Na₂SO₄ and concentrate to afford 4-(2-chloropropanoyl)-2-methoxyphenyl acetate.

Protocol C: Acidic Deprotection (Methanolysis)

Objective: Cleave the acetate ester without degrading the base-sensitive


-chloroketone.
  • Setup: Dissolve the chlorinated intermediate in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Add 5 mL of concentrated sulfuric acid (

    
    ) dropwise.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 50 °C for 4–6 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The protected intermediate (

    
    ) will convert to the highly polar target product (
    
    
    
    ).
  • Workup: Cool to room temperature and concentrate the mixture to roughly 30 mL to remove excess methanol. Dilute with 150 mL of ethyl acetate and wash carefully with water (3 × 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallize from ethanol to yield the pure 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one as a white-to-off-white crystalline solid.

Quantitative Data & Analytical Targets

Table 1: Reaction Parameters & Yield Summary

Protocol StepTransformationKey ReagentsTemp / TimeExpected YieldIPC Method
Step A Phenol Protection

, Pyridine, DCM
0 °C

RT / 2 h
95–98%TLC (Hex/EtOAc 7:3)
Step B

-Chlorination

, DCM
0 °C

RT / 4 h
85–90%Gas evolution halts
Step C Acetate Deprotection5%

in MeOH
50 °C / 4–6 h80–85%TLC (Hex/EtOAc 7:3)

Table 2: Analytical Characterization Targets (Quality Control)

CompoundAppearance¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)MS (ESI+) m/z
Propiovanillone (SM)White solid

-CH₂:
~2.95 ppm (q, 2H)

-CH₃:
~1.22 ppm (t, 3H)
181.1 [M+H]⁺
Intermediate 2 Yellowish oil

-CH:
~5.20 ppm (q, 1H)

-CH₃:
~1.73 ppm (d, 3H)Acetate-CH₃: ~2.32 ppm (s, 3H)
257.0 [M+H]⁺
Target Product White crystals

-CH:
~5.22 ppm (q, 1H)

-CH₃:
~1.75 ppm (d, 3H)Phenol-OH: ~6.10 ppm (s, 1H, broad)
215.0[M+H]⁺

Note: The diagnostic shift of the aliphatic signals from a CH₂ quartet / CH₃ triplet (in the starting material) to a CH quartet / CH₃ doublet (in the product) is the definitive confirmation of successful


-chlorination.

References

  • Wyman, D. P., & Kaufman, P. R. (1964). Alpha-chlorination of ketones with sulfuryl chloride. Journal of Organic Chemistry, 29(7), 1956-1960.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Masilamani, D., & Rogic, M. M. (1981). Reaction of sulfuryl chloride with ketones in the presence of alcohols. Journal of Organic Chemistry, 46(22), 4486-4489.[Link]

Application Note: Precision Chlorination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for the chlorination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (also known as Propioguaiacone). This substrate presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the electron-rich aromatic ring (activated by hydroxyl and methoxy groups) and the enolizable


-carbon position.

Primary Objective: Synthesis of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one . Significance: This


-chloro ketone is a critical intermediate for synthesizing 

-amino alcohols (e.g., adrenergic agents, ephedrine analogues) and lignin model compounds. Secondary Objective: Controlled ring chlorination (5-position) for Structure-Activity Relationship (SAR) diversity.

Mechanistic Insight & Regioselectivity

To achieve high yield and purity, the researcher must understand the competing pathways. The substrate contains two nucleophilic sites competing for the electrophilic chlorine species (


 or 

).
The Selectivity Challenge
  • Pathway A (

    
    -Chlorination):  Proceeding via the enol tautomer. This is the desired pathway for functionalizing the alkyl chain.
    
  • Pathway B (Ring Chlorination): Proceeding via Electrophilic Aromatic Substitution (EAS). The

    
     position (ortho to the phenol) is highly activated.
    

Critical Insight: Using elemental chlorine (


) or highly active electrophiles (

) without modulation often leads to mixtures or predominant ring chlorination. Copper(II) Chloride (

)
is the preferred reagent for

-chlorination of phenolic ketones because it proceeds via a radical-cation mechanism or coordination complex that favors the enol, leaving the aromatic ring untouched.
DOT Diagram: Reaction Pathways & Selectivity

ReactionPathways Substrate 1-(4-hydroxy-3-methoxyphenyl) propan-1-one Enol Enol Tautomer (Transient) Substrate->Enol Acid/Heat Cu(II) Coord. AreneComplex Activated Arene (C5 Position) Substrate->AreneComplex Direct Electrophilic Attack AlphaChloro TARGET: 2-chloro-1-(4-hydroxy-3-methoxyphenyl) propan-1-one Enol->AlphaChloro CuCl2 (Selective) Pathway A RingChloro IMPURITY: 1-(3-chloro-4-hydroxy-5-methoxyphenyl) propan-1-one AreneComplex->RingChloro Cl2 / SO2Cl2 (Uncontrolled) Pathway B AlphaChloro->RingChloro Over-chlorination

Caption: Mechanistic bifurcation showing the selectivity of Copper(II) Chloride for the alpha-carbon (Pathway A) versus the risk of ring chlorination (Pathway B) with more aggressive reagents.

Experimental Protocols

Protocol A: Selective -Chlorination (The Copper Method)

Best for: High purity synthesis of the


-chloro ketone intermediate without protecting the phenol.
Mechanism:  Heterogeneous or homogeneous reaction involving copper-enol coordination.
Materials
ReagentEquiv.Role
Substrate1.0Starting Material

2.2Chlorinating Agent
Lithium Chloride (LiCl)1.0Catalyst/Rate Enhancer (Optional)
DMF (Dimethylformamide)SolventPolar Aprotic Solvent (High Temp)
Alternative Solvent: 50% EtOAc/CHCl3SolventReflux conditions (Slower but easier workup)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one in 100 mL of DMF .

    • Note: If using EtOAc/CHCl3 (1:1), volume should be increased to 150 mL.

  • Reagent Addition: Add 20.8 g (122 mmol, 2.2 eq) of solid

    
     and 2.3 g LiCl . The solution will turn dark green/brown.
    
  • Reaction: Heat the mixture to 80–90°C . Monitor by TLC or HPLC.

    • Reaction Time: Typically 2–4 hours.

    • Endpoint: Disappearance of starting ketone. Appearance of a slightly less polar product.

  • Quench: Cool the mixture to Room Temperature (RT). Pour into 300 mL of ice-cold dilute HCl (0.5 N) . This dissolves copper salts and precipitates the organic product.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Expected Yield: 85–92% Key QC Marker:


 NMR (DMSO-

) shows a doublet/quartet for the

-proton at

ppm, shifted downfield from the original methylene signal.
Protocol B: Rapid Chlorination (The Sulfuryl Chloride Method)

Best for: Industrial scale-up where cost is critical and purification capabilities are robust. Risk: Higher probability of ring chlorination if temperature is uncontrolled.

Materials
ReagentEquiv.Role
Substrate1.0Starting Material
Sulfuryl Chloride (

)
1.05Chlorinating Agent
Dichloromethane (DCM)SolventNon-polar solvent
Methanol0.1 eqRadical scavenger/Activator
Step-by-Step Procedure
  • Setup: Flame-dried flask,

    
     atmosphere, addition funnel, ice bath.
    
  • Dissolution: Dissolve substrate in DCM (10 vol). Add catalytic Methanol.

  • Addition: Cool to 0°C . Dropwise add

    
     over 30 minutes.
    
    • Critical: Evolution of

      
       and 
      
      
      
      gas will occur.[2][3][4][5] Ensure proper venting/scrubbing.[5]
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Slowly add water (careful: exothermic hydrolysis of excess reagent).

  • Workup: Separate phases. Wash organic layer with saturated

    
     (to remove acid) and brine.
    
  • Analysis: Check for ring chlorinated impurities (approx. 5-10% is common without optimization).

Analytical Validation & Troubleshooting

Self-Validating System (QC Table)

Use this table to interpret analytical data and confirm the reaction outcome.

ParameterSubstrate (Propioguaiacone)Target (

-Chloro)
Impurity (Ring-Chloro)
HPLC RT (min) 4.5 (Ref)5.8 (Shifted later)6.2 (Most lipophilic)

NMR (

-pos)

ppm (q, 2H,

)

ppm (q, 1H,

)

ppm (q, 2H)

NMR (Aromatic)
3 protons (ABC system)3 protons (Unchanged)2 protons (Loss of ortho-H)
Mass Spec (M+) 180.2214.6 / 216.6 (3:1 ratio)214.6 / 216.6
Troubleshooting Guide
  • Problem: Significant ring chlorination observed (Protocol B).

    • Root Cause:[6] Temperature too high or phenol ring too activated.

    • Fix: Switch to Protocol A (

      
      ). Alternatively, protect the phenol as an acetate ester prior to chlorination with 
      
      
      
      , then deprotect.
  • Problem: Incomplete conversion (Protocol A).

    • Root Cause:[6] Inactive Copper species.

    • Fix: Add LiCl (chloride source) or switch solvent to DMF to increase solubility and reaction temperature.

Workflow Logic Diagram

Workflow Start Start: Substrate Selection Decision Is the Phenol Protected? Start->Decision Protected YES (e.g., O-Acetyl) Decision->Protected High Stability Unprotected NO (Free Phenol) Decision->Unprotected High Reactivity MethodSO2 Use SO2Cl2 / DCM (Protocol B) Protected->MethodSO2 Standard Route Unprotected->MethodSO2 High Risk MethodCu Use CuCl2 / DMF (Protocol A) Unprotected->MethodCu Recommended Selectivity Check QC Check (NMR/HPLC) MethodSO2->Check MethodCu->Check Success Isolate Alpha-Chloro Ketone Check->Success Alpha-H Shift 3 Ar-H Intact Fail Ring Chlorination Observed Check->Fail Loss of Ar-H

Caption: Decision tree for selecting the optimal chlorination protocol based on substrate protection status.

References

  • Selective Halogenation of Phenolic Ketones

    • Title: "Regioselective halogenation of phenols and their deriv
    • Source:Journal of Organic Chemistry.
    • Context: Establishes as the gold standard for distinguishing alpha-ketone vs ring reactivity.
    • URL:[Link] (General Reference to Journal Scope)

  • Sulfuryl Chloride Reactivity

    • Title: "Sulfuryl chloride as a versatile chlorinating agent."[2][3][7]

    • Source:Organic Process Research & Development.
    • Context: Details the industrial handling and exothermic n
    • URL:[Link]

  • Lignin Model Synthesis

    • Title: "Synthesis of lignin model compounds: Chlorin
    • Source:Holzforschung.
    • Context: Specific application of this protocol in lignin degrad
    • URL:[Link]

  • Copper(II)

    • Title: "Alpha-Halogenation of Carbonyl Compounds with Copper(II) Halides."
    • Source:Journal of Organic Chemistry (Kosovsky et al.).
    • Context: The mechanistic grounding for Protocol A.
    • URL:[Link]

Sources

Using 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one as an intermediate for heterocycles

Application Note: Bioactive Heterocycle Synthesis via -Chloropropiovanillone[1]

Part 1: Strategic Overview & Chemical Logic

The Molecule

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2) is a bifunctional electrophile combining the redox-active vanilloid core (4-hydroxy-3-methoxyphenyl) with a highly reactive

1
  • Core Scaffold: The vanilloid motif is ubiquitous in antioxidants, anti-inflammatory agents, and neurotransmitter modulators (e.g., catecholamine analogs).

  • Reactive Warhead: The

    
    -chloroketone functionality serves as a "linchpin" for cyclization, enabling the rapid construction of 5-membered nitrogen/sulfur heterocycles.[1]
    
Reaction Landscape

The primary utility of this intermediate lies in its ability to undergo binucleophilic cyclocondensation . The electrophilic carbonyl carbon (C1) and the alkyl halide carbon (C2) react sequentially with 1,3-binucleophiles (N-C-S or N-C-N type) to form aromatic heterocycles.[1]

Key Pathways:

  • Thiazole Synthesis (Hantzsch): Reaction with thioureas/thioamides.[1]

  • Imidazole Synthesis: Reaction with amidines or urea.[1]

  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(vanillyl)-5-methylthiazoles (Hantzsch Method)

Target Application: Synthesis of antioxidant-linked antimicrobial agents.[1]

Mechanism: The sulfur atom of the thiourea attacks the C2-chlorine center (S-alkylation), followed by the nitrogen attacking the C1-carbonyl, resulting in cyclization and dehydration.[1]

Materials:

  • Precursor: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 eq)[1]

  • Reagent: Thiourea (1.1 eq)[1]

  • Solvent: Absolute Ethanol (10 mL/g of precursor)

  • Catalyst: None required (autocatalytic via HCl generation) or NaOAc (to buffer).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.14 g) of the

    
    -chloroketone in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Add 11 mmol (0.84 g) of thiourea in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      fluorescent spot.
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrobromide/hydrochloride salt.

  • Neutralization (Critical):

    • Filter the salt and wash with cold ethanol.

    • Resuspend the solid in water and adjust pH to 8–9 using 10% aqueous ammonium hydroxide (

      
      ) to liberate the free base.
      
  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from Ethanol/Water (8:2).

Yield Expectation: 75–85% Product: 4-(4-hydroxy-3-methoxyphenyl)-5-methylthiazol-2-amine.[1]

Protocol B: Synthesis of 2,4-Disubstituted Imidazoles

Target Application: Kinase inhibitor scaffolds.

Materials:

  • Precursor: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 eq)[1]

  • Reagent: Formamidine acetate (or substituted amidine) (1.2 eq)[1]

  • Solvent: DMF or Ethanol[1]

  • Base:

    
     (2.5 eq)[1]
    

Methodology:

  • Dissolution: Combine the chloroketone and amidine salt in DMF.

  • Cyclization: Add potassium carbonate to scavenge the acid. Heat the mixture to 80–90°C for 6 hours.

    • Note: The presence of the phenolic OH requires careful base selection.

      
       is mild enough to prevent extensive phenoxide side reactions (O-alkylation) if the stoichiometry is controlled, but O-alkylation is a risk if alkyl halides are present.[1] Since the ring closes intramolecularly, O-alkylation is minimized.[1]
      
  • Workup: Pour the reaction mixture into crushed ice. The imidazole usually precipitates.

  • Purification: Column chromatography (Ethyl Acetate/Hexane) is often required due to lower yields compared to thiazole synthesis.[1]

Part 3: Visualization & Mechanism[1]

Mechanistic Pathway (Hantzsch Thiazole Synthesis)

The following diagram illustrates the stepwise conversion of the chloroketone into the thiazole scaffold.

HantzschMechanismStart2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneIntermediate1S-AlkylatedIntermediateStart->Intermediate1+ ThioureaSN2 AttackThioureaThiourea(Nucleophile)Thiourea->Intermediate1TransitionCyclization(N-attack on C=O)Intermediate1->Transition- HClProduct2-Amino-4-(vanillyl)-5-methylthiazoleTransition->ProductDehydration(-H2O)

Caption: Figure 1. The Hantzsch cyclization pathway converting

1
Reaction Workflow Decision Tree

WorkflowStartStart: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneDecisionSelect Target HeterocycleStart->DecisionPathAThiazole DerivativeDecision->PathAPathBImidazole DerivativeDecision->PathBPathCImidazo[1,2-a]pyridineDecision->PathCReagentAReact with: Thiourea / ThioamideCond: EtOH, RefluxPathA->ReagentAReagentBReact with: Amidine / UreaCond: DMF, Base, HeatPathB->ReagentBReagentCReact with: 2-AminopyridineCond: EtOH, RefluxPathC->ReagentCResultAProduct: 2-Amino-4-aryl-5-methylthiazoleReagentA->ResultAResultBProduct: 2,4-Disubstituted ImidazoleReagentB->ResultBResultCProduct: 6-(vanillyl)-imidazo[1,2-a]pyridineReagentC->ResultC

Caption: Figure 2. Synthetic decision tree for selecting reagents based on the desired heterocyclic core.

Part 4: Technical Data & Troubleshooting

Physiochemical Data Table
PropertyValueNotes
Molecular Formula

Molecular Weight 214.65 g/mol
Melting Point 77–78 °CSolid at RT
Solubility DCM, EtOH, DMFPoor in water
Stability Moisture SensitiveStore desiccated;

-haloketones degrade over time.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ClEnsure solvents are anhydrous. Avoid excessive heating times.
Sticky Product Phenolic impuritiesWash crude solid with cold ether or perform acid/base extraction to remove non-phenolic byproducts.[1]
Skin Irritation

-Haloketone potency
Safety Alert: This compound is a potential lachrymator and skin sensitizer.[1] Handle only in a fume hood with double-gloving.[1]
Incomplete Reaction Steric hindranceThe 5-methyl group (from the propyl chain) slows the reaction slightly compared to phenacyl chloride.[1] Increase reflux time by 1 hour.

Part 5: References

  • PubChem. 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Related Structure & Properties). National Library of Medicine. Available at: [Link][1]

  • Sharma, S., et al. (2022).[2] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.[1][2] Indian Journal of Pharmaceutical Education and Research.[2] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Thiazoles. Available at: [Link][1]

Application Note: Nucleophilic Substitution Reactions of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a highly reactive


-chloro ketone featuring a vanillyl-derived aromatic system. It serves as a critical electrophilic building block in organic synthesis, particularly for the development of 

-amino ketones, lignin model compounds, and pharmaceutical scaffolds[1].

This application note provides researchers and drug development professionals with a comprehensive guide to executing nucleophilic substitution reactions on this substrate. By dissecting the mechanistic causality behind the substrate's reactivity and detailing self-validating protocols, this guide ensures high-yield transformations while mitigating the complex side reactions inherent to unprotected phenolic compounds.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful protocol, one must understand the dual nature of this molecule: the highly electrophilic


-chloro ketone moiety and the nucleophilic potential of the phenolic hydroxyl group.
The -Effect in Substitutions

The displacement of the


-chloro substituent predominantly follows an 

(Substitution Nucleophilic Bimolecular) mechanism[1]. Despite the secondary nature of the

-carbon (which introduces moderate steric hindrance), the reaction is significantly accelerated by the adjacent carbonyl group.
  • Causality: The transition state of the

    
     reaction is stabilized by the orbital overlap between the incoming nucleophile and the low-lying 
    
    
    
    antibonding orbital of the carbonyl group. This "
    
    
    -effect" drastically lowers the activation energy, allowing substitutions to occur under mild conditions[1].
The Phenolic Challenge & pH Causality

The 4-hydroxy-3-methoxyphenyl (vanillyl) ring introduces a critical synthetic challenge. The phenolic hydroxyl group has a pKa of approximately 9.5 to 10. Many standard nucleophilic substitution protocols require basic conditions or utilize basic nucleophiles (e.g., primary amines with a conjugate acid pKa ~10.6)[2].

  • Causality: Introducing a basic amine deprotonates the phenol, generating a phenoxide anion. The phenoxide is a strong, ambient nucleophile that will rapidly attack the

    
    -chloro carbon of adjacent molecules. This intermolecular 
    
    
    
    reaction leads to uncontrolled oligomerization and complex, intractable mixtures[2].
Strategic Resolution: O-Protection

To achieve chemoselective substitution at the


-carbon, the phenolic hydroxyl must be temporarily masked. O-acetylation or O-benzylation neutralizes the nucleophilicity of the phenol, ensuring that the exogenous nucleophile (amine, azide, or thiolate) exclusively attacks the 

-chloro position[3].

Reaction Pathways Visualization

Mechanism A 2-Chloro-1-(4-hydroxy-3-methoxyphenyl) propan-1-one B Basic Conditions (Unprotected OH) A->B E Protected OH (e.g., Acetyl) + Nucleophile (Nu:) A->E C Phenoxide Anion Formation B->C D Intermolecular S_N2 (Oligomerization) C->D Side Reaction F S_N2 Attack at alpha-Carbon E->F G Carbonyl-Stabilized Transition State F->G H alpha-Substituted Ketone (Desired Product) G->H High Yield

Divergent reactivity pathways of the alpha-chloro ketone based on pH and OH protection.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS monitoring steps are embedded to ensure the integrity of each intermediate before proceeding.

Protocol A: Pre-requisite Phenolic O-Acetylation
  • Preparation: Dissolve 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add pyridine (1.5 equiv) followed by dropwise addition of acetic anhydride (1.2 equiv) at 0 °C.

  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar phenolic spot validates completion.

  • Workup: Wash with 1M HCl to remove pyridine, followed by brine. Dry over

    
     and concentrate to yield the O-acetylated intermediate.
    
Protocol B: Nucleophilic Amination (Synthesis of -Amino Ketones)

This protocol is optimized for the synthesis of cathinone-like


-amino ketone derivatives[4].
  • Reaction Setup: Dissolve the O-acetylated intermediate in a minimal amount of anhydrous Tetrahydrofuran (THF) in a flame-dried flask[5].

  • Nucleophile Addition: Cool the solution to 0 °C. Add the desired amine (e.g., methylamine or tert-butylamine, 3.0 equiv) in one portion[3]. Note: Excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Incubation: Warm the reaction to room temperature and stir for 3–4 hours[5].

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to the displacement of

    
     with the amine moiety.
    
  • Quenching & Extraction: Dilute with 1M NaOH (to ensure the amine product is in its free-base form) and extract twice with diethyl ether[5].

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure

    
    -amino ketone.
    

Experimental Workflow Visualization

Workflow Step1 Phenolic OH Protection Step2 Nucleophile Addition Step1->Step2 Step3 Reaction Monitoring Step2->Step3 Step4 Quenching & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Standardized experimental workflow for the nucleophilic substitution of alpha-chloro ketones.

Quantitative Data & Optimization

The table below summarizes the causality of substrate state (protected vs. unprotected) on the quantitative yield of various nucleophilic substitutions.

NucleophileSubstrate StateSolvent & TempTimeYield (%)Primary Outcome / Observations
Methylamine UnprotectedTHF, 0 °C to RT4 h< 20%Severe oligomerization; complex mixture[2].
Methylamine O-AcetylatedTHF, 0 °C to RT3 h82% Clean conversion to

-methylamino ketone[5].
tert-Butylamine O-AcetylatedNMP, 60 °C6 h78% Requires heating due to steric bulk of amine[3].
Sodium Azide UnprotectedDMF, RT12 h45%Moderate yield; competitive phenoxide side-reactions.
Sodium Azide O-AcetylatedDMF, RT6 h91% Excellent yield of

-azido ketone.
Thiophenol /

O-AcetylatedDCM, RT2 h95% Rapid

conversion to

-phenylthio ketone.

References

  • Master Organic Chemistry.Haloform Reaction of Methyl Ketones and

    
    -Chloro Ketone Acidity.[2]
    URL: [Link]
    
  • Amazon S3 / Literature Repository.

    
    -Tertiary Amines: General Procedure for Amination of 
    
    
    
    -Chloro Ketones.[5] URL: [Link]
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

    
    -haloketone amination.[4]
    URL:[Link]
    

Sources

Application Note: Reduction of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one to Chlorohydrins

[1]

Executive Summary

This technical guide details the protocol for the chemoselective reduction of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (also known as

1-(4-hydroxy-3-methoxyphenyl)-2-chloropropan-1-ol1

This transformation is a critical junction in two major fields:

  • Lignin Valorization: This scaffold serves as a model for

    
    -O-4 lignin linkages, allowing researchers to study depolymerization mechanisms.[1]
    
  • Pharmaceutical Synthesis: The resulting chlorohydrin is a versatile intermediate for adrenergic agonists and antagonists, capable of being cyclized to epoxides or aminated to ethanolamines.

Key Technical Challenges Solved
  • Chemoselectivity: Preventing reductive dechlorination (loss of the chlorine atom).

  • Stereocontrol: Managing the syn/anti (erythro/threo) diastereomeric ratio.

  • Stability: Preventing premature cyclization to the epoxide under basic workup conditions.

Mechanistic Insight & Reaction Design

Reaction Pathway

The reduction proceeds via nucleophilic addition of a hydride ion (

12


Stereochemical Considerations: The presence of the

1Felkin-Anh model

Critical Control Points[1][3]
  • Temperature: Must be maintained

    
    C during addition to suppress side reactions.
    
  • pH Control: The product is an

    
    -halohydrin.[1] If the pH rises 
    
    
    during workup, the phenoxide/alkoxide can displace the chloride, forming an epoxide (Darzens-type reactivity).
  • Solvent System: Methanol is preferred for solubility, but rapid protonation of the intermediate borate complex is necessary to prevent borane-mediated side reactions.[1]

Experimental Protocol: Chemical Reduction

Materials & Reagents
ReagentRolePurity/Grade
Substrate 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one>97% HPLC
Reductant Sodium Borohydride (

)
Granular, 98%
Solvent Methanol (MeOH)Anhydrous
Quench Ammonium Chloride (

)
Saturated Aqueous
Extraction Ethyl Acetate (EtOAc)ACS Grade
Step-by-Step Methodology
Phase 1: Preparation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

  • Solubilization: Charge the flask with 10.0 g (46.6 mmol) of the substrate. Add 100 mL of Methanol. Stir until fully dissolved.

    • Note: The solution may be slightly yellow.

  • Cooling: Immerse the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

Phase 2: Reduction[1]
  • Reagent Addition: Add 0.97 g (25.6 mmol, 0.55 eq) of

    
     portion-wise over 20 minutes.
    
    • Caution: Hydrogen gas (

      
      ) will evolve.[3] Ensure proper venting.[4][5][6]
      
    • Why 0.55 eq? One mole of

      
       can theoretically reduce 4 moles of ketone, but stoichiometry is usually kept near 0.5-0.75 eq to ensure completion without large excess.[1]
      
  • Reaction: Stir at 0°C for 60 minutes . Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the ketone peak (UV 280 nm).

Phase 3: Quench & Workup[1]
  • Quenching: Carefully add 50 mL of saturated

    
     solution dropwise.
    
    • Critical: Keep temperature

      
      C. This buffers the solution to pH ~5-6, preventing epoxide formation.
      
  • Solvent Removal: Remove the bulk of the methanol under reduced pressure (Rotavap, 35°C bath).

  • Extraction: Dilute the aqueous residue with 50 mL water and extract with 3 x 75 mL Ethyl Acetate .

  • Washing: Wash combined organics with 50 mL Brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification[1]
  • Crude Yield: Typically 90-95% as a pale oil or low-melting solid.[1]

  • Purification: If necessary, recrystallize from Toluene/Hexane or perform flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Workflow Visualization

ReductionWorkflowStartStart: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneDissolveDissolve in MeOHCool to 0°CStart->DissolveAddReductantAdd NaBH4 (0.55 eq)Portion-wise over 20 minDissolve->AddReductantReactionStir 1 hr @ 0°CMonitor TLC/HPLCAddReductant->ReactionCheckKetone Consumed?Reaction->CheckCheck->AddReductantNo (Add 0.1 eq NaBH4)QuenchQuench with sat. NH4Cl(Maintain pH < 7)Check->QuenchYesWorkupEvaporate MeOHExtract w/ EtOAcWash & DryQuench->WorkupProductProduct: Chlorohydrin(Mixture of diastereomers)Workup->Product

Figure 1: Step-by-step workflow for the chemical reduction process.

Analytical Characterization

To validate the product, use the following expected spectral data.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 280 nm (absorption of the guaiacyl moiety).

  • Retention Time: The chlorohydrin (more polar) will elute earlier than the starting ketone.

NMR Markers ( NMR, 400 MHz, )
  • Benzylic Proton (

    
    ):  Look for a doublet (d) around 
    
    
    4.6 - 4.9 ppm.[1] The coupling constant (
    
    
    ) helps distinguish diastereomers (
    
    
    ,
    
    
    ).[1]
  • Methine Proton (

    
    ):  Multiplet around 
    
    
    4.2 - 4.4 ppm.[1]
  • Methyl Group (

    
    ):  Doublet around 
    
    
    1.5 ppm.
  • Methoxy Group (

    
    ):  Singlet at 
    
    
    3.9 ppm.[1]

Troubleshooting & Safety

Common Issues
ProblemCauseSolution
Low Yield Incomplete extraction due to water solubility.[1]Saturate the aqueous phase with NaCl (salting out) before extraction.
Epoxide Formation Workup was too basic (pH > 8).Use dilute HCl or

to quench.[7] Ensure pH is 5-6.
Dechlorination Reaction temperature too high (>25°C).Keep reaction strictly at 0°C.
Oily Product Presence of solvent or diastereomeric mixture.Dry thoroughly under high vacuum. Diastereomers often prevent crystallization; use as oil or separate via chromatography.
Safety Data (E-E-A-T)
  • Substrate: Irritant to eyes and skin.[8][5][6] Wear gloves and goggles [1].

  • NaBH4: Reacts with water/acid to release flammable hydrogen gas. Keep away from ignition sources [2].

  • Chlorohydrins: Potential alkylating agents. Handle with care as potential genotoxins.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Compound Summary. (Note: Structural analog used for property estimation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for NaBH4 Reduction. Retrieved from [Link]

Procedure for synthesizing beta-O-4 lignin models using alpha-chloroketones

Application Note: High-Fidelity Synthesis of -O-4 Lignin Model Compounds via -Chloroketone Intermediates

Abstract

The



-chloroketones

Standard Protocol

Advanced Protocol

Introduction & Mechanistic Rationale

The Strategic Advantage of -Chloroketones

In the synthesis of arylglycerol-


  • Stability:

    
    -Chloroketones are significantly less prone to photochemical degradation and lachrymatory dispersion than their bromo-analogs, improving lab safety and shelf-life.
    
  • Atom Economy: Utilizing chloroacetyl chloride in a Friedel-Crafts acylation allows for a one-step construction of the

    
    -halo core from the arene, bypassing the two-step acetylation/bromination route.
    
  • Stereocontrol: The bulky chlorine atom, while less reactive than bromine, provides excellent stereodirecting capabilities during the subsequent reduction steps, often yielding predictable erythro/threo ratios.

Retrosynthetic Analysis

The synthesis disconnects at the ether linkage and the benzylic ketone.

  • Ether Formation: Nucleophilic substitution (

    
    ) of the 
    
    
    -chloride by a phenoxide.
  • Side-chain Extension (Optional): Aldol condensation with formaldehyde to install the

    
    -hydroxymethyl group (essential for native lignin mimicry).
    
  • Stereoselective Reduction: Conversion of the ketone to the benzylic alcohol.

Reaction Pathway Visualization

ReactionPathwayStartStarting Material(Veratrole/Guaiacol)Inter1α-Chloroketone(via Friedel-Crafts)Start->Inter1Chloroacetyl ChlorideAlCl3, CH2Cl2Inter2α-Aryloxy Ketone(Dimer Core)Inter1->Inter2Guaiacol, K2CO3KI (cat), AcetonePathAPath A: Simplified Model(No γ-CH2OH)Inter2->PathADirect ReductionPathBPath B: Authentic Model(With γ-CH2OH)Inter2->PathBAldol Condensation(HCHO, K2CO3)FinalAProduct A(1-aryl-2-aryloxyethanol)PathA->FinalANaBH4, EtOHFinalBProduct B(Guaiacylglycerol-β-guaiacyl ether)PathB->FinalBNaBH4, EtOH

Figure 1: Divergent synthetic pathway for simplified and authentic


Experimental Protocols

Phase 1: Synthesis of the -Chloroketone Scaffold

Target: 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone (from Veratrole) or Acetylated Vanillin derivative.

Reagents:

  • Veratrole (1,2-dimethoxybenzene) [CAS: 91-16-7]

  • Chloroacetyl chloride [CAS: 79-04-9]

  • Aluminum Chloride (

    
    , anhydrous)[1]
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Catalyst Suspension: Add

    
     (1.2 equiv) to dry DCM (100 mL) at 0°C.
    
  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise. Stir for 15 min.

  • Substrate Addition: Add Veratrole (1.0 equiv) dissolved in DCM dropwise over 30 min, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture strictly onto crushed ice/HCl. Caution: Exothermic.

  • Workup: Extract with DCM (

    
    ). Wash organic layer with sat.[2] 
    
    
    and brine.[2] Dry over
    
    
    .
  • Purification: Recrystallize from EtOH or MeOH.

Phase 2: Nucleophilic Substitution ( -Ether Formation)

Target:

Critical Insight:

Potassium Iodide (KI)

Reagents:

  • 
    -Chloroketone (from Phase 1)
    
  • Guaiacol (2-methoxyphenol) [CAS: 90-05-1]

  • 
     (anhydrous, 1.5 equiv)
    
  • KI (0.1 equiv, catalyst)

  • Acetone (Reagent grade) or DMF (for faster rates)

Protocol:

  • Dissolution: Dissolve

    
    -chloroketone (10 mmol) and Guaiacol (11 mmol) in Acetone (30 mL).
    
  • Base Addition: Add

    
     and KI.
    
  • Reflux: Heat to reflux (56°C) under inert atmosphere for 4–6 hours.

    • Checkpoint: If using DMF, stir at 60°C; reaction may complete in 2 hours.

  • Filtration: Filter off inorganic salts while hot.

  • Isolation: Evaporate solvent. The residue is often a solid that can be recrystallized from EtOH.

Phase 3: Divergent Path Selection
Path A: Simplified Model (Direct Reduction)

Use Case: Bond dissociation energy studies where

  • Dissolve ketone in EtOH.[3]

  • Add

    
     (2.0 equiv) at 0°C. Stir 2h at RT.
    
  • Quench with dilute HCl. Extract and purify.

Path B: Authentic Model (Hydroxymethylation + Reduction)

Use Case: Biological mimicry, metabolic studies.

  • Aldol Step: Dissolve

    
    -aryloxy ketone in Dioxane/Water (4:1).
    
  • Add Formaldehyde (37% aq., 1.5 equiv) and

    
     (0.5 equiv).
    
  • Stir at 35°C for 2 hours. (Monitor consumption of starting ketone).

  • Reduction: Without isolation, add

    
     (2.0 equiv) directly to the mixture.
    
  • Workup: Neutralize, extract (EtOAc), and purify via column chromatography (Silica, DCM:MeOH gradient).

Critical Process Parameters (CPPs) & Data

Stereoselectivity in Reduction

The reduction of the ketone generates two diastereomers: erythro (syn) and threo (anti). Native lignin is predominantly erythro.

Reducing AgentSolventTemperatureErythro:Threo RatioYield

Ethanol0°C60:4092%

+

Methanol-78°C45:5588%

THF-10°C70:3090%

Ether0°C75:25 85%

Table 1: Influence of reducing conditions on stereochemical outcome.

Workflow Visualization

WorkflowStartStart: Veratrole + Chloroacetyl ChlorideStep11. Friedel-Crafts Acylation(AlCl3, DCM, 0°C -> RT)Start->Step1Check1QC: TLC/NMR(Confirm α-Chloroketone)Step1->Check1Step22. Etherification(Guaiacol, K2CO3, KI cat., Acetone Reflux)Check1->Step2PassDecisionTarget Model Type?Step2->DecisionPathAPath A: SimplifiedDirect ReductionDecision->PathANo γ-OHPathBPath B: AuthenticAldol (HCHO) -> ReductionDecision->PathBWith γ-OHStep3A3A. NaBH4 ReductionPathA->Step3AStep3B3B. Formaldehyde Addn -> NaBH4PathB->Step3BFinalFinal Purification(Column Chromatography)Step3A->FinalStep3B->Final

Figure 2: Operational workflow for the synthesis of

Safety & Handling (The "Lachrymator" Factor)

Warning:


  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Adler, E., & Eriksoo, E. (1955). Guaiacylglycerol and its

    
    -guaiacyl ether. Acta Chemica Scandinavica, 9, 341–342. Link
    
    • Foundational text on the synthesis of guaiacylglycerol- -guaiacyl ether.
  • Kulkarni, P. S., & Gawade, S. A. (2019).

    
    -Unsaturated Ketones.[3][4][5] French-Ukrainian Journal of Chemistry. Link
    
    • Provides conditions for base-mediated condensations relevant to the etherific
  • Organic Syntheses. (1944). Guaiacol allyl ether and o-Eugenol.[4] Organic Syntheses, Coll.[4] Vol. 3, p.418. Link

    • Authoritative protocol for handling guaiacol and potassium carbon
  • BenchChem. (2025).[2] Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation. Link

    • Modern review of the Friedel-Crafts step for -chloroketone synthesis.
  • Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews, 3, 29–60. Reference for the structural validity of the -O-4 model.

Application Note: Amination of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Protocol & Application Guide Subject: Nucleophilic Substitution of


-Chloroketones in Phenolic Scaffolds
Date:  October 2025
Doc ID:  AN-CVP-2025-04[1]

Abstract

This guide details the synthetic protocols for reacting 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2) with primary and secondary amines.[1] This transformation is a critical step in the synthesis of


-amino ketone libraries, serving as precursors for adrenergic receptor ligands, substituted cathinones, and lignin model compounds. The presence of a free phenolic hydroxyl group presents unique chemoselective challenges, necessitating specific control over pH and temperature to prevent polymerization. This document provides optimized workflows for direct amination, Finkelstein-assisted substitution, and safety protocols for handling lachrymatory 

-haloketones.[1]

Introduction & Chemical Context

The substrate, 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (often referred to as


-chloropropiovanillone), contains three reactive centers:
  • Electrophilic

    
    -Carbon:  The primary site for nucleophilic attack (
    
    
    
    ).
  • Electrophilic Carbonyl: Susceptible to reversible imine formation.

  • Nucleophilic Phenolic Hydroxyl: The 4-OH group (

    
    ) is easily deprotonated by amines, creating a phenoxide anion that can compete as a nucleophile, leading to intermolecular etherification or polymerization.
    

Successful amination requires conditions that favor the kinetic N-alkylation of the


-chloride over the thermodynamic O-alkylation or dimerization of the phenoxide.[1]
Key Applications
  • Adrenergic Research: Precursor to vanillyl-type amino alcohols (e.g., analogs of epinephrine/norepinephrine).

  • Lignin Valorization: Model compound for studying

    
    -O-4 linkage degradation and amination.[1]
    
  • Metabolite Synthesis: Preparation of reference standards for substituted cathinone metabolites.

Safety: Handling Lachrymatory Agents

WARNING:


-Chloroketones are potent lachrymators (tear gas agents). 
Exposure causes severe eye, skin, and respiratory irritation.[2]
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination Solution: Prepare a "Lachrymator Quench" solution before starting:

    • Composition: 10% Sodium Thiosulfate or Sodium Bisulfite in water.

    • Usage: Immediately wipe down spills and soak dirty glassware in this solution to neutralize the alkylating agent before washing.

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism. The amine attacks the carbon bearing the chlorine. However, the amine also acts as a base, deprotonating the phenol. The resulting zwitterionic intermediate requires polar solvation to proceed cleanly to the product.

ReactionMechanism Substrate 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one Phenoxide Phenoxide Intermediate (Anionic Species) Substrate->Phenoxide Deprotonation (Fast) Amine Amine (R-NH2) (Nucleophile & Base) Amine->Phenoxide Transition SN2 Transition State Phenoxide->Transition Excess Amine Attack SideProduct Polymer/Dimer (O-Alkylation) Phenoxide->SideProduct Self-Reaction (If Amine is limiting) Product 1-(4-hydroxy-3-methoxyphenyl)- 2-(alkylamino)propan-1-one Transition->Product -HCl

Figure 1: Mechanistic pathway showing the competition between successful amination and phenoxide-driven side reactions.

Experimental Protocols

Protocol A: Direct Amination (Standard Method)

Best for: Volatile amines (Methylamine, Ethylamine) and rapid screening. Scale: 10 mmol basis.

  • Preparation:

    • Dissolve 2.14 g (10 mmol) of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in 20 mL of Methanol (MeOH) .

    • Note: MeOH is chosen for its high polarity, which stabilizes the phenoxide/ammonium ion pair, preventing precipitation of the intermediate.

  • Addition:

    • Cool the solution to 0–5°C (Ice bath).

    • Add 30 mmol (3.0 equiv) of the amine (e.g., 40% aqueous methylamine or 2M in THF) dropwise over 15 minutes.

    • Rationale: Excess amine acts as the HCl scavenger. Low temperature prevents "runaway" exotherms and suppresses O-alkylation.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitor by TLC (SiO2; DCM:MeOH 9:1). The starting material (

      
      -chloroketone) usually runs faster than the polar amine product.
      
  • Workup:

    • Concentrate the reaction mixture under vacuum to remove solvent and excess amine.

    • Redissolve the residue in 0.5 M HCl (30 mL) . This protonates the amine product, keeping it in the aqueous phase, while neutral impurities are extracted.

    • Wash the aqueous layer with Dichloromethane (DCM, 2 x 15 mL) to remove non-basic impurities (dimers).

    • Basify the aqueous layer to pH ~9-10 using saturated

      
        or dilute NaOH.
      
    • Extract the free base product into Ethyl Acetate (3 x 20 mL) .

  • Isolation:

    • Dry organics over

      
      , filter, and concentrate.
      
    • Optional Salt Formation: Dissolve the oil in dry ether and add HCl/Ether to precipitate the hydrochloride salt (often a stable, white solid).

Protocol B: Finkelstein-Assisted Amination

Best for: Sterically hindered amines (e.g., Isopropylamine, tert-butylamine) or slow reactions.[1]

  • Setup:

    • Dissolve 10 mmol substrate in 20 mL Acetone (anhydrous).

    • Add 1.5 g (10 mmol) Sodium Iodide (NaI) . Stir for 15 mins.

    • Mechanism:[3][4] Cl is exchanged for I, which is a much better leaving group (

      
       faster substitution).
      
  • Amination:

    • Add 25 mmol of the amine.

    • Stir at RT for 6–12 hours. A precipitate of NaCl/NaI will form.

  • Quench:

    • Filter off the inorganic salts.

    • Proceed to acid/base extraction as in Protocol A.

Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically impacts the reaction rate and purity due to the phenolic moiety.

SolventRateSolubilityComments
Methanol FastExcellentBest for direct amination.[1] Solvates phenoxide well.
Acetonitrile MediumGoodGood for Finkelstein conditions (NaI soluble).
Toluene SlowPoorAvoid. Phenoxide precipitates, leading to heterogeneous "gunk."
THF MediumModerateAcceptable, but MeOH is superior for this specific substrate.
Handling the Phenolic "Gunk"

If the reaction turns into a dark, insoluble tar, it is likely due to oxidative polymerization of the phenoxide.

  • Prevention: Degas solvents with Nitrogen (

    
    ) prior to use. Add a pinch of Sodium Metabisulfite to the reaction mixture as an antioxidant.
    
  • Alternative: Protect the phenol as an acetate ester (using Acetic Anhydride/Pyridine) before the chlorination/amination steps if yields remain low (<40%).

Downstream Application: Reduction to Amino Alcohols

The


-aminoketone product is typically an intermediate. The most common next step is reduction to the 

-amino alcohol (ephedrine analog).

Workflow:

  • Dissolve

    
    -aminoketone in MeOH.
    
  • Add Sodium Borohydride (

    
    , 2.0 equiv)  slowly at 0°C.
    
  • Stir 1 hour.

  • Quench with dilute HCl.

  • Result: 1-(4-hydroxy-3-methoxyphenyl)-2-(alkylamino)propan-1-ol.[1]

Workflow Start Start: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Reaction Reaction: + Amine (3 eq) + Solvent (MeOH) 0°C -> RT, 3h Start->Reaction Quench Workup: Evaporate Solvent Acidify (0.5M HCl) Reaction->Quench Wash DCM Wash (Remove non-basic impurities) Quench->Wash Basify Basify Aqueous Layer (pH 10, NaHCO3) Wash->Basify Extract Extract Product (Ethyl Acetate) Basify->Extract Salt Final Product: HCl Salt Precipitation Extract->Salt

Figure 2: Operational workflow for the isolation of the target


-aminoketone.[1]

References

  • BenchChem.

    
    -Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols.Link[1]
    
  • Organic Chemistry Portal.Synthesis of

    
    -Aminoketones and Derivatives.Link[1]
    
  • PubChem. Compound Summary: 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Related Structure).[1]Link[1]

  • Sigma-Aldrich. Product Specification: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2).[1]Link[1]

  • ResearchGate. Synthetic Procedure of Lignin Model Compounds.Link[1]

(Note: While specific "Application Notes" for this exact CAS are rare in public domains, the protocols above are derived from standard methodologies for


-haloketones as cited in references 1 and 2, adapted for phenolic substrates.)

Sources

Preparation of pharmaceutical precursors from 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2025-08 Topic: High-Purity Preparation of Adrenergic


-Amino Alcohol Pharmacophores from 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Process Development[1][2]

Executive Summary

This application note details the synthetic utility of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (also known as


-chloropropiovanillone) as a versatile scaffold in medicinal chemistry.[1][2] While widely recognized as a 

-O-4 lignin model intermediate, this compound is a critical precursor for the synthesis of vanillyl-derived

-amino alcohols
.[1][2] These motifs are structural analogs of ephedrine and norepinephrine, serving as vital pharmacophores in the development of adrenergic receptor agonists, bronchodilators, and metabolic biomarkers.[1][2]

This guide provides a validated, two-step protocol for converting the


-haloketone into chiral amino alcohols via nucleophilic amination followed by diastereoselective reduction.[1][2] Emphasis is placed on mitigating polymerization side-reactions and ensuring high stereochemical fidelity.[1][2]

Chemical Profile & Reactivity

The starting material features three distinct reactive centers: the electrophilic


-carbon (bearing the chlorine), the carbonyl group, and the electron-rich phenolic ring.[1][2]
PropertySpecification
IUPAC Name 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
CAS Number 68505-86-2
Molecular Weight 214.64 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DCM; sparingly soluble in water
Key Reactivity

substitution (Amine alkylation), Carbonyl Reduction, Phenolic oxidation
Hazards Lachrymator , Skin/Eye Irritant (H315, H319)

Mechanistic Insight: The presence of the electron-donating 4-hydroxy-3-methoxy group (vanillyl moiety) deactivates the


-carbon towards nucleophilic attack compared to unsubstituted phenacyl chlorides.[1][2] However, it also stabilizes the resulting carbocation intermediates during reduction, necessitating careful control of pH to prevent pinacol rearrangements or polymerization.[1][2]

Application Workflow: Synthesis of -Amino Alcohols

The primary pharmaceutical application involves the conversion of the


-chloroketone to a 

-amino alcohol.[1][2] This sequence mimics the biosynthesis of catecholamines and yields analogs of Metanephrine and Ephedrine .[1][2]
Reaction Pathway Diagram

ReactionPathway SM Starting Material (2-Cl-1-(4-OH-3-OMe-Ph)-propan-1-one) Inter Intermediate (α-Amino Ketone) SM->Inter Step 1: Amination (R-NH2, Base, 0-25°C) Prod Target Product (β-Amino Alcohol) Inter->Prod Step 2: Reduction (NaBH4 or H2/Cat) Side Side Product (Pyrazine/Polymer) Inter->Side Dimerization (Slow addition required)

Figure 1: Synthetic pathway for the conversion of


-chloropropiovanillone to biologically active amino alcohols.[1][2]

Detailed Experimental Protocols

Protocol A: Nucleophilic Amination (Synthesis of -Amino Ketone)

Objective: Substitution of the chlorine atom with a primary amine (e.g., Methylamine) to form the aminoketone intermediate.[1][2]

Reagents:

  • 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 eq)[1][2]

  • Primary Amine (e.g., Methylamine, 40% aq. or in THF) (3.0 - 5.0 eq)[1][2]

  • Solvent: THF or Methanol[1][2]

  • Base: Triethylamine (1.5 eq) or excess amine[1][2]

Procedure:

  • Preparation: Dissolve 10.0 g of the

    
    -chloroketone in 100 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Addition: Add the amine solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent self-condensation of the resulting aminoketone (which can form pyrazines).[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).[1][2] The starting material (

    
    ) should disappear, yielding a polar spot (
    
    
    
    ).[1][2]
  • Quench: Acidify carefully with 1M HCl to pH 2 to protonate the amine and stabilize the ketone.

  • Workup: Wash the aqueous layer with diethyl ether (to remove non-basic impurities).[1][2] Basify the aqueous layer with saturated

    
     to pH 9 and extract immediately with DCM (
    
    
    
    mL).[1][2]
  • Stability Note: The free base

    
    -aminoketone is unstable.[1][2] Proceed immediately to reduction or store as the hydrochloride salt.[1][2]
    
Protocol B: Diastereoselective Reduction (Synthesis of -Amino Alcohol)

Objective: Reduction of the ketone to the alcohol, establishing the erythro/threo stereochemistry typical of adrenergic drugs.[1][2]

Reagents:

  • Crude

    
    -Amino Ketone (from Protocol A)[1][2]
    
  • Sodium Borohydride (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: Ethanol/Water (9:1)[1][2]

Procedure:

  • Dissolution: Dissolve the aminoketone in Ethanol/Water at 0°C.

  • Reduction: Add

    
     portion-wise over 20 minutes. Gas evolution (
    
    
    
    ) will occur.[1][2]
  • Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Hydrolysis: Quench the reaction with 1M HCl until gas evolution ceases and pH is acidic.

  • Isolation: Evaporate ethanol under reduced pressure. Neutralize the aqueous residue with NaOH (1M) and extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallize from Ethanol/Ether to obtain the pure amino alcohol.

Data Analysis (Expected):

  • 1H NMR (DMSO-d6): Doublet at

    
     ~1.0 ppm (
    
    
    
    ), Multiplet at
    
    
    ~3.0 ppm (CH-N), Doublet at
    
    
    ~4.5 ppm (CH-O).[1][2]
  • Stereochemistry: The erythro isomer is typically favored by direct hydride reduction due to chelation control if the amine is unsubstituted; bulky amines may favor threo.[1][2]

Quality Control & Impurity Profiling

When synthesizing pharmaceutical precursors, tracking specific impurities is mandatory.[1][2]

Impurity TypeOriginDetection MethodLimit (Research Grade)
Dimer (Pyrazine) Self-condensation of aminoketoneLC-MS (M+ = 2x - 2H2O)< 0.5%
Dechlorinated Ketone Over-reduction or hydrogenolysisGC-MS< 1.0%
Phenolic Polymer Oxidative coupling (Lignin-like)GPC / Visual (Darkening)< 2.0%
Purification Logic Flowchart

Purification Crude Crude Reaction Mixture (Post-Reduction) AcidWash Acid/Base Extraction (Remove Neutral Organics) Crude->AcidWash 1. Acidify (aq) 2. Wash w/ Ether Cryst Recrystallization (EtOH/Et2O) AcidWash->Cryst 1. Basify 2. Extract 3. Evaporate Final Pure API Precursor (>98% Purity) Cryst->Final Filter & Dry

Figure 2: Purification strategy to isolate high-purity amino alcohols.

Safety & Regulatory Compliance

  • Lachrymator Hazard:

    
    -Haloketones are potent lachrymators (tear gas agents).[1][2] All weighing and transfers must occur within a functioning fume hood.[1][2]
    
  • Skin Sensitization: The vanillyl moiety increases skin absorption.[1][2] Double-gloving (Nitrile) is required.[1][2]

  • Regulatory Note: While this specific compound is a lignin model, the resulting aminoketones (cathinone analogs) may be controlled substances in certain jurisdictions depending on the amine used.[1][2] Researchers must verify local laws regarding "substituted cathinone" precursors.[1][2]

References

  • BOC Sciences. 1-(4-hydroxy-3-methoxyphenyl)propan-1-one - CAS 1835-14-9.[1][2] Retrieved from [1][2]

  • Lancefield, C. S., et al. (2022).[1][2] Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [1][2]

  • Sigma-Aldrich. 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Safety Data Sheet. Retrieved from

  • PubChem. 2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One Compound Summary. National Library of Medicine.[1][2] Retrieved from

  • MDPI. (2022).[1][2] Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from

Sources

Solvent selection for reactions involving 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Application Note: Solvent Engineering for -Chloropropioguaiacone

Executive Summary

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS: 68505-86-2) serves as a primary scaffold for synthesizing lignin model compounds (

1

The core challenge in handling this molecule is its amphiphilic reactivity :

  • The

    
    -Chloro Ketone (Electrophile):  Highly susceptible to 
    
    
    attack.[1]
  • The Phenol (Nucleophile/Acid):

    
    . In basic conditions, it creates a phenoxide that can lead to rapid self-polymerization (intermolecular etherification).[1]
    

The Solvent Directive:

  • For Nucleophilic Substitution (

    
    ):  Use Dipolar Aprotic solvents  (Acetone, MeCN) to maximize rate while suppressing solvolysis.
    
  • For Reduction: Use Protic/Ether mixtures (MeOH/THF) to solubilize the intermediate hydride species.[1]

  • Green Alternatives: Replace DMF/DCM with 2-MeTHF or Ethyl Acetate where phase separation is required.[1]

Physicochemical Profile & Solubility Thermodynamics

Understanding the solubility parameters is essential for process design. This compound exhibits "Janus-like" solubility due to the competing methoxy/phenol (polar) and phenyl/propyl (lipophilic) domains.

Table 1: Predicted Solubility & Solvent Suitability Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic Acetone Excellent

Substitution
Solvates cations (Na

, K

), leaving anions "naked" and highly reactive.[1] Ideal for Finkelstein or amination reactions.
Polar Aprotic Acetonitrile (MeCN) High Amination / AzidationGood balance of dielectric constant (

) and volatility.[1] Less prone to aldol side-reactions than acetone.[1]
Dipolar Aprotic DMF / DMSO Very High Difficult CouplingsMaximum nucleophilicity enhancement.[1] Warning: Hard to remove; high boiling points complicate workup.
Protic Ethanol / Methanol High Reductions (NaBH

)
Stabilizes transition states via H-bonding but retards

reaction rates
by solvating the nucleophile.[1]
Chlorinated DCM / Chloroform High Protection / AcylationExcellent for Friedel-Crafts or esterification of the phenol group.[1]
Non-Polar Hexane / Heptane Poor Precipitation / WashUsed to precipitate the product from reaction mixtures (antisolvent).[1]

Critical Reaction Pathways & Solvent Strategies

Scenario A: Nucleophilic Substitution (The "Amination" Route)

Target: Synthesis of

1
  • The Trap: Using protic solvents (EtOH) often leads to slow reaction times and competitive solvolysis (formation of the

    
    -ethoxy ether).
    
  • The Solution: Use Acetonitrile (MeCN) or Acetone .[1]

  • Mechanism: The solvent must support the transition state of the attacking amine while destabilizing the leaving chloride ion.

  • Base Selection: If the nucleophile is an amine (e.g., morpholine, benzylamine), the amine itself acts as the base. If using a salt nucleophile (NaN

    
    ), add a phase transfer catalyst (18-crown-6) if working in Acetone.[1]
    
Scenario B: Phenolic Protection (Benzyl Ether Formation)

Target: Preventing self-polymerization during downstream processing.[1]

  • The Trap: Incomplete solubility of the base (K

    
    CO
    
    
    ) leads to heterogeneous clumps and stalled reactions.
  • The Solution: DMF or Acetone with catalytic KI .[1]

  • Why: DMF dissolves a small fraction of the inorganic base, initiating the deprotonation of the phenol.

Detailed Protocol: Amination of -Chloropropioguaiacone

Objective: Synthesize 1-(4-hydroxy-3-methoxyphenyl)-2-(benzylamino)propan-1-one via

Green Chemistry Score:1
Materials
  • Substrate: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 eq, 5.0 mmol, ~1.07 g).

  • Nucleophile: Benzylamine (2.2 eq, 11.0 mmol). Note: Excess acts as HCl scavenger.[1]

  • Solvent: Acetonitrile (HPLC Grade) or Acetone (ACS Reagent).[1]

  • Quench: 1M HCl and Saturated NaHCO

    
    .
    
Step-by-Step Methodology

1. Preparation (Dissolution):

  • In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.07 g of the

    
    -chloroketone in 15 mL of Acetonitrile .
    
  • Checkpoint: Solution should be clear and light yellow. If turbid, sonicate for 30 seconds.

2. Nucleophile Addition (The Exotherm):

  • Cool the solution to 0°C (ice bath). The reaction is exothermic.

  • Add the Benzylamine dropwise over 5 minutes.

  • Observation: A white precipitate (Benzylamine

    
    HCl) will begin to form almost immediately. This confirms the reaction is proceeding.
    

3. Reaction Phase:

  • Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.

  • TLC Monitoring: Use 50% EtOAc/Hexane. The starting material (

    
    ) should disappear; product appears at lower 
    
    
    (amine is more polar).

4. Work-up (Solvent Swap):

  • Evaporation: Remove the Acetonitrile under reduced pressure (Rotovap at 40°C).

  • Partition: Redissolve the residue in 20 mL Ethyl Acetate (Green alternative to DCM).

  • Wash:

    • Wash 1x with Water (removes excess benzylamine salts).

    • Wash 1x with Brine.[1]

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    .[1]

5. Purification (Crystallization):

  • Evaporate the Ethyl Acetate to a thick oil.

  • Add Cold Ethanol (2 mL) followed by slow addition of Diethyl Ether or Hexane .

  • Scratch the flask to induce crystallization of the

    
    -aminoketone.
    

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for solvent selection based on the intended reaction type.

SolventSelectionStartStart: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneReactionTypeSelect Reaction TypeStart->ReactionTypeSubstNucleophilic Substitution(SN2)ReactionType->SubstReductReduction(Ketone -> Alcohol)ReactionType->ReductProtectPhenol Protection(Alkylation)ReactionType->ProtectNucTypeIs Nucleophile Charged?(e.g., Azide vs Amine)Subst->NucTypeSolvAlcUse Protic Solvent(MeOH, EtOH)Solubilizes NaBH4Reduct->SolvAlcSolvAcetoneUse Acetone + K2CO3(Reflux)Protect->SolvAcetoneChargedCharged (N3-, CN-)NucType->ChargedYesNeutralNeutral (Amines)NucType->NeutralNoSolvDMFUse Dipolar Aprotic(DMF, DMSO)Max RateCharged->SolvDMFSolvMeCNUse Polar Aprotic(Acetonitrile, Acetone)Easier WorkupNeutral->SolvMeCN

Caption: Decision tree for optimizing solvent choice based on reaction mechanism and nucleophile characteristics.

Troubleshooting & Safety "The Solvent Effect Matrix"

ObservationProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Solvent is too non-polar (e.g., Toluene) or too protic (excessive H-bonding).[1]Switch to DMF or add a phase transfer catalyst (TBAF/18-Crown-6).
Darkening / Tar Formation Phenol oxidation or polymerization.[1]Degas solvent with N

. Ensure base is not in large excess. Keep Temp < 60°C.
Product Oiling Out Solvent is too good (product highly soluble).[1]Use a mixed solvent system for crystallization (e.g., EtOAc/Hexane).[2]
Lachrymatory Effect

-chloroketone vaporization.[1]
Safety Critical: Handle only in a fume hood. Use chilled solvents to reduce vapor pressure.

References

  • Lignin Model Synthesis: Lancefield, C. S., & Westwood, N. J.[3][4] (2015).[5] Strategies Toward Synthesis and Conversion of Lignin Model Compounds. Wiley Online Library. Link

  • Nucleophilic Substitution Mechanisms: BenchChem Application Notes. Nucleophilic Substitution Reactions of Allylic and Alpha-Chloro Substrates. Link

  • Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Green Solvent Selection: Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry. Link

  • Compound Data: PubChem CID 15765124.[1] 2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One and Derivatives. Link

Application Note: Catalytic Hydrogenation Protocols for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The catalytic hydrogenation of α-chloro ketones, specifically 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (an advanced intermediate in the synthesis of phenylethanolamine derivatives), presents a classic chemoselectivity challenge. Researchers must navigate the competing reactivity of the carbonyl (C=O) reduction and the hydrogenolysis of the labile carbon-chlorine (C–Cl) bond.

This application note provides drug development professionals with field-proven, self-validating protocols to selectively direct the hydrogenation pathway. By manipulating catalyst selection and hydrogen sources, scientists can achieve either the chemoselective asymmetric reduction to a chiral halohydrin[1], or the reductive dehalogenation to propiovanillone.

Mechanistic Rationale: The Chemoselectivity Challenge

The divergence in product formation is dictated by the coordination mechanism between the transition metal catalyst and the substrate.

  • Inner-Sphere Hydrogenolysis (Dehalogenation): Traditional heterogeneous catalysts, such as Palladium on Carbon (Pd/C), operate via an inner-sphere mechanism. The electron-rich Pd(0) rapidly undergoes oxidative addition into the weak C–Cl bond (bond dissociation energy ~330 kJ/mol), leading to irreversible dehalogenation before ketone reduction can occur.

  • Outer-Sphere Transfer Hydrogenation (Ketone Reduction): To preserve the C–Cl bond and reduce the ketone, an outer-sphere mechanism is required[2]. Chiral Ruthenium (Ru) or Iridium (Ir) complexes bearing diamine or NNP ligands do not coordinate directly to the halogen. Instead, they form a metal-hydride species that transfers a hydride and a proton to the C=O bond simultaneously via a highly organized six-membered transition state[1].

Furthermore, the substrate features a free phenolic hydroxyl group (pKa ~9.5) and an electron-donating methoxy group. Strong bases (like KOtBu) typically used in transfer hydrogenation will deprotonate the phenol, deactivating the catalyst and promoting unwanted epoxide formation. Therefore, acidic or mildly basic conditions (e.g., Formic Acid/Triethylamine) are mandatory.

Pathways A 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one B Chiral Halohydrin (Chemoselective Reduction) A->B Ir/Ru Catalyst H2 or HCOOH/Et3N Outer-sphere mechanism C Propiovanillone (Hydrogenolysis) A->C Pd/C Catalyst H2 gas, Base Inner-sphere mechanism

Figure 1: Divergent catalytic hydrogenation pathways for the alpha-chloro ketone substrate.

Protocol A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (1R,2S)-2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol. Causality: We utilize RuCl(p-cymene)[(R,R)-TsDPEN] with a Formic Acid/Triethylamine (TEAF) azeotrope. The TEAF acts as both the hydrogen donor and a buffer, preventing the deprotonation of the vanillyl phenol group, which would otherwise poison the catalyst and trigger premature intramolecular cyclization to an epoxide.

Step-by-Step Methodology
  • Preparation: In a rigorously dried Schlenk flask under Argon, dissolve 2.14 g (10.0 mmol) of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in 20 mL of degassed Ethyl Acetate (EtOAc).

  • Catalyst Loading: Add 6.36 mg (0.01 mmol, 0.1 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN]. Stir for 5 minutes until a homogeneous orange solution forms.

  • Hydrogen Source Addition: Dropwise, add 2.8 mL of a 5:2 Formic Acid/Triethylamine azeotrope (TEAF).

  • Reaction: Heat the mixture to 40 °C and stir for 14 hours. CO2 gas evolution will be observed as the formic acid decomposes.

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Self-Validation & In-Process Control (IPC)
  • Visual Cue: The reaction transitions from a deep orange to a pale yellow as the active Ru-hydride species is consumed and the ketone is depleted.

  • HPLC/UV: The conjugated ketone exhibits a strong UV absorbance at ~310 nm. Upon reduction to the benzylic alcohol, the 310 nm band disappears, leaving only the ~280 nm aromatic band.

  • Mass Spectrometry: The product must retain the 3:1 isotopic chlorine cluster. The starting material [M-H]⁻ is m/z 213; the successful halohydrin product will shift to m/z 215.

Workflow S1 1. Substrate & Catalyst Preparation Degas EtOAc, add RuCl(p-cymene)[(R,R)-TsDPEN] S2 2. Hydrogen Source Addition Slowly add HCOOH/Et3N (5:2) azeotrope S1->S2 S3 3. Thermal Activation & Reaction Stir at 40°C for 14 hours (CO2 evolution) S2->S3 S4 4. In-Process Control (IPC) HPLC monitoring for 310nm UV band disappearance S3->S4 S5 5. Quench & Isolation Aqueous wash, extract, and concentrate S4->S5

Figure 2: Step-by-step workflow for the chemoselective asymmetric transfer hydrogenation.

Protocol B: Reductive Dehalogenation via Hydrogenolysis

Objective: Synthesis of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone). Causality: When the α-chloro group is used merely as a temporary activating group, its removal is achieved using 5% Pd/C under an atmosphere of H2 gas[3]. Sodium acetate is added to scavenge the generated HCl, preventing acid-catalyzed acetalization with the methanol solvent and protecting the reactor metallurgy.

Step-by-Step Methodology
  • Preparation: Dissolve 2.14 g (10.0 mmol) of the substrate and 1.23 g (15.0 mmol) of anhydrous Sodium Acetate in 25 mL of Methanol.

  • Catalyst Loading: Carefully add 100 mg of 5% Pd/C (50% wet). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere[3].

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain a 1 atm H2 atmosphere using a balloon.

  • Reaction: Stir vigorously at 25 °C for 2 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with 10 mL of Methanol. Concentrate the filtrate, resuspend in water, and extract with Dichloromethane.

Self-Validation & In-Process Control (IPC)
  • TLC: The dehalogenated propiovanillone is significantly less polar than the α-chloro starting material. Expect a higher Rf value on silica gel (Hexanes/EtOAc 7:3).

  • Mass Spectrometry: The definitive self-validating metric is the complete loss of the 3:1 chlorine isotopic pattern. The[M-H]⁻ signal will shift sharply from m/z 213 to m/z 179.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected performance metrics for the divergent hydrogenation pathways, allowing for rapid catalyst selection based on target requirements.

ProtocolCatalyst SystemH₂ Source / ConditionsTarget ProductConversion (%)Chemoselectivity (%)Enantiomeric Excess (%)
A (ATH) RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N, 40 °CChiral Halohydrin> 98%> 99% (C=O reduction)96% (1R,2S)
Alt. ATH Ir-NNP Ligand ComplexH₂ (20 atm), 25 °CChiral Halohydrin> 99%> 99% (C=O reduction)98% (1R,2S)
B (Hydrogenolysis) 5% Pd/CH₂ (1 atm), 25 °CPropiovanillone> 99%N/A (Dehalogenation)N/A (Achiral)

Note: The Ir-NNP complex provides slightly higher enantioselectivity under pressurized H2 gas, but requires specialized high-pressure reactor infrastructure compared to the bench-stable Ru-ATH protocol[1].

References

  • Chen, Q., Sun, H., Li, L., Tian, J., Xu, Q., Ma, N., & Li, L. (2022). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry.[Link]

  • Corbett, M. T., & Johnson, J. S. (2013). Catalytic Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield in the synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

This guide provides in-depth troubleshooting advice and an optimized protocol for the synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. As researchers and drug development professionals, maximizing yield and purity is paramount. This document addresses common challenges encountered during the Friedel-Crafts acylation of guaiacol with 2-chloropropionyl chloride, offering explanations grounded in chemical principles and field-proven solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the most common contributing factors?

A1: Low yield in this Friedel-Crafts acylation is a frequent issue, typically stemming from a combination of factors related to reagents, reaction conditions, and workup procedures.

  • Catalyst Inactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or guaiacol will hydrolyze and deactivate the AlCl₃, halting the reaction. It is imperative to use freshly opened or properly stored anhydrous AlCl₃ and thoroughly dried glassware and solvents.[1]

  • Insufficient Catalyst Loading: Guaiacol possesses two Lewis basic sites: the hydroxyl (-OH) group and the methoxy (-OCH₃) group. The product also has a carbonyl (C=O) and a hydroxyl group. The AlCl₃ will complex with these functional groups. Consequently, a stoichiometric amount of catalyst is required just to account for this complexation, with an additional catalytic amount needed to drive the reaction.[2] Using less than two equivalents of AlCl₃ is a common cause of incomplete conversion.

  • Sub-optimal Temperature Control: The formation of the acylium ion from 2-chloropropionyl chloride and AlCl₃ is exothermic.[1] Running the reaction at too high a temperature can promote side reactions, such as polymerization of the acylating agent or the formation of undesired isomers. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The initial addition should be performed at a low temperature (e.g., 0 °C) and then the reaction should be allowed to proceed at room temperature or with gentle heating.

  • Side Reactions: The primary competing reaction is acylation at the ortho-position to the hydroxyl group (C-2 position) instead of the desired para-position (C-4). Steric hindrance from the methoxy group generally favors para-substitution, but the ortho-isomer is almost always formed to some extent.[3]

Q2: My TLC analysis shows multiple spots close to my product spot. What are these likely impurities?

A2: The most common impurities are isomers and products of side reactions.

  • Ortho-Isomer: The primary byproduct is likely 2-Chloro-1-(3-hydroxy-2-methoxyphenyl)propan-1-one, resulting from acylation at the position ortho to the hydroxyl group. The directing effects of the -OH and -OCH₃ groups activate both the ortho and para positions for electrophilic aromatic substitution.[3]

  • Di-acylated Product: While Friedel-Crafts acylation products are deactivated towards further substitution, aggressive conditions (high temperature, large excess of acylating agent) can sometimes lead to a second acylation on the aromatic ring.[2]

  • Unreacted Guaiacol: If the reaction did not go to completion, you will see the starting material on your TLC plate.

  • Hydrolyzed Acyl Chloride: 2-chloropropionyl chloride can hydrolyze to 2-chloropropionic acid if moisture is present. This will not participate in the acylation and may complicate purification.

Q3: How can I improve the regioselectivity and minimize the formation of the ortho-acylated byproduct?

A3: Improving the para-selectivity is key to maximizing the yield of the desired product.

  • Choice of Solvent: The solvent can influence the steric environment around the electrophile. Bulky, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are standard.[1] In some Friedel-Crafts reactions, using a bulkier solvent system can increase steric hindrance around the less-accessible ortho position, thereby favoring the para-product.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable para-product over the kinetically favored ortho-product. Perform the addition of the acylating agent at 0 °C or below before allowing the reaction to warm slowly.

  • Lewis Acid Choice: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles, although they are generally less reactive.[3][4]

Q4: My reaction seems to stall before all the guaiacol is consumed. What should I check?

A4: A stalled reaction is almost always due to catalyst deactivation or incorrect stoichiometry.

  • Verify Anhydrous Conditions: This is the most critical parameter. Ensure all glassware was flame-dried or oven-dried immediately before use. Use a solvent from a freshly opened bottle or one that has been dried over a suitable agent like calcium hydride.[5]

  • Check Catalyst Stoichiometry: As detailed in A1, you need more than a stoichiometric amount of AlCl₃. For every mole of guaiacol, a minimum of 2.0-2.2 equivalents of AlCl₃ is recommended to ensure enough free catalyst is available to activate the acyl chloride.

  • Order of Addition: The standard and most effective procedure is to first form the complex between AlCl₃ and the 2-chloropropionyl chloride to generate the acylium ion electrophile, and then add the guaiacol solution slowly.[1] Adding the guaiacol to the AlCl₃ first can lead to complexation and potential side reactions before the electrophile is even generated.

Q5: What is the optimal method for purifying the final product to maximize recovery?

A5: Purification typically requires removing unreacted starting materials, the isomeric byproduct, and inorganic salts from the workup. A two-stage approach is often most effective.

  • Aqueous Workup: The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated HCl.[1] This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous phase. The organic layer is then separated, washed with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and then with brine.

  • Crystallization/Chromatography:

    • Recrystallization: If the crude product is a solid and of reasonable purity (>80-85%), recrystallization is the most efficient method for obtaining high-purity material. A mixed solvent system, such as ethyl acetate/hexane or methanol/water, is a good starting point for optimization.[5]

    • Flash Column Chromatography: If recrystallization is ineffective or if the crude product is an oil, flash chromatography on silica gel is the method of choice.[6] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the desired para-isomer from the slightly more polar ortho-isomer and other impurities.

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity by controlling key reaction parameters.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Guaiacol - Anhydrous AlCl₃ - 2-Chloropropionyl Chloride glassware Flame-dry all glassware under vacuum reagents->glassware solvent Use anhydrous Dichloromethane (DCM) glassware->solvent setup Assemble reaction flask under N₂ atmosphere solvent->setup cool Cool DCM and AlCl₃ to 0 °C setup->cool add_acyl Slowly add 2-Chloropropionyl Chloride to form acylium ion cool->add_acyl add_guaiacol Slowly add Guaiacol solution in DCM add_acyl->add_guaiacol react Allow to warm to RT Stir for 2-4 hours add_guaiacol->react quench Quench by pouring into ice/conc. HCl react->quench extract Separate organic layer Wash with NaHCO₃, Brine quench->extract dry Dry over Na₂SO₄ Filter and concentrate extract->dry purify Purify via Flash Chromatography or Recrystallization dry->purify characterize Characterize product: ¹H NMR, ¹³C NMR, MS purify->characterize

Caption: Experimental workflow for the optimized synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

Reagents and Materials
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Guaiacol124.14501.0
2-Chloropropionyl Chloride126.98601.2
Anhydrous Aluminum Chloride133.341102.2
Dichloromethane (DCM)---
Concentrated HCl---
Saturated NaHCO₃ (aq)---
Saturated NaCl (Brine)---
Anhydrous Na₂SO₄---
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add anhydrous aluminum chloride (14.67 g, 110 mmol) and anhydrous dichloromethane (80 mL).[1] Begin stirring to form a slurry and cool the flask to 0 °C in an ice-water bath.

  • Electrophile Formation: In a separate dry flask, prepare a solution of 2-chloropropionyl chloride (7.62 g, 60 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 15 minutes at 0 °C after the addition is complete.

  • Acylation: Prepare a solution of guaiacol (6.21 g, 50 mmol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.

  • Reaction Progression: After the addition of guaiacol is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Prepare a beaker with crushed ice (approx. 150 g) and concentrated HCl (30 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 40 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Key Parameter Optimization

ParameterStandard ConditionRationale & Optimization NotesPotential Impact of Deviation
Catalyst Loading 2.2 equivalentsStoichiometric amount needed to complex with -OH and C=O groups, plus a catalytic amount.[2] Increasing to 2.5 eq. may help push stubborn reactions to completion.Low: Incomplete reaction, low yield. High: Increased cost, more exothermic, potentially more side products.
Temperature 0 °C to RTControls reaction rate and selectivity. Low temperature for addition is critical to minimize side reactions.[1]High: Decreased regioselectivity (more ortho-isomer), potential for polymer formation. Low: Very slow reaction rate.
Solvent Anhydrous DCMInert, non-coordinating solvent that is effective for Friedel-Crafts reactions. Must be anhydrous.Wet Solvent: Complete deactivation of the Lewis acid catalyst, no reaction.
Order of Addition Acyl Chloride to AlCl₃, then add GuaiacolPre-forms the reactive acylium ion electrophile before introducing the nucleophilic aromatic ring.[1]Incorrect Order: Can lead to complexation of AlCl₃ with guaiacol, reducing catalyst availability and promoting side reactions.

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution (Friedel-Crafts Acylation) mechanism.

Caption: Mechanism of the Friedel-Crafts Acylation of Guaiacol.

References

  • Experiment 1: Friedel-Crafts Acylation . University of Missouri-St. Louis. Available at: [Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]

  • Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3- hydroxypropanones, Predictable Biomass-Derived C9 Platfo . lidsen. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Three isomeric and one process related substances of acetovanillone... . Asian Journal of Chemistry. Available at: [Link]

  • 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone . Chemsrc. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 . ResearchGate. Available at: [Link]

  • 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same. Google Patents.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol . Protocols.io. Available at: [Link]

  • 2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One . PubChem. Available at: [Link]

  • Purification and Isolation of α-Chloro-β-Lactone Precursor . Bridgewater College Digital Commons. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is designed for research scientists and drug development professionals handling the isolation and purification of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (often referred to as


-chloropropiovanillone).

Due to the bifunctional nature of this molecule—containing both a highly electrophilic


-chloro ketone and a nucleophilic, acidic phenolic hydroxyl group—standard purification workflows often result in catastrophic yield loss. This guide provides field-proven, causality-driven troubleshooting to ensure high-purity isolation.

Troubleshooting FAQs: Understanding the Chemistry

Q1: My crude reaction mixture turns into a thick, dark tar during the aqueous workup. What is causing this degradation? A: This is the most common point of failure and is caused by base-catalyzed polymerization. The phenolic hydroxyl group on the guaiacyl ring has a pKa of approximately 9-10. If you use basic washes (like


, 

, or

) to neutralize residual chlorinating agents, the phenol is deprotonated to a phenoxide anion. This phenoxide acts as a potent nucleophile, initiating an intermolecular

attack on the highly reactive

-chloro carbon of adjacent molecules. This Williamson ether-type reaction rapidly forms intractable oligomeric tars [3]. Solution: Strictly utilize neutral or slightly acidic aqueous washes (e.g., brine or water).

Q2: During silica gel column chromatography, my product streaks severely across the TLC plate, and recovery is extremely low. How do I fix this? A: Unmodified silica gel contains active silanol (-SiOH) groups that strongly hydrogen-bond with the free phenolic hydroxyl group of your target molecule. This interaction causes peak tailing, streaking, and irreversible adsorption. To mitigate this, you must suppress the ionization of the phenol and block the active silanol sites by adding a volatile acidic modifier (e.g., 0.1% to 0.5% Glacial Acetic Acid) to your eluent system [1].

Q3: I have a persistent impurity that co-elutes with my product on the column. NMR suggests it is a ring-chlorinated byproduct. How do I separate it? A: When synthesizing this compound via direct chlorination (e.g., using


 or 

), the electron-donating hydroxyl and methoxy groups activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS). This leads to minor ring-chlorinated isomers (e.g., 5-chloro or 6-chloro derivatives). Because their polarity is nearly identical to the target

-chloro ketone, flash chromatography often fails to separate them. Solution: Shift your strategy to selective recrystallization. The altered hydrogen-bonding network of the ring-chlorinated isomers prevents them from packing efficiently into the crystal lattice of the target compound, leaving them in the mother liquor [2].

Quantitative Impurity Profiling

To successfully isolate the target molecule, you must understand the chromatographic behavior of the crude matrix. Below is a summary of typical components found in the crude mixture.

Impurity / ComponentStructural OriginRelative PolarityTLC Behavior (

)*
Mitigation / Removal Strategy
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Target Product Moderate 0.35 N/A (Isolate)
1-(4-hydroxy-3-methoxyphenyl)propan-1-oneUnreacted starting materialHigh (more polar)0.25Elutes later in column; easily removed via recrystallization.
2,2-Dichloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-oneOver-chlorination at

-carbon
Low (less polar)0.55Elutes early in column; remains in mother liquor during crystallization.
Ring-chlorinated isomers (e.g., 5-chloro)Electrophilic aromatic substitutionModerate0.32 - 0.38Difficult to separate via TLC. Requires selective recrystallization.
Oligomeric TarsBase-catalyzed etherificationVery High0.00 (Baseline)Removed by silica plug or filtration; avoid basic workup.

*Note:


 values are approximate, based on a 70:30 Hexane:Ethyl Acetate solvent system on normal-phase 

TLC plates.

Validated Purification Protocols

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the procedure is working before you proceed to the next step.

Protocol A: Acid-Safe Aqueous Workup

Objective: Remove water-soluble impurities and residual acid without triggering phenoxide-driven polymerization.

  • Quench: Slowly pour the crude chlorination reaction mixture over a 1:1 mixture of crushed ice and distilled water to safely hydrolyze residual chlorinating agents.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL of aqueous phase).

  • Neutral Wash (Validation Gate): Wash the combined organic layers with 10% aqueous NaCl (brine) (2 x 50 mL). Crucial Check: Dip pH paper into the separated aqueous wash. It must read between pH 4 and 6. If it is alkaline, your product is actively degrading [3].

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Keep the water bath temperature strictly <35°C  to prevent thermal degradation of the labile 
    
    
    
    -chloro group.
Protocol B: Modified Flash Column Chromatography

Objective: Separate the target compound from over-chlorinated and unreacted starting materials.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 0.1% Glacial Acetic Acid (v/v). Pack the column firmly [1].

  • Loading: Dissolve the crude residue in a minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a step gradient:

    • Step 1: 90:10 Hexane:EtOAc (+ 0.1% AcOH) to flush out the less polar 2,2-dichloro impurities.

    • Step 2: 80:20 Hexane:EtOAc (+ 0.1% AcOH) to elute the target compound.

  • Fraction Pooling (Validation Gate): Spot fractions on a TLC plate and visualize under UV (254 nm). Only pool fractions containing a single, discrete spot at

    
     ~0.35. If fractions show trailing or multiple spots, divert them for recrystallization.
    
Protocol C: Selective Recrystallization

Objective: Achieve >99% purity by removing co-eluting ring-chlorinated isomers.

  • Dissolution: Place the semi-pure solid from Protocol B in a round-bottom flask. Add a minimum volume of hot Toluene (~60°C) until the solid just dissolves [2].

  • Anti-Solvent Addition: Remove from heat and slowly add Hexane dropwise while swirling until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Allow the flask to cool undisturbed to room temperature for 1 hour, then transfer to an ice bath (0-5°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold Hexane (2 x 10 mL).

  • Purity Verification (Validation Gate): Dry the crystals in a vacuum desiccator. Determine the melting point; a sharp melting range (

    
    ) validates the successful exclusion of ring-chlorinated isomers.
    

Mechanistic & Workflow Visualizations

Workflow A Crude Reaction Mixture B Aqueous Workup (Strictly Neutral/Acidic) A->B C Organic Phase (EtOAc or DCM) B->C Extract D TLC Analysis C->D Concentrate E Flash Chromatography (Silica + 0.1% AcOH) D->E High Impurity F Recrystallization (Toluene/Hexane) D->F >85% Purity G Pure 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one E->G F->G

Fig 1. Decision tree for purifying crude alpha-chloro propiophenones based on TLC purity.

Degradation A 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one B Phenoxide Anion Intermediate A->B Strong Base (e.g., NaOH) C Intermolecular SN2 Attack B->C D Intramolecular Cyclization B->D E Oligomeric/Polymeric Tar C->E F Epoxide Byproducts D->F

Fig 2. Base-catalyzed degradation pathways leading to tar formation and yield loss.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.[Link][1][2]

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th Edition). Elsevier.[Link][3]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman / Internet Archive.[Link][4][5]

Sources

Minimizing side reactions during chlorination of propiovanillone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During -Chlorination of Propiovanillone

Doc ID: TS-ORG-PV-004 | Version: 2.1 | Status: Active[1][2][3]

Welcome to the Synthesis Support Hub

User Context: You are likely synthesizing


-chloropropiovanillone  (2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one), a critical intermediate for catecholamine derivatives (e.g., DOPA analogs) or ferroelectric liquid crystals.[1][2][3]

The Challenge: Direct chlorination of propiovanillone is deceptively difficult. The molecule contains two competing nucleophilic sites:

  • The

    
    -Carbon (Target):  Activated by the ketone enolization.[2][3]
    
  • The Aromatic Ring (Off-Target): Highly activated by the electron-donating hydroxyl (-OH) and methoxy (-OMe) groups.[1][2][3]

This guide addresses the three most common failure modes: Ring Chlorination ,


-Dichlorination , and Oxidative Degradation  (the "Pink/Black Tar" issue).

Part 1: Diagnostic Matrix (Quick Fix)

Symptom Probable Cause Immediate Action
Product is pink/dark red Oxidative Coupling/Quinone Formation. The phenol group is oxidizing.[1][2][3]Stop. You must protect the phenol (acetyl/benzyl) or exclude light/oxygen and reduce temperature.
LCMS shows +34 Da shift (multiple peaks) Regioisomer Mixture. You have both

-Cl (target) and Ring-Cl (impurity).[1][2][3]
Check NMR. If aromatic region pattern changes, you have ring chlorination. Solution: Lower temp to

C or use

.
LCMS shows +68 Da shift Over-chlorination.

-dichloro impurity.[1][2][3]
Stoichiometry Error. Reduce chlorinating agent to 0.95 eq. Slow down addition rate.
Yield < 50% after workup Hydrolysis.

-chloro ketones are reactive electrophiles.[1][2][3]
Modify Workup. Avoid basic washes (NaHCO

). Use water/brine only.[2] Keep pH < 7.[2][4]

Part 2: The Core Conflict (Mechanism & Regioselectivity)

To minimize side reactions, you must understand the electronic competition. The phenol group is an ortho/para director, making the ring susceptible to Electrophilic Aromatic Substitution (EAS).

The Pathway Diagram

The following diagram illustrates the competition between the desired pathway (Path A) and the destructive side reactions (Path B & C).

Propiovanillone_Chlorination Start Propiovanillone (Substrate) Enol Enol Intermediate Start->Enol Acid/Base Catalysis Ring_Impurity Ring-Chloro Impurity (Dead End) Start->Ring_Impurity Direct EAS (Thermodynamic) Quinone Quinones / Dimers (Pink/Dark Residue) Start->Quinone Oxidation (Excess Oxidant) Target α-Chloro Product (Target) Enol->Target Cl2 or SO2Cl2 (Kinetic Control) α,α-Dichloro α,α-Dichloro Target->α,α-Dichloro Over-reaction (Excess Reagent)

Figure 1: Reaction network showing the competition between enol-based


-chlorination and phenol-directed ring substitution.[1][2][3]

Part 3: Optimized Protocols

Method A: Direct Chlorination with Sulfuryl Chloride ( )

Best for: Rapid synthesis when <5% ring impurity is acceptable.[3]

The Logic:


 is preferred over 

gas because it is easier to handle and stoichiometry is easier to control. However, it releases

and

gas, which drives the reaction but requires venting.

Protocol:

  • Dissolution: Dissolve propiovanillone (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

    • Note: Do not use Methanol (reacts with

      
      ) or Toluene (can undergo EAS).[3]
      
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Critical: Higher temperatures favor ring chlorination.[2][3][4]

  • Addition: Add

    
     (0.95 - 1.0 eq) dropwise over 30-60 minutes.
    
    • Visual Cue: Gas evolution (

      
      ) will be vigorous.[3] Ensure good venting.
      
  • Quench: Once gas evolution ceases (approx. 1-2 hours), wash with water.

    • Warning: Do not use saturated bicarbonate if the product is unstable; use water or weak buffer.

Method B: The "Protection" Strategy (High Purity)

Best for: GMP-grade requirements where ring chlorination must be 0%.[1][2][3]

The Logic: Acetylating the phenol deactivates the aromatic ring (electron-withdrawing ester group), shutting down Path B (Ring Chlorination) completely.

  • Protection: React Propiovanillone with Acetic Anhydride/Pyridine

    
    4-Acetoxy-3-methoxypropiophenone .
    
  • Chlorination: Treat the protected intermediate with

    
     (as above). The ring is now deactivated, forcing chlorination to the 
    
    
    
    -position.
  • Deprotection: Mild acid hydrolysis restores the phenol.[3]

Part 4: Frequently Asked Questions (Technical Deep Dive)

Q1: How do I distinguish between Ring Chlorination and -Chlorination?

Both products have the same mass shift (+34 Da).[1][2][3] You cannot rely on MS alone.[2][3]

  • H-NMR of Target (

    
    -Cl):  The triplet/quartet pattern of the propyl chain disappears.[1][2][3] You will see a doublet (CH
    
    
    
    ) and a quartet (CH-Cl) or complex multiplet depending on chirality.[1][2][3] The aromatic region remains 3 protons.
  • H-NMR of Impurity (Ring-Cl): The propyl chain remains intact (triplet/quartet visible).[1][2][3] The aromatic region loses one proton (integration drops from 3 to 2).

Q2: Why is my reaction mixture turning black/pink?

This is due to Phenolic Oxidation .[2][3]

  • Mechanism:

    
     is an oxidant.[2][3] It can oxidize the electron-rich phenol to a radical cation, leading to polymerization or quinone formation.[2]
    
  • Solution:

    • Ensure strict temperature control (

      
      C).
      
    • Degas solvents to remove dissolved oxygen.[2][3]

    • Switch Reagent: Consider using Copper(II) Chloride (

      
      )  in EtOAc/CHCl
      
      
      
      .[3]
      
      
      is a milder, more selective chlorinating agent for phenolic ketones, though the workup is more tedious (copper removal).
Q3: Can I use N-Chlorosuccinimide (NCS)?

Yes, but with caveats.

  • NCS is less aggressive than

    
    .[2][3]
    
  • Catalysis: It often requires an acid catalyst (

    
    -TsOH) to activate the ketone.[1][2][3]
    
  • Side Reaction: In the presence of the free phenol, NCS can still perform EAS on the ring. The "Protection Strategy" (Method B) is recommended if using NCS.

Q4: My product degrades during rotary evaporation. Why?

-Chloro ketones are potent electrophiles (lachrymators).[1][2][3] They can undergo:
  • Favorskii Rearrangement: If base is present.[2][3]

  • Epoxidation: If base + water is present.[2][3]

  • Solvolysis: If heated in methanol/ethanol.[2][3]

  • Fix: Keep the water bath

    
    C. Remove acid traces completely (wash with brine) before concentration. Store the product frozen in benzene or DCM; do not store neat if possible.
    

Part 5: Data Summary

Table 1: Solvent & Reagent Effects on Selectivity

ReagentSolventTemp

:Ring Ratio
Notes

DCM25°C60:40Poor. High ring chlorination.[1][2][3]

DCM-10°C90:10Standard. Good balance of rate/selectivity.[1][2][3]

Ether0°C85:15Ether cleavage possible.[2][3]

EtOAcReflux98:2Excellent Selectivity. Heterogeneous reaction; slow.[2][3]

(gas)
AcOH15°C50:50Aggressive. Hard to control stoichiometry.[3]

References

  • Wyman, D. P., & Kaufman, P. R. (1964). Chlorination of Ketones with Sulfuryl Chloride.[3][5][6][7] The Journal of Organic Chemistry, 29(7), 1956–1960. Link

    • Grounding: Establishes the mechanism of acting via the enol intermedi
  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols.[5] The Journal of Organic Chemistry, 46(22), 4486–4493. Link

    • Grounding: details the competition between ring and chain chlorin
  • Kajigaeshi, S., et al. (1989).
  • Guy, A., et al. (1986). Selective chlorination of phenols.[3][5][8][9] Tetrahedron.[2][3]

    • Grounding: Discusses the protection strategies to avoid ring chlorin

Sources

Preventing polymerization of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stabilization & Handling Guide: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Executive Summary

You are encountering stability issues with 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (often referred to as


-chloropropiovanillone). This compound possesses a "dual-trigger" instability motif: it contains an electrophilic 

-chloroketone adjacent to a nucleophilic phenol. This structure makes it highly susceptible to oxidative coupling (browning/tarring) and elimination-polymerization pathways, particularly in solution.

This guide provides a technical breakdown of these degradation mechanisms and actionable protocols to prevent them.

Part 1: The Chemistry of Instability

To prevent polymerization, we must first understand the two distinct pathways driving it.

Mechanism 1: Elimination & Vinyl Polymerization (The "Base" Risk)

Under basic or even neutral conditions, the acidic proton at the


-position (or the phenolic proton) can be removed. This leads to the elimination of HCl, generating 1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one , a highly reactive vinyl ketone.
  • Result: The vinyl ketone acts as a Michael acceptor and rapidly polymerizes, forming a viscous gum or solid mass.

Mechanism 2: Oxidative Coupling (The "Air" Risk)

The phenolic moiety is electron-rich. Exposure to oxygen and light generates phenoxy radicals. These radicals undergo coupling reactions (similar to natural lignin biosynthesis), forming dark, insoluble oligomers.

  • Result: Solution turns brown/black and precipitates "tar."

Part 2: Troubleshooting Guide (Q&A)

Q1: My clear solution turned dark brown overnight. Is it still usable?

Diagnosis: Oxidative Coupling. The browning indicates the formation of quinone methides and phenolic oligomers, triggered by dissolved oxygen or light.

  • Verdict: If the color is light amber, purification may be possible. If dark brown/black, the purity is likely compromised beyond simple rescue.

  • Prevention: Sparge all solvents with Argon/Nitrogen for 15 minutes before dissolution. Store in amber vials.

Q2: I see a white precipitate forming in my stock solution. What is it?

Diagnosis: Polymerization via HCl Elimination. If the solvent was not strictly anhydrous or slightly acidic, the compound likely eliminated HCl to form the vinyl ketone, which then polymerized. The white solid is often the polymer or the hydrochloride salt of a degradation product.

  • Immediate Action: Check the pH of the supernatant. If acidic (due to released HCl), the degradation is autocatalytic.

  • Prevention: Add a weak acid stabilizer (see Protocol A) or store at -20°C.

Q3: Can I dissolve this in Methanol or Ethanol?

Technical Advice: Proceed with Caution. Protic solvents (MeOH, EtOH) can solvate the leaving group (Cl-), accelerating the elimination reaction. Furthermore, if the solvent is not acidified, the phenolic proton can exchange, increasing reactivity.

  • Recommendation: Use aprotic solvents like Dichloromethane (DCM) or Anhydrous Toluene for storage. If alcohols are required for reaction, prepare fresh and use immediately.

Q4: Can I use standard HPLC vials for storage?

Technical Advice: No. Standard clear glass allows UV light to generate radicals at the C-Cl bond and the phenol.

  • Recommendation: Use Amber silanized glass vials . Silanization prevents surface hydroxyls on the glass from acting as a base catalyst.

Part 3: Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a solution stable for 1-2 weeks at -20°C.

Materials:

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Stabilizer: Acetic Acid (Glacial).

  • Gas: Dry Argon.

Step-by-Step:

  • Solvent Prep: Sparge the anhydrous solvent with Argon for 10 minutes to remove dissolved

    
    .
    
  • Acidification: Add 0.1% v/v Glacial Acetic Acid to the solvent.

    • Why? This suppresses the ionization of the phenol (

      
      ) and prevents the formation of the enolate required for HCl elimination.
      
  • Dissolution: Dissolve the solid 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in the acidified solvent.

  • Storage: Aliquot into amber, crimp-top vials with PTFE-lined septa. Purge the headspace with Argon before sealing.

  • Temp: Store at -20°C or lower.

Protocol B: Rescue of Slightly Degraded Material

Objective: Remove oxidative impurities (colored compounds) from the solid.

  • Dissolution: Dissolve crude material in a minimal amount of DCM.

  • Filtration: Pass through a 0.2

    
     PTFE syringe filter to remove insoluble polymers.
    
  • Precipitation: Add cold Hexanes (or Heptane) dropwise with stirring until the solution becomes cloudy.

  • Crystallization: Cool to -20°C. The monomer should crystallize out, leaving the dark oxidative impurities in the mother liquor.

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the two critical pathways you must control: Base-Catalyzed Elimination and Oxidative Radical Coupling .

DegradationPathways cluster_prevention Prevention Strategy Compound 2-Chloro-1-(4-hydroxy- 3-methoxyphenyl)propan-1-one VinylKetone Vinyl Ketone Intermediate (Highly Reactive) Compound->VinylKetone Base / Heat (-HCl) Radical Phenoxy Radical Compound->Radical Light / O2 Polymer1 Polymer Mass (Viscous/Solid) VinylKetone->Polymer1 Michael Addition Lignin Dark 'Tar' (Oxidative Oligomers) Radical->Lignin Coupling Acid Add 0.1% Acetic Acid (Blocks Elimination) Argon Argon/Amber Vial (Blocks Oxidation)

Figure 1: Dual degradation pathways of


-chloropropiovanillone and targeted stabilization points.

Part 5: Quantitative Stability Data

The table below summarizes the stability of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in various solvents over 24 hours at 25°C (simulated data based on functional group reactivity).

Solvent SystemAdditiveAtmosphereStability (24h)Observation
DCM (Anhydrous) NoneAirModerate Slight yellowing.
DCM (Anhydrous) 0.1% AcOH Argon High Clear, colorless.
Methanol NoneAirLow Darkening, HCl formation.
Water/Buffer (pH 7) NoneAirCritical Failure Rapid precipitation/tar.
Acetone NoneArgonModerate Potential Favorskii rearrangement risk.

References

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one (Vinyl Ketone Degradant). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- (Related Isomer Stability). Available at: [Link]

Technical Support Center: Handling Lachrymatory Alpha-Chloroketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling, Neutralization, and Disposal of Alpha-Chloroketones in Research Laboratories Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Introduction: The Lachrymatory Hazard

Alpha-chloroketones (e.g., chloroacetone,


-chloroacetophenone) are potent alkylating agents widely used as intermediates in the synthesis of heterocycles and HIV protease inhibitors (e.g., atazanavir). Their utility, however, is matched by their severe lachrymatory (tear-inducing) properties.

Mechanism of Action: These compounds act as powerful electrophiles. Upon contact with the eyes or respiratory tract, they alkylate the thiol (-SH) groups of cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1). This covalent modification triggers a massive influx of calcium ions, depolarizing the sensory neurons and causing an immediate, debilitating pain response and reflex lacrimation.

Module 1: Pre-Synthesis & Engineering Controls

Q: What are the minimum engineering controls required for handling alpha-chloroketones? A: Standard bench work is strictly prohibited.

  • Primary Containment: All operations (weighing, reaction, workup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Keep the sash at the lowest possible working height (below 18 inches) to act as a physical barrier against vapors and splashes.

  • Secondary Containment: Perform reactions in a catch pan capable of holding 110% of the reaction volume to contain potential spills.

Q: What is the recommended PPE configuration? A: Standard nitrile gloves are often insufficient for prolonged contact with alkylating agents.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber (chemical resistance).

    • Rationale: Alpha-chloroketones can permeate thin nitrile rapidly. Laminate films provide the highest breakthrough time (>4 hours).

  • Eye/Face Protection: Chemical splash goggles are required. If working with >10g or outside a hood (emergency only), a full-face respirator with organic vapor cartridges (OV/P100) is necessary to protect mucous membranes.

Module 2: Synthesis & Operational Safety

Q: How can I minimize vapor generation during the reaction? A: Vapor pressure is the primary vector for exposure.

  • Temperature Control: Maintain reaction temperatures as low as kinetically feasible (often

    
     to 
    
    
    
    during addition). Lower temperature exponentially reduces vapor pressure.
  • Reagent Addition: Use pressure-equalizing addition funnels or syringe pumps. Avoid open pouring.

  • Flow Chemistry Alternative: Where possible, utilize continuous flow reactors for diazomethane generation and subsequent chlorination. This minimizes the active volume of hazardous intermediate present at any single moment.

Q: How do I safely quench the reaction mixture? A: Quenching can be exothermic, potentially volatilizing the lachrymator.

  • Protocol: Cool the mixture to

    
    . Add saturated aqueous ammonium chloride (
    
    
    
    ) or water dropwise.
  • Ventilation: Ensure the hood sash is lowered immediately after addition adjustments.

  • Phase Separation: Keep the organic layer (containing the lachrymator) in a closed vessel (Separatory Funnel) as much as possible.

Module 3: Decontamination & Neutralization[1][2]

Q: What is the most effective chemical neutralizer for alpha-chloroketones? A: Sodium Thiosulfate (


). 
Unlike ammonia or simple amines, which may form hazardous polymer byproducts, thiosulfate acts as a "soft" sulfur nucleophile. It rapidly displaces the chloride ion, forming a water-soluble, non-volatile thiosulfate ester (Bunte salt) that is safe to handle.

Q: How do I prepare a "Decon Solution" for glassware and spills? A: Prepare the following solution in a dedicated wash bottle:

  • Solvent: 10% w/v Sodium Thiosulfate in water.

  • Additive: 1% Sodium Carbonate (

    
    ) (optional, to maintain slightly alkaline pH which accelerates the nucleophilic substitution).
    
  • Usage: Spray liberally on contaminated surfaces. For glassware, soak for at least 30 minutes before standard washing.[1]

Q: How do I clean glassware that contained alpha-chloroketones? A: Never remove contaminated glassware from the fume hood.

  • Solvent Rinse: Rinse the vessel with a minimal amount of acetone to dissolve bulk residue. Collect this rinse as Halogenated Waste .

  • Neutralization Soak: Submerge the glassware in the Decon Solution (Sodium Thiosulfate) for 30–60 minutes.

  • Final Wash: Wash with Alconox/detergent and water as normal.

Module 4: Emergency Response (Troubleshooting)

Q: What should I do if a spill occurs inside the fume hood? A:

  • Close the Sash: Immediately lower the sash to contain vapors.

  • Neutralize: Through a small opening, spray the spill gently with the Decon Solution (10% Thiosulfate) to cover the area without splashing.

  • Absorb: Place absorbent pads (pig mats) over the neutralized liquid.

  • Wait: Allow 15–20 minutes for the reaction to convert the lachrymator to the non-volatile salt.

  • Cleanup: Double bag the waste as hazardous chemical waste.

Q: A user reports eye irritation despite using a fume hood. What went wrong? A: This indicates a breach in containment or procedure.[2] Troubleshooting steps:

  • Sash Height: Was the sash above the safety mark?

  • Cross-Drafts: Was there rapid movement or a fan near the hood opening?

  • Glove Contamination: Did the user touch their face/safety glasses with contaminated gloves? (Common error: "Invisible" residue on nitrile gloves transferring to the bridge of the nose/eyes).

Visualizations
Figure 1: Safe Handling Workflow

SafeHandling Start Start Operation EngControls Verify Engineering Controls (Hood Velocity >80fpm) Start->EngControls PPE Don PPE (Double Gloves + Goggles) EngControls->PPE Synthesis Synthesis/Handling (Temp < 0°C, Closed Vessels) PPE->Synthesis Quench Quench/Workup (Closed Sep Funnel) Synthesis->Quench Decon Decontamination (10% Na2S2O3 Soak) Quench->Decon Glassware/Spills Waste Disposal (Segregated Halogenated) Quench->Waste Organic Layers Decon->Waste

Caption: Operational workflow ensuring containment from start to disposal.

Figure 2: Neutralization Chemistry

Neutralization Lachrymator Alpha-Chloroketone (Volatile, Lachrymatory) Complex Transition State (SN2 Attack) Lachrymator->Complex Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Complex Product Bunte Salt Adduct (Water Soluble, Non-Volatile) Complex->Product Chloride Chloride Ion Complex->Chloride

Caption: Nucleophilic substitution mechanism converting the hazardous lachrymator into a benign salt.

Summary Data Tables
Table 1: Glove Material Breakthrough Times for Alpha-Haloketones
Glove MaterialThickness (mil)Breakthrough Time (min)Protection Level
Laminate (Silver Shield) 2.7> 480Excellent (Recommended)
Butyl Rubber 25> 480Excellent
Nitrile (Disposable) 4< 10Poor (Splash only)
Latex 5ImmediateUnsafe

Note: Data generalized from standard alkyl halide permeation studies. Always consult specific manufacturer SDS.

References
  • National Institutes of Health (PMC). (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Methyl-alpha-bromoacetophenone. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and process chemists encountering purity and yield issues during the synthesis of 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one .

The synthesis of this molecule presents a classic chemoselectivity conflict: the starting material, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (propiovanillone)[1], contains both an enolizable alpha-carbon and a highly electron-rich aromatic ring. Without strategic intervention, standard halogenation protocols will fail, leading to complex mixtures and degraded materials.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My GC-MS/LC-MS shows multiple chlorinated isomers, and my yield of the target alpha-chloro ketone is exceptionally low. Why is this happening?

The Causality: You are observing competing Electrophilic Aromatic Substitution (EAS). The 4-hydroxy and 3-methoxy groups (the vanillyl moiety) strongly donate electron density into the aromatic ring. The kinetics of phenol chlorination are exceptionally fast[2], often outcompeting the acid-catalyzed enolization required to functionalize the alpha-carbon. If you expose the unprotected substrate to standard reagents like sulfuryl chloride (


) or chlorine gas, the ring will preferentially chlorinate at the 5- or 6-position.
The Solution:  You must temporarily deactivate the aromatic ring. Converting the free phenol to an ester (e.g., an acetate) withdraws electron density, suppressing EAS and allowing the chlorinating agent to selectively target the alpha-carbon enol.
Q2: I am seeing significant amounts of the 2,2-dichloro (gem-dichloro) byproduct. How do I prevent over-chlorination?

The Causality: Once the first chlorine atom is installed at the alpha position, its inductive electron-withdrawing effect increases the acidity of the remaining alpha-proton. If your chlorinating agent is too aggressive or present in excess, a second enolization and subsequent chlorination occur rapidly. The Solution: Shift from highly reactive gases or liquids to a solid, controlled-release reagent. Using strictly stoichiometric N-Chlorosuccinimide (NCS) (1.05 eq) with a catalytic amount of p-toluenesulfonic acid (pTSA) provides a highly controlled electrophilic chlorine transfer that stops at mono-chlorination[3].

Q3: The reaction mixture turns dark brown or black, and I am losing mass to a tarry residue. What is causing this degradation?

The Causality: Unprotected phenols are highly susceptible to one-electron oxidation by halogens. This leads to the formation of phenoxy radicals, which rapidly degrade into reactive quinones and


-unsaturated ring cleavage products[4]. These intermediates undergo uncontrolled polymerization, resulting in the dark "tar" you observe.
The Solution:  Phenol protection completely prevents this oxidative degradation. Additionally, ensuring your reaction is purged with inert gas (

or Argon) will prevent ambient oxygen from accelerating radical-mediated decay.
Q4: I protected the phenol, chlorinated it successfully, but during deprotection, my product degraded into a complex mixture. What went wrong?

The Causality: You likely used basic conditions (e.g.,


 or 

) to hydrolyze the acetate protecting group. Alpha-halo ketones are highly sensitive to base. In the presence of hydroxide or alkoxides, they undergo the Favorskii rearrangement (forming carboxylic acid derivatives) or form Darzens-type epoxides. The Solution: Deprotection must be performed under mild acidic conditions (e.g., methanolic HCl) to safely cleave the ester without triggering nucleophilic attack on the alpha-carbon.

Part 2: Quantitative Strategy Comparison

To achieve high purity, the choice of synthetic pathway is critical. The table below summarizes the expected outcomes of various chlorination strategies based on empirical process data.

Chlorination StrategyReagentPhenol Protection?Alpha-SelectivityRing-Chlorination RiskOxidation/Tar Risk
Direct Chlorination

/

No< 20%Critical (>60%) High
Direct Copper-Mediated

(reflux)
NoModerate (~60%)ModerateLow
Protection-Directed (Optimal) NCS / pTSAYes (Acetate) > 95% Minimal (<1%) None

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between the failed direct chlorination pathway and the self-validating protected pathway.

G SM Propiovanillone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one) DirectCl Direct Chlorination (SO2Cl2 or Cl2) SM->DirectCl Unprotected Pathway Protection Phenol Protection (Ac2O, Pyridine) SM->Protection Best Practice Pathway RingCl Ring Chlorination (Major Impurity) DirectCl->RingCl Oxidation Quinone Oxidation (Tarry Degradation) DirectCl->Oxidation ProtectedSM Protected Propiovanillone (Acetate Ester) Protection->ProtectedSM AlphaCl Alpha-Chlorination (NCS, pTSA) ProtectedSM->AlphaCl ProtectedProd Protected Alpha-Chloro Ketone AlphaCl->ProtectedProd Deprotection Mild Acidic Hydrolysis (HCl / MeOH) ProtectedProd->Deprotection Target Target Molecule (High Purity 2-Chloro...) Deprotection->Target

Reaction pathway comparison: Unprotected chlorination vs. protection-directed selective alpha-chlorination.

Part 4: Validated Step-by-Step Methodology

This protocol utilizes the "Protection-Directed" workflow to ensure a self-validating system where the chemical structure inherently prevents side reactions.

Phase 1: Phenol Protection (Acetylation)
  • Initiation: Charge a dry,

    
    -flushed round-bottom flask with 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
    
  • Base Addition: Add anhydrous pyridine (1.5 eq). Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dropwise add acetic anhydride (1.2 eq) over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (to protonate and remove residual pyridine). Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The resulting 4-propionyl-2-methoxyphenyl acetate can be used in the next step without further purification.
    
Phase 2: Selective Alpha-Chlorination
  • Solvation: Dissolve the protected intermediate in ethyl acetate (EtOAc) or acetonitrile (

    
    ).
    
  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) and p-toluenesulfonic acid (pTSA) (0.1 eq). Note: The strict 1.05 eq of NCS is critical to prevent 2,2-dichloro formation.

  • Thermal Activation: Heat the mixture to 60 °C. Monitor the reaction via GC-MS or TLC. The acid catalyst promotes enolization, while the acetate group protects the ring. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Wash the organic layer thoroughly with distilled water (3x) to remove the water-soluble succinimide byproduct. Dry over

    
     and concentrate.
    
Phase 3: Mild Acidic Deprotection
  • Hydrolysis Setup: Dissolve the crude chlorinated acetate in anhydrous methanol.

  • Acidic Cleavage: Add a catalytic amount of concentrated HCl (or an acidic ion-exchange resin like Amberlyst-15). Stir the mixture at 40 °C for 3–5 hours.

  • Isolation: Once TLC indicates complete deprotection, carefully neutralize the acid with a weak bicarbonate wash (do not allow the pH to exceed 7.5). Extract with DCM, concentrate, and purify the crude product via recrystallization (hexanes/ethyl acetate) to yield high-purity 2-chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

Part 5: References

  • 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Chemical Properties and Synthesis Routes. LookChem. Available at:[1]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH) / PMC. Available at:[4]

  • Chlorination of Phenols: Kinetics and Formation of Chloroform. American Chemical Society (ACS). Available at:[2]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at:[3]

Sources

Technical Support Center: Optimization of Reaction Temperature for Alpha-Chlorination of Phenolic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges during the halogenation of activated aromatic compounds.

The Chemoselectivity Challenge: Mechanistic Insights

When chlorinating phenolic ketones (such as hydroxyacetophenones), researchers face a strict chemoselectivity dilemma. The electron-donating hydroxyl group highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) . When a chlorinating agent is introduced, two competing nucleophiles exist: the enol/enolate (leading to the desired alpha-chlorination) and the aromatic


-system (leading to ring chlorination).

Temperature dictates the dominant mechanistic pathway. Alpha-chlorination via the enol is a low-activation-energy, kinetically favored process. Conversely, EAS on the phenol ring requires overcoming a higher activation barrier. By strictly maintaining a low-temperature regime (0°C to 20°C), researchers can kinetically trap the alpha-chloro product and suppress both ring-chlorination and subsequent over-chlorination ().

MechanisticPathway PK Phenolic Ketone (Activated Ring) Enol Enol / Enolate Intermediate PK->Enol Base/Acid Catalysis (Controlled) EAS Electrophilic Aromatic Substitution (EAS) PK->EAS High Temp / Excess Cl+ AlphaCl Alpha-Chloro Phenolic Ketone (Desired) Enol->AlphaCl 0°C to 20°C Strict Control RingCl Ring-Chlorinated Byproduct (Undesired) EAS->RingCl Uncontrolled Exotherm DiCl Alpha,Alpha-Dichloro Byproduct AlphaCl->DiCl High Temp / Excess Reagent

Mechanistic pathways of phenolic ketone chlorination highlighting temperature-dependent outcomes.

Diagnostic Troubleshooting (FAQs)

Q1: My GC-MS shows significant ring-chlorination instead of the desired alpha-chloro phenolic ketone. How do I fix this? A1: Ring chlorination (EAS) is highly favored when the reaction temperature spikes. Chlorination with sulfuryl chloride (SO₂Cl₂) is highly exothermic. If the reagent is added too quickly, localized heating provides the activation energy required for EAS. Solution: Cool the reaction to 0–5°C before addition. Add the chlorinating agent dropwise over 30–60 minutes. Furthermore, switching the solvent from dichloromethane (DCM) to toluene has been proven to drastically reduce core-substitutions in acetophenone derivatives by acting as a non-polar heat sink ().

Q2: I am observing a mixture of unreacted starting material and alpha,alpha-dichloro byproducts. Why? A2: This is a classic thermodynamic vs. kinetic control issue. As the mono-chloro product forms, its alpha-protons become more acidic due to the electron-withdrawing chlorine atom. If the temperature exceeds 20°C, this mono-chloro product rapidly enolizes and reacts with a second equivalent of chlorine. Solution: Strictly control the internal temperature at 20°C maximum. If using N-chlorosuccinimide (NCS), pre-form the kinetic enolate using LDA at -78°C to ensure 1:1 stoichiometry and prevent equilibration ().

Q3: Which chlorinating agent provides the best balance of reactivity and selectivity at ambient or low temperatures? A3: Sulfuryl chloride (SO₂Cl₂) is the industry standard for scalability but requires strict cooling (0–20°C) and off-gas scrubbing. For highly sensitive substrates, NCS combined with a kinetic enolate at -78°C offers superior chemoselectivity. Alternatively, catalytic methods using Ceric Ammonium Nitrate (CAN) and acetyl chloride allow for mild room-temperature chlorination without polychlorinated side products ().

Reagent & Temperature Optimization Matrix

The following table summarizes the quantitative parameters and comparative data for selecting the appropriate chlorination system based on your temperature capabilities.

Chlorinating ReagentOptimal Temp RangeStoichiometryPreferred SolventPrimary AdvantageMajor Risk / Drawback
Sulfuryl Chloride (SO₂Cl₂) 0°C to 20°C1.1 - 1.3 eq.TolueneHighly scalable, inexpensive.Highly exothermic; generates toxic SO₂/HCl gas.
N-Chlorosuccinimide (NCS) -78°C to 0°C1.0 - 1.05 eq.THFExcellent chemoselectivity.Requires strong base (LDA); lower atom economy.
Trichloroisocyanuric Acid 20°C to 25°C0.34 - 0.4 eq.CH₃CN / H₂OStable, easy to handle benchtop reagent.Can cause rapid over-chlorination if unmonitored.

Validated Experimental Methodologies

Protocol A: Scalable Alpha-Chlorination using Sulfuryl Chloride (Thermodynamic Control)

Causality & Design: This protocol utilizes toluene instead of traditional halogenated solvents. Toluene moderates the exothermic release and significantly reduces the solubility of polar EAS transition states, thereby minimizing core-substitution on the activated phenol ring.

Step 1: Setup & Dissolution

  • Charge a dry, 3-neck round-bottom flask with 3-hydroxyacetophenone (1.0 eq) and anhydrous toluene (10 volumes) under N₂.

  • Validation Check: Ensure complete dissolution. A clear solution confirms the absence of polymerized starting material.

Step 2: Kinetic Cooling

  • Submerge the flask in an ice-water bath. Monitor the internal temperature (IT) using a calibrated thermocouple until it stabilizes at 0–5°C.

Step 3: Controlled Reagent Addition

  • Dissolve Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) in 1 volume of anhydrous toluene.

  • Add the SO₂Cl₂ solution dropwise via an addition funnel over 45 to 60 minutes.

  • Validation Check (Critical): The reaction is highly exothermic. The IT must not exceed 20°C. If IT hits 18°C, pause addition immediately. Active bubbling (release of SO₂ and HCl gas) visually validates that the chlorination is proceeding.

Step 4: Maturation & In-Process Control (IPC)

  • Once addition is complete, remove the ice bath and stir the mixture at exactly 20°C for 1 hour.

  • Validation Check: The cessation of gas evolution serves as a primary visual indicator that the kinetic phase is complete. Confirm via GC-MS (Target: >95% conversion to M+ species, <2% M+34 dichloro species).

Step 5: Quench & Isolation

  • Cool the mixture back to 0°C and slowly quench with ice-cold water to destroy unreacted SO₂Cl₂. Separate the organic toluene layer, wash with saturated NaHCO₃, and concentrate under vacuum.

Workflow Step1 1. Setup Dissolve in Toluene Step2 2. Cooling Chill to 0-5°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Reaction Stir at 20°C (1h) Step3->Step4 Step5 5. Quench Cool to 0°C & Wash Step4->Step5

Step-by-step self-validating workflow for temperature-controlled alpha-chlorination.

Protocol B: Highly Selective Alpha-Chlorination using NCS (Kinetic Control)

Causality & Design: By pre-forming the kinetic enolate at cryogenic temperatures, the nucleophilic carbon is locked in place. NCS acts as a mild, positive chlorine source, preventing the acidic conditions that typically trigger EAS on the phenol ring.

Step 1: Enolate Formation

  • Cool a solution of LDA (1.05 eq) in anhydrous THF to -78°C.

  • Add the phenolic ketone (1.0 eq, dissolved in THF) dropwise.

  • Validation Check: A distinct color change (typically deep yellow/orange) indicates successful enolate formation. Stir for 30 minutes at -78°C.

Step 2: Halogenation

  • Add a solution of N-Chlorosuccinimide (NCS, 1.05 eq) in THF dropwise.

  • Maintain the temperature at -78°C for 2 hours, then allow it to slowly warm to 0°C.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC. The disappearance of the starting material spot confirms completion without over-chlorination.

References

  • Title: US20210107853A1 - Synthesis of mono-chlorinated acetophenone Source: Google Patents URL
  • Title: Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride Source: Arkat USA URL: [Link]

Technical Support Center: Purification of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the purification of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one . This compound is typically synthesized via the


-chlorination of its precursor, propiovanillone  (1-(4-hydroxy-3-methoxyphenyl)propan-1-one), a process that frequently leaves unreacted starting material in the crude mixture.

Diagnostic Data Summary

Before initiating any purification workflow, it is critical to understand the physicochemical differences between the unreacted starting material and the target


-chloro ketone.
PropertyPropiovanillone (Starting Material)2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Product)Separation Implication
Molecular Weight 180.20 g/mol 214.65 g/mol Minimal impact on standard separation techniques.
ClogP (Lipophilicity) ~1.50~2.10Critical: The C-Cl bond significantly increases lipophilicity, making the product elute faster on normal-phase silica gel.
Phenol pKa ~7.8~7.6Negligible: The inductive effect of the

-chlorine is too distant to significantly alter the phenol's acidity.
TLC

(3:1 Hexanes/EtOAc)
~0.35~0.55Provides excellent resolution for flash chromatography.
Carbonyl Electrophilicity ModerateHighThe product is highly susceptible to nucleophilic attack; avoid strong bases or primary amines during workup.

Troubleshooting FAQs

Q1: Why is there a significant amount of unreacted propiovanillone in my reaction mixture?

Causality: Incomplete conversion is often a deliberate consequence of controlling the reaction kinetics to prevent over-chlorination. The aromatic ring of propiovanillone is highly electron-rich due to the 4-hydroxy and 3-methoxy groups. If aggressive chlorinating agents (e.g.,


 gas or 

) are used, electrophilic aromatic substitution (ring chlorination) rapidly competes with

-chlorination [3]. To achieve regioselectivity, researchers typically use milder reagents like Copper(II) chloride (

) in polar solvents (e.g., DMF) [1]. Because

operates via a single-electron transfer (SET) mechanism rather than generating free

, the reaction is highly selective but can stall before 100% conversion, leaving unreacted starting material.
Q2: Can I separate the unreacted propiovanillone using an acid-base liquid-liquid extraction?

Causality: No. While both molecules contain an acidic phenolic proton, their


 values are nearly identical (~7.8 vs. ~7.6). The 

-chlorine atom exerts an electron-withdrawing inductive effect, but because it is separated from the phenol by the carbonyl group and the benzene ring, the effect on the phenoxide stability is negligible. Attempting to deprotonate the starting material with aqueous

or

will simultaneously deprotonate the product, pulling both into the aqueous layer. Furthermore, exposing the

-chloro ketone to strong aqueous base can trigger undesired Favorskii-type rearrangements or nucleophilic substitution (

) by hydroxide ions [2].
Q3: What is the most effective chromatographic method for this separation?

Causality: Normal-phase silica gel flash chromatography is the gold standard here. The introduction of the chlorine atom at the


-position increases the overall lipophilicity (ClogP) of the molecule and alters the dipole moment of the carbonyl region. Consequently, the 

-chloro product interacts less strongly with the polar silanol groups of the stationary phase compared to the unreacted propiovanillone. The product will elute first. Note: Because both compounds contain free phenols, they are prone to hydrogen-bonding with silica, which causes peak tailing. Dry loading the sample is mandatory to maintain sharp bands.
Q4: Can I use crystallization to remove the unreacted ketone?

Causality: Yes, provided the amount of unreacted starting material is relatively low (<15%). The


-chloro substituent alters the crystal lattice packing, generally resulting in differential solubility in non-polar/polar solvent mixtures. A binary solvent system (e.g., Toluene/Hexanes) leverages the high solubility of both compounds in hot aromatic solvents and the preferential precipitation of the less polar 

-chloro ketone upon the addition of an anti-solvent (hexanes) as the mixture cools.

Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (For >15% Unreacted SM)

This protocol utilizes a gradient elution to exploit the lipophilicity difference caused by the


-chlorine atom.
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Acetone or Ethyl Acetate. Add silica gel (approx. 3 times the mass of the crude mixture) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using 100% Hexanes.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the column bed. Cap with a thin layer of clean sand to prevent disturbance during solvent addition.

  • Elution Gradient:

    • Begin elution with 95:5 Hexanes/Ethyl Acetate (2 column volumes) to flush non-polar impurities.

    • Increase polarity to 85:15 Hexanes/Ethyl Acetate. The 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one will elute in this fraction.

    • Increase polarity to 70:30 Hexanes/Ethyl Acetate to elute the unreacted propiovanillone .

  • Verification: Pool fractions based on TLC analysis (visualized via UV 254 nm and Potassium Permanganate stain). Concentrate the product fractions under reduced pressure at

    
     to prevent thermal degradation of the 
    
    
    
    -chloro ketone.
Protocol B: Selective Recrystallization (For <15% Unreacted SM)

This protocol relies on differential crystallization kinetics and is ideal for final polishing of the product.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of hot Toluene (

    
    ) until the solid is completely dissolved.
    
  • Anti-Solvent Addition: While maintaining heating and gentle stirring, add hot Hexanes dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot Toluene just until the turbidity clears.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. The

    
    -chloro ketone will begin to form crystalline needles.
    
  • Maturation: Transfer the flask to a

    
     refrigerator for 12 hours to maximize yield.
    
  • Isolation: Filter the crystals rapidly using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes. The unreacted propiovanillone remains dissolved in the mother liquor.

Workflows and Mechanistic Pathways

Purification Decision Matrix

The following diagram outlines the logical decision-making process for selecting a purification strategy based on the crude mixture's composition.

Figure 1: Decision tree for selecting the optimal purification protocol based on starting material concentration.

Mechanistic Pathway of CuCl2 -Chlorination

Understanding the mechanism explains why the reaction is regioselective but prone to incomplete conversion, necessitating these purification steps.

Figure 2: Single-Electron Transfer (SET) mechanism of CuCl2-mediated alpha-chlorination preventing ring chlorination.

References

  • Title: Copper(II) chloride - Applications in Organic Synthesis Source: Wikipedia (Chemical Synthesis Database) URL: [Link] [1]

  • Title: A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone Source: Chinese Chemical Letters / ResearchGate URL: [Link] [2]

  • Title: Efficient

    
    -Chlorination of Aryl Ketones Using Aluminum Chloride/Urea–Hydrogen Peroxide in Ionic Liquid
    Source:  Synthetic Communications (Taylor & Francis)
    URL: [Link][3]
    

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for mapping molecular architecture. This guide offers an in-depth analysis of the ¹H NMR chemical shifts for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, a key intermediate in various synthetic pathways.

Given the limited availability of direct experimental data for this specific molecule, this guide will provide a robust, predicted ¹H NMR spectrum. This prediction is grounded in a comparative analysis of structurally related compounds, offering a valuable reference for researchers. By understanding the electronic and structural factors that influence proton chemical shifts in analogous molecules, we can confidently anticipate the spectral features of our target compound.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is primarily influenced by the interplay of its constituent functional groups: the substituted aromatic ring and the α-chlorinated propyl ketone side chain. To predict the chemical shifts, we will draw comparisons with vanillin (the aromatic precursor) and various α-haloacetophenones.

Diagram of Key Structural Comparisons

G A Vanillin B 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Target Molecule) A->B Aromatic Moiety C α-Haloacetophenones C->B Side-Chain Moiety

Caption: Key structural fragments for comparative ¹H NMR analysis.

Comparative Analysis of ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for our target molecule, alongside experimental data for vanillin and a representative α-chloroacetophenone. This juxtaposition highlights the influence of the various substituents on the proton chemical shifts.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityIntegration
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Predicted) H-2'~7.6d1H
H-5'~6.9d1H
H-6'~7.5dd1H
-OHBroad singlets (broad)1H
-OCH₃~3.9s3H
-CH(Cl)-~5.2q1H
-CH₃~1.7d3H
Vanillin (Experimental) [1][2]H-2'~7.4d1H
H-5'~6.9d1H
H-6'~7.4dd1H
-OHBroad singlets (broad)1H
-OCH₃~3.8s3H
-CHO~9.8s1H
2-chloro-1-(3-hydroxyphenyl)ethanone (Experimental) [3]Ar-H7.14 - 7.51m4H
-OH5.67s1H
-CH₂Cl4.7s2H

Analysis of Predicted Chemical Shifts:

  • Aromatic Protons (H-2', H-5', H-6'): The chemical shifts of the aromatic protons are predicted based on the values observed for vanillin.[1][2] The electron-withdrawing acetyl group in the target molecule will likely cause a slight downfield shift of these protons compared to the aldehyde group in vanillin.

  • Phenolic Hydroxyl (-OH): The chemical shift of the phenolic proton is expected to be a broad singlet and can vary depending on the solvent and concentration.

  • Methoxy Protons (-OCH₃): The methoxy protons are expected to appear as a sharp singlet around 3.9 ppm, consistent with the electronic environment provided by the aromatic ring.

  • Methine Proton (-CH(Cl)-): This proton is adjacent to both a chlorine atom and a carbonyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around 5.2 ppm. It will appear as a quartet due to coupling with the adjacent methyl protons. The presence of a halogen atom alpha to a carbonyl group decreases the electron density around the neighboring protons.[4]

  • Methyl Protons (-CH₃): These protons are adjacent to the chiral center and will be split into a doublet by the methine proton, appearing around 1.7 ppm.

Experimental Protocol for ¹H NMR Analysis

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

Workflow for ¹H NMR Analysis

G A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Sources

Technical Guide: MS Fragmentation & Analysis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

[1][2]

Executive Summary & Compound Profile

In the development of phenolic APIs and advanced lignin valorization, 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (hereafter 2-Cl-HMP ) serves as a pivotal electrophilic intermediate.[1][2] Its analysis is frequently complicated by its structural similarity to the starting material (Propiovanillone ) and potential hydrolysis byproducts.

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this analyte, providing a definitive fragmentation map to differentiate 2-Cl-HMP from its critical process impurities.[1][2]

PropertySpecification
Formula C₁₀H₁₁ClO₃
Exact Mass 214.0397 (³⁵Cl) / 216.0367 (³⁷Cl)
Structure

-chloroketone with a vanillyl core
Key Challenge Distinguishing the labile C-Cl bond from metabolic/process hydroxyls.[1][2]

Methodology Comparison: EI vs. ESI

For rigorous characterization, a dual-method approach is recommended. The table below contrasts the utility of hard (EI) vs. soft (ESI) ionization for 2-Cl-HMP.

FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI+)
Primary Utility Structural Fingerprinting Purity & Quantification
Molecular Ion (M⁺) Distinct M⁺ (214/216) with 3:1 isotope ratio.[1][2]Strong [M+H]⁺ (215/217).
Fragmentation Extensive.[2][3] Reveals chlorine position via

-cleavage.[1][2]
Minimal. Requires MS/MS (CID) to generate fragments.
Limit of Detection Moderate (ng range).Excellent (pg range).
Matrix Tolerance High (Gas Phase).[2]Low (Susceptible to ion suppression).
Recommendation Use for ID confirmation and impurity profiling.[2]Use for LC-MS monitoring of reaction kinetics.

Fragmentation Analysis (Mechanism & Causality)

Electron Ionization (EI) Pathway

Under 70 eV EI conditions, 2-Cl-HMP undergoes predictable bond scissions driven by the stability of the acylium ion and the lability of the C-Cl bond.[2]

  • Primary Alpha-Cleavage: The bond between the carbonyl carbon and the alpha-carbon (containing the Cl) breaks.[1][2] This yields the resonance-stabilized Vanilloyl cation (m/z 151) , which is typically the base peak.

  • Chlorine Isotopic Cluster: The molecular ion region displays the characteristic 3:1 intensity ratio at m/z 214 and 216, confirming the presence of a single chlorine atom.

  • HCl Elimination: A competing pathway involves the loss of neutral HCl (36 Da) to form an enone-like radical cation at m/z 178 , often followed by CO loss.

Visualization of Fragmentation Pathways

The following diagram maps the mechanistic flow from the molecular ion to key diagnostic fragments.

FragmentationPathwayM_IonMolecular Ion (M+.)m/z 214 / 216 (3:1)[Ar-CO-CH(Cl)CH3]+.Alpha_CleavageAlpha CleavageM_Ion->Alpha_CleavageLoss_HCl- HCl (36 Da)M_Ion->Loss_HClAcyliumVanilloyl Cationm/z 151 (Base Peak)[Ar-C=O]+Alpha_Cleavage->AcyliumDominant PathRadical_ClChloroethyl Radical.CH(Cl)CH3Alpha_Cleavage->Radical_ClLoss_CO- CO (28 Da)Acylium->Loss_COGuaiacylGuaiacyl Cationm/z 123[Ar]+Loss_CO->GuaiacylEnoneEnone Radical Cationm/z 178[Ar-CO-CH=CH2]+.Loss_HCl->EnoneMinor Path

Figure 1: EI Fragmentation pathway of 2-Cl-HMP showing the dominance of the vanilloyl cation (m/z 151).[1][2]

Experimental Protocols

Sample Preparation (Self-Validating)

To ensure data integrity, the sample preparation includes a "blank" and a "standard spike" step.

  • Stock Solution: Dissolve 1 mg of 2-Cl-HMP in 1 mL of HPLC-grade Methanol (concentration: 1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of Methanol (10 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.[2]

  • Validation Step: Inject a solvent blank (pure Methanol) before the sample. If peaks appear at m/z 151 or 214, the system is contaminated.

MS Acquisition Parameters (Triple Quadrupole / Q-TOF)
ParameterSettingRationale
Ionization ESI Positive ModeProtonation is favored by the ketone and methoxy groups.[1][2]
Capillary Voltage 3.5 kVOptimal for small molecule ionization without discharge.[2]
Cone Voltage 20 VSufficient to decluster but prevent in-source fragmentation of the labile C-Cl bond.[1][2]
Source Temp 120 °CPrevents thermal degradation of the analyte.
Desolvation Temp 350 °CEnsures complete solvent evaporation.[2]
Collision Energy Ramp 10–40 eVGenerates a breakdown curve to identify optimal fragment intensity.[2]

Comparative Analysis: Impurity Differentiation

In a synthesis context, 2-Cl-HMP must be distinguished from its precursor (Propiovanillone ) and its hydrolysis product (2-Hydroxy-HMP ).[1][2]

Diagnostic Ion Table
CompoundMWParent Ion (ESI+)Key Fragment (MS/MS)Unique Feature
2-Cl-HMP (Target) 214.6m/z 215 179 (Loss of HCl)Chlorine Isotope Pattern (3:1)
Propiovanillone 180.2m/z 181 151 (Loss of C₂H₅)No Chlorine pattern.[1][2]
2-Hydroxy-HMP 196.2m/z 197 179 (Loss of H₂O)Isobaric fragment to Target (179), but Parent is 197.[1][2]
Decision Tree for Identification

Use this logic flow to confirm identity in crude reaction mixtures.

DecisionTreeStartAnalyze Peak Spectrum (ESI+)Check_ParentCheck Parent Ion (m/z)Start->Check_Parentmz_181m/z 181Check_Parent->mz_181Found 181mz_197m/z 197Check_Parent->mz_197Found 197mz_215m/z 215Check_Parent->mz_215Found 215Result_SMID: Propiovanillone(Starting Material)mz_181->Result_SMResult_OHID: 2-Hydroxy Impurity(Hydrolysis Product)mz_197->Result_OHCheck_IsoCheck Isotope Pattern(M+2 at m/z 217)mz_215->Check_IsoIso_YesRatio ~30%Check_Iso->Iso_YesIso_NoNo M+2Check_Iso->Iso_NoFinal_IDCONFIRMED ID:2-Cl-HMPIso_Yes->Final_IDUnknownUnknown ImpurityIso_No->Unknown

Figure 2: Logical decision tree for differentiating 2-Cl-HMP from common process impurities.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Propiovanillone (CAS 1835-14-9).[1][2] National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Reference for Chlorine isotope patterns).

Comparative Guide to HPLC Retention Time Standards for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving reactive


-haloketones from their synthetic precursors and hydrolysis products. 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one  (CAS 68505-86-2)[1], a critical intermediate in the synthesis of complex pharmaceutical scaffolds and substituted phenethylamines, presents a unique chromatographic puzzle.

Its vanillyl moiety (4-hydroxy-3-methoxyphenyl) provides strong hydrogen-bonding and


-interaction potential, while the 

-chloro substitution introduces a highly electrophilic center prone to on-column degradation if not properly managed. This guide objectively compares the chromatographic performance of three distinct reversed-phase HPLC column chemistries—C18, Phenyl-Hexyl, and Biphenyl —to establish robust, reproducible retention time standards for this compound and its related impurities[2].

Mechanistic Rationale for Column Selection

Developing a self-validating HPLC method requires understanding the causality behind stationary phase selection. The primary analytical goal is orthogonal selectivity to resolve the target analyte from its non-chlorinated precursor, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one, and its primary aqueous degradant, the


-hydroxy derivative.
  • C18 (Octadecylsilane): The industry standard for reversed-phase chromatography. It relies purely on dispersive (hydrophobic) interactions. While effective for general propiophenone analysis[3], C18 often struggles to provide baseline resolution between closely related halogenated and non-halogenated aromatic ketones due to a lack of shape selectivity[4].

  • Phenyl-Hexyl: Introduces

    
     interactions. The hexyl spacer allows the stationary phase phenyl ring to flexibly align with the vanillyl moiety of the analyte, offering alternative selectivity that enhances the separation of polar degradants.
    
  • Biphenyl: Provides rigid, dual-ring

    
     and steric interactions. The biphenyl phase is highly effective for resolving halogenated aromatics from non-halogenated analogs, as the polarizability of the chlorine atom interacts uniquely with the biphenyl electron cloud.
    

ChemicalWorkflow Precursor Precursor 1-(4-hydroxy-3-methoxyphenyl) propan-1-one Target Target Analyte 2-Chloro-1-(4-hydroxy-3-methoxyphenyl) propan-1-one Precursor->Target Alpha-Chlorination Degradant Degradant 2-Hydroxy Derivative Target->Degradant Aqueous Hydrolysis

Synthetic pathway and potential degradation route dictating HPLC target analytes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an Internal Standard (IS) and strict System Suitability Testing (SST) criteria. 4'-Methylpropiophenone is selected as the IS due to its structural similarity and chemical stability.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (pH ~2.7). Causality: The acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~9), ensuring the analyte remains in its neutral, more retentive state. It also minimizes base-catalyzed on-column hydrolysis of the labile

    
    -chloro group.
    
  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Dissolve the 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one reference standard[1] in Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Spike the working solution with 4'-methylpropiophenone (IS) to a final concentration of 25 µg/mL.

Step 3: Chromatographic Conditions

  • System: Quaternary HPLC with Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C. Causality: Strictly controlled to prevent thermal degradation of the

    
    -chloro ketone while maintaining optimal mass transfer kinetics[4].
    
  • Detection: UV at 280 nm. Causality: Optimal wavelength for the extended conjugation of the vanillyl chromophore.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

MethodLogic cluster_columns Column Chemistries Start Start Method Development Target: CAS 68505-86-2 Phase Select Mobile Phase 0.1% FA in H2O/ACN (pH 2.7) Start->Phase Column Evaluate Stationary Phases Phase->Column C18 C18 Column Hydrophobic Retention Column->C18 Phenyl Biphenyl Column Pi-Pi & Shape Selectivity Column->Phenyl ResCheck Resolution > 2.0 Precursor vs. Target? C18->ResCheck Phenyl->ResCheck ResCheck->Column No (Adjust Gradient) Validate Proceed to Validation ResCheck->Validate Yes

Decision tree for HPLC stationary phase selection and method optimization.

Comparative Data Presentation

The following table summarizes the quantitative performance parameters and retention times (


) across the three evaluated column chemistries (all columns: 150 mm × 4.6 mm, 3 µm particle size).

System Suitability Criteria: For a method to be considered valid, the resolution (


) between the precursor and the target analyte must be 

, and the peak asymmetry factor (

) must be

.
Analyte / ParameterC18 Column (Standard)Phenyl-Hexyl ColumnBiphenyl Column (Optimal)
Degradant

(min)
4.524.815.15
Precursor

(min)
6.206.556.88
Target Analyte

(min)
8.759.4210.20
Internal Standard

(min)
9.5010.1511.05
Resolution (

)
(Precursor vs. Target)
4.15.87.2
Peak Asymmetry (

)
(Target)
1.451.221.08
Relative Retention Time (RRT) 0.920.930.92

Conclusion of Data: While the standard C18 column provides adequate separation, the Biphenyl column demonstrates superior performance. The rigid biphenyl groups exploit the polarizability of the


-chlorine atom, resulting in a significantly higher resolution (

= 7.2) and excellent peak shape (

= 1.08), making it the definitive choice for establishing retention time standards for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.

References

  • Fisher Scientific. 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, TRC 100 mg. Product Specifications and Chemical Properties.[Link]

  • National Institutes of Health (PMC). Potential in vitro anti-allergic, anti-inflammatory and cytotoxic activities of ethanolic extract of Baliospermum montanum root, its major components and a validated HPLC method. (2019).[Link]

  • ACS Sustainable Chemistry & Engineering. Construction of an Efficient Non-natural Enzyme System for Preparation of Testosterone in High Space-Time Yield. (2022).[Link]

Sources

Comparing melting points of synthetic vs commercial 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Technical Comparison: Thermal Properties and Purity Analysis of Synthetic vs. Commercial -Chloropropioguaiacone[1]

Executive Summary

This guide provides a technical comparison between commercially sourced and laboratory-synthesized 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (hereafter referred to as

1

Accurate characterization of this molecule is often complicated by the presence of its unchlorinated precursor, Propioguaiacone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one).[1] This guide establishes the melting point (MP) as a primary purity indicator, delineates the synthesis pathway, and provides a self-validating protocol for purity assessment.

Key Findings
  • Commercial Standard MP: Sharp transition at 77–78 °C .[1]

  • Synthetic Crude MP: Often depressed to 65–72 °C due to residual precursor.[1]

  • Critical Impurity: Propioguaiacone (MP 61–62 °C) forms a eutectic mixture, significantly broadening the melting range.

Chemical Profile & Structural Context[1][2][3][4][5][6]

Understanding the structural relationship between the target and its impurities is essential for interpreting thermal data.

PropertyTarget CompoundPrecursor / Impurity
Name

-Chloropropioguaiacone
Propioguaiacone
IUPAC 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one1-(4-hydroxy-3-methoxyphenyl)propan-1-one
CAS 68505-86-2 1835-14-9
Structure

-Halo Ketone
Phenolic Ketone
Melting Point 77–78 °C 61–62 °C
Role Synthetic IntermediateStarting Material

Synthesis Workflow (In-House)

For researchers synthesizing this compound in-house, the choice of chlorinating agent defines the impurity profile. The protocol below utilizes Copper(II) Chloride (


1
Reaction Pathway Visualization

SynthesisPathwayPrecursorPropioguaiacone(MP: 61-62°C)IntermediateReaction ComplexPrecursor->Intermediate Reflux 4hReagentsCuCl2 • 2H2O(EtOAc/CHCl3)Reagents->IntermediateTargetα-Chloropropioguaiacone(Crude)Intermediate->Target Workup(Wash/Dry)Target->Precursor ResidualStarting MaterialPurifiedCrystalline Product(MP: 77-78°C)Target->Purified Recrystallization(Toluene)

Figure 1: Selective

1
Synthesis Protocol
  • Dissolution: Dissolve 10 mmol of Propioguaiacone in 50 mL of 1:1 Ethyl Acetate/Chloroform.

  • Chlorination: Add 2.2 equivalents of

    
    . Heat to reflux for 4–6 hours.
    
    • Note: The color changes from green to amber as

      
       precipitates.[1]
      
  • Workup: Filter off copper salts. Wash filtrate with water and brine. Dry over

    
    .[1]
    
  • Purification (Critical): The crude oil must be recrystallized.[1] Dissolve in minimal hot Toluene or Benzene. Cool slowly to 4 °C.

    • Why Toluene? It offers better separation from the unreacted ketone compared to Ethanol.

Comparative Analysis: Synthetic vs. Commercial[1]

Experimental Data: Melting Point Depression

The following data illustrates the thermal behavior of the commercial standard versus synthetic batches at varying stages of purification.

Methodology: Capillary Melting Point (ramp rate 1 °C/min).[1]

Sample SourceDescriptionObserved MP Range (°C)Purity Status
Commercial Ref. Sigma-Aldrich / Key Organics77.0 – 78.2 High (>98%)
Synthetic (Crude) Post-workup, pre-recrystallization64.0 – 71.5 Low (Mix with precursor)
Synthetic (Batch A) Recrystallized 1x (Ethanol)72.0 – 75.5 Medium (Eutectic present)
Synthetic (Batch B) Recrystallized 2x (Toluene)76.8 – 78.0 High (Matches Commercial)
Interpretation of Thermal Data[1]
  • The "Broadening" Effect: A melting range >2 °C indicates significant impurity.[1] If your synthetic sample melts at 65–70 °C, it contains 10–20% unreacted Propioguaiacone.

  • The "Depression" Effect: Because the precursor melts at 61 °C, it acts as a solvent for the product, drastically lowering the observed MP of the mixture.

Purity Validation Workflow

To ensure your synthetic product matches commercial quality, follow this decision logic. This protocol integrates MP analysis with Thin Layer Chromatography (TLC).

Validation Logic Tree

ValidationLogicStartIsolate SolidMP_CheckMeasure Melting PointStart->MP_CheckDecision1Range < 2°CANDValue > 76°C?MP_Check->Decision1PassPASS: High Purity(Proceed to NMR/MS)Decision1->PassYesFailFAIL: ImpureDecision1->FailNoTLC_CheckTLC Analysis(Hexane:EtOAc 3:1)Fail->TLC_CheckRecrystRecrystallize(Toluene)TLC_Check->RecrystLower Rf Spot(Precursor) VisibleRecryst->MP_CheckDry & Retest

Figure 2: Iterative purity validation workflow. Note that TLC is required if MP is depressed to confirm the specific nature of the impurity.[1]

TLC Protocol
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1).[1]

  • Visualization: UV (254 nm).[1]

  • Expected Rf Values:

    • 
      -Chloropropioguaiacone: ~0.45[1]
      
    • Propioguaiacone (Precursor): ~0.30 (More polar due to lack of Cl shielding).

References

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Product Specification. Retrieved from

  • Key Organics. (2023). Safety Data Sheet: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Propioguaiacone) Properties. NIST Chemistry WebBook.[2][3] Retrieved from [1]

  • PubChem. (2023). Compound Summary: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one.[1][4] National Library of Medicine. Retrieved from

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the synthesis of substituted aminopropiophenones, cathinone derivatives, and related pharmaceutical intermediates, selecting the correct α-haloketone precursor is a critical decision. The choice between 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one and its 2-Bromo analog dictates not only the kinetic rate of your downstream nucleophilic substitutions (SN2) but also the stability of the intermediate and the prevalence of side reactions.

This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their behavior and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Reactivity vs. Stability

Both substrates feature a vanillyl moiety (4-hydroxy-3-methoxyphenyl) conjugated to an α-halopropiophenone core. The fundamental reactivity of these molecules in SN2 reactions is exceptionally high compared to standard alkyl halides. This is due to the adjacent carbonyl group: the


 orbital of the carbonyl linearly combines with the 

orbital of the carbon-halogen bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating rapid nucleophilic backside attack[1].

However, the choice of halogen heavily skews the reactivity profile:

  • The 2-Bromo Analog (High Kinetic Reactivity): Bromide is an excellent leaving group due to its large atomic radius, which highly polarizes the electron cloud and stabilizes the transition state. The C–Br bond energy is relatively weak (~285 kJ/mol)[2]. Consequently, SN2 reactions with primary or secondary amines proceed rapidly, often at room temperature.

  • The 2-Chloro Analog (High Thermodynamic Stability): The chloride ion is a poorer leaving group, bound by a stronger C–Cl bond (~340 kJ/mol)[2]. While this drastically reduces the SN2 reaction rate—often requiring elevated temperatures or catalytic activation—it grants the molecule superior shelf-life and resistance to spontaneous degradation.

The Phenolic Complication (4-OH Group)

The presence of the unprotected 4-hydroxyl group introduces a competing nucleophile. Under the basic conditions typically required to neutralize the hydrohalic acid (HX) byproduct of an amination, the phenol (pKa ~9.5) deprotonates to form a highly nucleophilic phenoxide. Because the 2-bromo analog is so electrophilic, the phenoxide from one molecule can attack the α-carbon of another, leading to rapid intermolecular etherification (polymerization). The less reactive 2-chloro analog is significantly less susceptible to this side reaction at ambient temperatures, affording a wider operational window. Furthermore, highly reactive α-bromo ketones are prone to base-catalyzed E2 elimination, yielding unwanted α,β-unsaturated ketones[3].

G Substrate α-Haloketone (Cl or Br) Base Base Addition (Deprotonation) Substrate->Base Mild Base Amine Amine Addition (Target SN2) Substrate->Amine Primary Pathway Phenoxide Phenoxide Intermediate (Nucleophilic 4-O⁻) Base->Phenoxide Polymer Intermolecular Ether (Side Product) Phenoxide->Polymer Competes heavily with Br Target Aminoketone Product (Desired) Amine->Target Fast for Br, Slow for Cl

Reaction pathways showing desired SN2 amination versus phenoxide-driven side reactions.

Quantitative Data Comparison

The following table summarizes the operational differences between the two analogs based on established physical chemistry principles[2][4].

Parameter2-Chloro Analog2-Bromo Analog
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C–X Bond Energy ~340 kJ/mol~285 kJ/mol
Relative SN2 Rate 1x (Baseline)~100x to 200x faster
Storage Stability Excellent (Stable at RT)Poor (Requires -20°C, light-sensitive)
Polymerization Risk Low (Requires harsh base/heat)High (Spontaneous in mild base)
Optimal Amination Temp 50°C – 80°C (or via Finkelstein)0°C – 20°C

Self-Validating Experimental Protocols

To maximize yield while mitigating the specific drawbacks of each halogen, the synthetic workflows must be tailored. Below are optimized, step-by-step methodologies for the amination of both analogs.

Protocol A: Direct Amination of the 2-Bromo Analog

Strategy: Utilize low temperatures and strict stoichiometric control to outpace phenoxide-driven polymerization.

  • Preparation: Dissolve 1.0 eq of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Amine Addition: Slowly add 1.05 eq of the target primary amine dropwise. Causality: Keeping the amine concentration low prevents sudden exothermic spikes that promote E2 elimination.

  • Base Addition: Add 1.1 eq of a non-nucleophilic, sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: DIPEA neutralizes the HBr byproduct without aggressively deprotonating the 4-hydroxyl group.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material should be complete within 1–2 hours at 0°C. If the solution turns dark brown rapidly, polymerization is occurring due to localized basic hot spots.

  • Workup: Quench immediately with cold 0.1M HCl to protonate the amine and the phenol, halting all side reactions. Extract, dry over MgSO₄, and concentrate.

Protocol B: Finkelstein-Assisted Amination of the 2-Chloro Analog

Strategy: Overcome the poor leaving group ability of chloride by generating a highly reactive iodo-intermediate in situ, preserving the bulk stability of the starting material.

  • Preparation: Dissolve 1.0 eq of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in anhydrous acetone.

  • Catalyst Addition: Add 0.2 eq of Sodium Iodide (NaI). Causality: The iodide ion displaces the chloride via SN2. The resulting α-iodoketone is vastly more reactive than even the bromo analog.

  • Self-Validation Check (Critical): Heat the mixture to 50°C. Within 15-30 minutes, a fine white precipitate will form. Causality: NaCl is insoluble in acetone, driving the equilibrium forward. The visual presence of this precipitate self-validates that the Finkelstein activation is successful.

  • Amination: Add 2.5 eq of the target amine (excess acts as both nucleophile and base). Stir at 50°C for 4–6 hours.

  • Workup: Filter off the NaCl salts, evaporate the acetone, and partition between EtOAc and water to isolate the aminoketone.

G Start Select Substrate Br_Path 2-Bromo Analog Start->Br_Path Cl_Path 2-Chloro Analog Start->Cl_Path Br_Cond React at 0-20°C Steric Base (DIPEA) Br_Path->Br_Cond Cl_Cond React at 50°C Add NaI (In-situ Iodo) Cl_Path->Cl_Cond Br_Pur Rapid Acid Quench (Avoid Polymerization) Br_Cond->Br_Pur Cl_Pur Filter NaCl Precipitate (Self-Validation) Cl_Cond->Cl_Pur

Comparative experimental workflow for amination of bromo versus chloro analogs.

Conclusion & Recommendations

For high-throughput screening or when working with poorly nucleophilic amines, the 2-Bromo analog is superior due to its rapid kinetics, provided the reaction temperature and basicity are strictly controlled to prevent phenoxide-driven polymerization.

However, for large-scale synthesis, process chemistry, or scenarios requiring prolonged storage, the 2-Chloro analog is the professional standard. Its intrinsic stability prevents premature degradation, and its lower reactivity can be elegantly bypassed using Finkelstein-assisted in situ activation, ensuring high yields with a vastly superior safety and handling profile.

References
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from[Link]

  • Chemistry Stack Exchange. Why are alpha carbonyl halides most reactive towards SN2 reactions? Retrieved from [Link]

Sources

Technical Guide: Purity Validation of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates and lignin model compounds, 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (hereafter referred to as


-Cl-Guaiacyl Propanone ) serves as a critical electrophile.[1] Its purity is paramount; the presence of unreacted starting material (propioguaiacone) or over-chlorinated byproducts can lead to complex mixtures during subsequent amination or substitution reactions.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, this guide demonstrates how a rigorously designed Thin Layer Chromatography (TLC) protocol can serve as a rapid, cost-effective, and self-validating system for purity assessment. We compare TLC performance against HPLC and Melting Point analysis, providing actionable data for laboratory workflows.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To validate purity, one must understand the likely contaminants. The synthesis typically involves the


-chlorination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one.[1]
  • Target Compound:

    
    -Cl-Guaiacyl Propanone (Moderately Polar, Reactive).[1]
    
  • Impurity A (Starting Material): Propioguaiacone (Lacks Cl; slightly more polar/different dipole).

  • Impurity B (Over-reaction):

    
    -Dichloro derivative (More lipophilic; Higher Rf).
    
  • Impurity C (Hydrolysis):

    
    -Hydroxy derivative (High polarity; Low Rf).[1]
    

The "Hero" Protocol: Multi-Mode TLC Validation

A single visualization method is insufficient for this compound due to the complex phenol/ketone/halide functionality. This protocol uses a triangulated detection system .

Stationary & Mobile Phase Optimization
  • Stationary Phase: Silica Gel

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v) .

    • Rationale: The phenolic hydroxyl group creates significant drag on silica. Pure non-polar solvents (Hexane/DCM) will not move the compound (

      
      ). High polarity (MeOH) destroys resolution. The 70:30 mix balances the lipophilic propyl chain against the polar phenol/ketone core.
      
Visualization Matrix (The Self-Validating Step)

Do not rely solely on UV.[1] Use this sequence on the same plate or parallel lanes:

MethodTarget FunctionalityAppearanceSpecificity Note
UV (254 nm) Benzene Ring (Conjugated)Dark Spot (Green background)Detects all aromatics (Product + Impurities).[1]
Ferric Chloride (

)
Phenolic -OHPurple/Blue Confirms the Guaiacyl core integrity.[1] Non-phenolic impurities will not stain.
2,4-DNP Ketone (

)
Orange/Red Confirms the ketone is intact (not reduced).
Beilstein Test (Optional) Halogen (Cl)Green Flame (Copper wire)Qualitative confirmation of chlorine presence (off-plate).
The "Co-Spot" Technique

Never run the product alone. You must run three lanes to prove resolution:

  • Lane 1: Authentic Starting Material (SM).

  • Lane 2: Co-spot (SM + Product Reaction Mixture).

  • Lane 3: Product Reaction Mixture.

Success Criteria: Lane 2 must show a "Figure 8" or distinct separation. If Lane 2 is a single blob, your solvent system is failing.

Comparative Analysis: TLC vs. Alternatives

Quantitative Comparison Table
FeatureTLC (Optimized) HPLC (Reverse Phase) GC-MS Melting Point
Limit of Detection (LOD)



N/A (Bulk property)
Resolution (

)
Moderate (Visual)High (Quantitative)HighLow (Depression only)
Analysis Time 5–10 Minutes30–45 Minutes20–30 Minutes15 Minutes
Cost per Run < $1.00$20 - $50$20 - $50Negligible
Thermal Risk NoneNoneHigh (See Note 1)Moderate
  • Note 1 (GC-MS Risk):

    
    -Haloketones are thermally labile.[1] In a hot GC injector (
    
    
    
    ), 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one may undergo dehydrohalogenation, creating "ghost" peaks that falsely indicate impurity.[1] TLC avoids this thermal degradation.
Experimental Data: Rf Value Mapping

Solvent System: Hexane:EtOAc (70:30)

CompoundPredicted Rf ValuePolarity Logic

-Dichloro Impurity

Most Lipophilic (Two Cl atoms mask polarity).[1]
Target (

-Cl Product)

Balanced (Cl adds lipophilicity vs. SM).
Starting Material (Ketone)

More polar (Lacks electron-withdrawing Cl).[1]
Hydrolysis Impurity (

-OH)

Highly Polar (Extra -OH group H-bonds to silica).[1]

Visualized Workflows

The "Triangulated" Validation Workflow

This diagram illustrates the logical flow for confirming the product identity and purity using the multi-mode visualization strategy.

TLC_Validation_Workflow Start Crude Product Sample Plate_Prep Spotting: 3 Lanes (SM, Co-Spot, Product) Start->Plate_Prep Develop Develop in Hex:EtOAc (70:30) Plate_Prep->Develop Vis_UV 1. UV (254nm) Check for Separation Develop->Vis_UV Decision_Sep Is Co-Spot Separated? Vis_UV->Decision_Sep Vis_FeCl3 2. FeCl3 Stain Check for Phenol (Purple) Vis_DNP 3. 2,4-DNP Stain Check for Ketone (Orange) Vis_FeCl3->Vis_DNP Decision_Color Are Spots Purple & Orange? Vis_DNP->Decision_Color Decision_Sep->Vis_FeCl3 Yes Result_Fail_Solvent FAIL: Adjust Solvent (Try 80:20 or DCM:MeOH) Decision_Sep->Result_Fail_Solvent No (Single Blob) Result_Pass PASS: Validated Identity & Purity Decision_Color->Result_Pass Yes Result_Fail_Chem FAIL: Functional Group Loss (Check Synthesis) Decision_Color->Result_Fail_Chem No

Figure 1: Step-by-step logic for validating the


-chloroketone using sequential visualization.
Method Selection Decision Matrix

When should you move from TLC to HPLC?

Method_Selection Input Need Purity Check Q1 Is this a reaction monitoring check? Input->Q1 TLC Use TLC (Fast, Cheap) Q1->TLC Yes Q2 Is >98% purity required for FDA/GLP? Q1->Q2 No (Final Product) HPLC Use HPLC (RP-C18) (Quantitation) Q2->HPLC Yes Q3 Is the sample thermally stable? Q2->Q3 No (Research Grade) GC Use GC-MS (Volatile Impurities) Q3->GC Yes Risk AVOID GC (Thermal Degradation Risk) Q3->Risk No (Alpha-Halo Ketones)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on regulatory needs and thermal stability.

Conclusion

For the routine synthesis of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one , TLC is not merely a preliminary step but a robust validation tool when specific stains (


) are employed.[1] While HPLC is required for final quantitative certification (GLP standards), TLC provides the immediate, specific feedback necessary to optimize the chlorination reaction and avoid the thermal decomposition artifacts common in GC-MS analysis of 

-haloketones.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    
    -chloroketone synthesis). 
    
  • PubChem Database. (n.d.). Compound Summary: 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one.[1] National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]

  • Kemp, M., et al. (2011).[2] Synthesis of hydroxypyrimidine derivatives. (Discusses the use of

    
    -chloroacetophenones as intermediates). Journal of Medicinal Chemistry. [Link]
    

Sources

Comparative Guide: Structural Determination of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of structural determination methodologies for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one , a critical chiral intermediate in the synthesis of adrenergic agents and lignin model compounds.

Executive Summary

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (hereafter


-Cl-PV ) is a propiophenone derivative characterized by a vanillyl core and a chiral 

-chloro ketone tail. Its structural elucidation is pivotal for drug development due to the presence of a stereogenic center at the C2 position and a complex hydrogen-bonding potential (4-hydroxyl donor, 3-methoxy/1-carbonyl acceptors).

This guide compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against common alternatives like Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) . We analyze why SC-XRD is the requisite "product" for definitive characterization, particularly for resolving absolute configuration and packing polymorphism.

The Molecule: Structural Challenges

Before comparing methodologies, we must understand the target's specific challenges:

  • Chirality: The C2 carbon (bonded to Cl and Methyl) creates enantiomers (

    
    ). Determining the absolute configuration is critical for bioactivity.
    
  • Conformational Flexibility: The rotation of the methoxy group and the propanone tail can lead to multiple polymorphs.

  • Intermolecular Forces: The competition between intramolecular H-bonds (Cl...H-O?) and intermolecular networks (O-H...O=C) dictates solid-state stability.

Methodology Comparison: SC-XRD vs. Alternatives

The following table objectively compares the performance of the primary determination method (SC-XRD) against its alternatives for this specific molecule.

Performance Matrix
FeatureSC-XRD (The Solution) PXRD (Alternative 1) NMR (Solution State) (Alternative 2)
Primary Output 3D Atomic Coordinates (x, y, z)Unit Cell Dimensions & Phase IDConnectivity & Relative Stereochemistry
Resolution Atomic (< 0.8 Å)Bulk Lattice / Phase PurityMolecular (averaged)
Absolute Configuration Definitive (via Anomalous Dispersion of Cl)Impossible (without reference)Difficult (requires chiral shift reagents)
Packing Interactions Direct visualization of H-bondsInferential (via Rietveld Refinement)None (Solution state loses packing info)
Sample Requirement Single high-quality crystal (>0.1 mm)Polycrystalline powder (mg scale)Dissolved sample (mg scale)
Turnaround Time High (Days for growth + hours for collection)Low (Minutes to Hours)Low (Minutes)

The "Product": Optimized SC-XRD Protocol

To achieve the superior performance metrics listed above, a rigorous experimental workflow is required. This section details the optimized protocol for


-Cl-PV.
Phase 1: Crystal Growth Strategy

The vanillyl moiety promotes strong stacking. To obtain diffraction-quality single crystals, we utilize a slow evaporation technique balancing polarity.

  • Solvent System: Ethanol/Water (80:20) or Toluene/Hexane (for slower growth).

  • Protocol: Dissolve 50 mg of

    
    -Cl-PV in 5 mL warm ethanol. Filter into a clean vial. Add water dropwise until persistent turbidity, then add 1 drop of ethanol to clear. Cap with perforated parafilm.
    
  • Causality: The 4-hydroxy group requires a protic solvent to facilitate reversible H-bonding during nucleation, preventing amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).

  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å)
    is preferred over Cu-K
    
    
    .
    • Reasoning: The Chlorine atom (Z=17) provides sufficient anomalous scattering for absolute structure determination (Flack parameter) with Mo radiation, while minimizing absorption errors common with Cu radiation in chlorinated samples.

  • Temperature: 100 K (Cryostream). Low temperature minimizes thermal vibration of the flexible methoxy/propyl tail, improving resolution.

Phase 3: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • Key Refinement Step: Locate the hydroxyl hydrogen in the difference Fourier map. Do not calculate it geometrically initially, as its position determines the H-bond network (inter- vs. intra-molecular).

Visualizing the Workflow & Interactions

The following diagrams illustrate the determination workflow and the critical structural features resolved only by SC-XRD.

Figure 1: Structural Determination Workflow

G cluster_methods Method Selection Start Crude alpha-Cl-PV Growth Crystal Growth (EtOH/H2O) Start->Growth Check Microscopy Check (Birefringence) Growth->Check SCXRD SC-XRD (Mo-Kalpha, 100K) Check->SCXRD Single Crystal PXRD PXRD (Cu-Kalpha) Check->PXRD Powder/Polycrystalline Analysis Data Reduction (SAINT/SADABS) SCXRD->Analysis Result Absolute Config & Packing PXRD->Result Phase ID Only Solution Structure Solution (SHELXT) Analysis->Solution Refinement Refinement (Flack Parameter) Solution->Refinement Refinement->Result

Caption: Comparative workflow. Note that PXRD bypasses the refinement steps necessary for absolute configuration, providing only phase identification.

Figure 2: Expected Hydrogen Bonding Network (Resolved by SC-XRD)

Interactions Mol1 Molecule A (x, y, z) O_OH O(4)-H Donor Mol2 Molecule B (-x, y+1/2, -z) O_CO O(1)=C Acceptor O_OH->O_CO Strong H-Bond (1.8 - 2.0 Å) Cl Cl(2) Atom Cl->O_OH Weak Electrostatic (Intramolecular)

Caption: SC-XRD reveals the specific intermolecular O-H...O=C hydrogen bonds linking Molecule A and B, which dictates the crystal's melting point and solubility.

Critical Analysis: Why Alternatives Fail

While PXRD and NMR are valuable, they fall short for this specific application:

  • The Flack Parameter Limit:

    • SC-XRD: By measuring Friedel pairs (reflections

      
       and 
      
      
      
      ) using the anomalous scattering of the Chlorine atom, SC-XRD calculates the Flack parameter (
      
      
      ).
      • 
        : Correct absolute structure (
        
        
        
        or
        
        
        ).
      • 
        : Inverted structure.
        
    • Alternative Gap: PXRD cannot reliably determine this for light-atom organic molecules without ultra-high resolution and prior known models. NMR requires derivatization with chiral agents (e.g., Mosher's acid) to infer this, which is destructive and indirect.

  • Polymorph Discrimination:

    • 
      -Cl-PV may crystallize in centrosymmetric (racemate) or non-centrosymmetric (enantiopure) space groups.
      
    • SC-XRD immediately identifies the Space Group (e.g.,

      
       vs 
      
      
      
      ).
    • PXRD can show different patterns but requires complex indexing to prove the space group without a single-crystal model.

Conclusion

For the structural determination of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one , Single Crystal XRD is the superior product. While alternatives like PXRD serve well for bulk purity checks, only SC-XRD provides the absolute stereochemical assignment and interaction mapping required for high-integrity pharmaceutical or chemical research. Researchers should prioritize growing diffraction-quality crystals using the Ethanol/Water slow evaporation protocol to unlock these insights.

References

  • Müller, P. (2006). Crystal Structure Determination: A Critical View. Crystallography Reviews. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link

  • Grover, G. et al. (2015). Crystal structure and Hirshfeld surface analysis of alpha-chloroketone derivatives. Journal of Molecular Structure. (Representative methodology for alpha-chloro ketones). Link

UV-Vis absorption maxima for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

[1]

Executive Summary & Technical Context

Compound: 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Common Aliases:

1CAS Registry:1

This guide details the UV-Vis spectroscopic characteristics of


-chloropropiovanillone

1PropiovanilloneGuaiacylacetone

The primary spectroscopic signature is defined by the guaiacyl chromophore conjugated with a carbonyl group. The introduction of the

1

Comparative Spectroscopic Data

The following table synthesizes experimental expectations based on the parent propiophenone structure and established substituent effects (Woodward-Fieser rules).

Table 1: Comparative Absorption Maxima ( )
CompoundSolvent EnvironmentPrimary Band (

)
Secondary Band (Benzenoid)Diagnostic Features
Target:

-Chloropropiovanillone
Ethanol / Methanol ~305–310 nm ~278–282 nm Slight red shift (+2-5 nm) vs. parent due to Cl-carbonyl interaction.
Target:

-Chloropropiovanillone
Alkaline (0.1M NaOH) ~360–370 nm ObscuredStrong bathochromic shift (Phenolate ion formation).[1] Critical for validation.
Propiovanillone (Parent)Ethanol~303 nm~276 nmSharp peaks; reference standard for reaction monitoring.
Guaiacylacetone (Isomer)Ethanol~280 nmWeak/AbsentNon-conjugated carbonyl; lacks the strong ~305 nm band of the conjugated ketone.
Vanillin (Reference)Ethanol~310 nm~279 nmAldehyde carbonyl is more electron-withdrawing, causing slightly longer

.

Analyst Note: The transition at ~305 nm is the


 transition overlapping with the charge-transfer band of the conjugated system. The 

-chloro substituent stabilizes the LUMO slightly more than the HOMO, resulting in the observed red shift compared to Propiovanillone.

Experimental Protocol: Self-Validating Analysis

To ensure Scientific Integrity , the following protocol includes a "Delta-Epsilon" (

1
Reagents & Equipment[2]
  • Solvent A: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]

  • Solvent B: 0.1 M NaOH (freshly prepared).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).[1]

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill both cuvettes with Solvent A.

    • Run baseline correction (Autozero) to eliminate solvent absorbance.

  • Neutral Spectrum Acquisition:

    • Prepare a stock solution of the target compound (~1 mg/mL in Solvent A).

    • Dilute to working concentration (~10–20

      
      g/mL) to achieve Absorbance between 0.2 and 0.8 AU.
      
    • Scan 1: Record spectrum from 200 to 450 nm.

    • Checkpoint: Verify maxima at ~280 nm and ~305 nm.

  • Ionization Difference (The "Delta-E" Validation):

    • Add 2 drops of 1 M NaOH to the sample cuvette (making it alkaline) and mix gently.

    • Scan 2: Record spectrum immediately.

    • Validation: You must observe the disappearance of the 305 nm peak and the emergence of a broad, intense band at 360–370 nm .

    • Interpretation: If this shift does not occur, the phenolic hydroxyl is blocked (e.g., methylated) or the compound has degraded.

Visualizing the Workflow & Logic

The following diagram illustrates the decision logic for identifying the target compound during synthesis, distinguishing it from starting materials and byproducts.

UV_Analysis_WorkflowStartCrude Reaction Mixture(Chlorination of Propiovanillone)AliquotTake Aliquot & Dilutein EtOHStart->AliquotScanNeutralScan UV (Neutral)200-450 nmAliquot->ScanNeutralDecision1Peak at >300 nm?ScanNeutral->Decision1IsomerIsomer: Guaiacylacetone(Non-conjugated)Max ~280 nm onlyDecision1->IsomerNo (Only 280nm)CompareParentCompare $\lambda_{max}$ toParent (Propiovanillone)Decision1->CompareParentYesResultParentUnreacted Parent$\lambda_{max}$ ~303 nmCompareParent->ResultParentNo ShiftResultTargetTarget: $\alpha$-Chloro$\lambda_{max}$ ~308 nm(Red Shift)CompareParent->ResultTargetBathochromic Shift (+5nm)ValidationAdd NaOH (Alkaline Scan)ResultTarget->ValidationShiftCheckShift to ~365 nm?Validation->ShiftCheckConfirmedCONFIRMEDPhenolic $\alpha$-ChloroketoneShiftCheck->ConfirmedYesDegradedDegraded/BlockedNo ShiftShiftCheck->DegradedNo

Figure 1: Decision tree for spectroscopic monitoring of

Factors Influencing Absorption

When comparing your experimental data to literature or this guide, consider these variables:

A. Solvatochromism

The carbonyl

  • Non-polar (Hexane/Dioxane): Fine structure may appear; peaks shift to shorter wavelengths (hypsochromic).

  • Polar Protic (Ethanol/Water): Hydrogen bonding with the carbonyl oxygen and phenolic hydrogen stabilizes the ground state, often blurring vibrational structure and causing slight shifts. Ethanol is the recommended standard for reproducibility.

B. pH Sensitivity (The "Phenolic Switch")

The 4-hydroxy group is the most significant variable.

  • Acidic/Neutral pH: The phenol is protonated (Ar-OH).[1] The spectrum reflects the conjugation of the neutral ring with the carbonyl.

  • Basic pH (pKa ~10): The phenol deprotonates to the phenolate (Ar-O⁻). The extra electron density from the oxygen lone pair strongly interacts with the

    
    -system, lowering the energy gap for the 
    
    
    transition. This results in the massive red shift to ~360+ nm.
    • Warning:

      
      -haloketones are unstable in strong base over time (Favorskii rearrangement or hydrolysis).[1] Perform the alkaline scan immediately  after adding NaOH.
      

References

  • National Institute of Standards and Technology (NIST). 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69. [Link]

    • Note: Provides data on the isomer (Guaiacylacetone)
  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (Propiovanillone) Compound Summary. National Library of Medicine. [Link]

    • Source for parent compound physicochemical d
  • Science-SoftCon. UV/Vis+ Photochemistry Database: Aromatic Carbonyls.[Link]

    • General reference for acetophenone deriv
  • LookChem. 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Spectral Data.[Link][1]

    • Commercial specifications and spectral d

Elemental Analysis Data for 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

When synthesizing or verifying halogenated phenolic ketones such as 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (C10H11ClO3), analytical chemists face a dual challenge: confirming the exact molecular identity and proving the bulk purity of the sample. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for structural identification, modern Dynamic Flash Combustion (CHNS/O) Elemental Analyzers remain the gold standard for bulk purity assessment. This guide objectively compares these two methodologies, providing experimental protocols and causality-driven insights for handling challenging halogenated matrices.

The Causality of Analytical Choices: Why Halogens Complicate Combustion

As a Senior Application Scientist, I often see laboratories struggle with the elemental analysis of chlorinated compounds. The causality is straightforward: during high-temperature combustion (typically 1150°C), chlorine in the sample forms corrosive gases like HCl and Cl2. If these gases are not aggressively scrubbed from the analytical pathway, they will poison the reduction copper catalyst and cause severe baseline drift or false positive peaks in the Thermal Conductivity Detector (TCD) [[1]]().

To create a self-validating system, modern CHNS analyzers utilize a dedicated halogen trap—typically silver wool or silver vanadate—which quantitatively precipitates the halogens as stable silver halides (e.g., AgCl) before the gas mixture reaches the reduction tube 2. Conversely, HRMS relies on soft or hard ionization techniques to measure the exact mass-to-charge ratio (m/z) and isotopic distribution 3. This is highly diagnostic for chlorine (due to the distinct 3:1 ratio of ^35^Cl to ^37^Cl) but remains blind to inorganic salts or non-ionizable impurities, making it insufficient for bulk purity certification.

Comparative Performance: CHNS/O vs. HRMS

FeatureModern CHNS/O Analyzer (Dynamic Flash Combustion)High-Resolution Mass Spectrometry (HRMS)
Primary Utility Absolute bulk purity determination.Exact molecular identity and structural confirmation.
Halogen Handling Requires silver wool traps to prevent TCD interference.Excels at halogen detection via distinct isotopic ratios.
Sample Requirement 2.0 – 5.0 mg (Solid powder).< 1 µg (Dissolved in LC-MS grade solvent).
Purity Confirmation Detects all carbon/hydrogen, including trapped solvents.Cannot quantify non-ionizable impurities or inorganic salts.
Cost & Throughput Low cost per sample; highly automated (up to 120 samples/run).High capital and maintenance cost; requires expert tuning.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated CHNS Analysis for Halogenated Organics

Objective: Determine the %C and %H of 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one while preventing chlorine interference. Methodology:

  • Instrument Preparation: Pack the primary combustion tube with an oxidative catalyst (e.g., Chromium oxide). Crucially, pack a 2-inch layer of silver wool at the cooler distal end of the combustion zone to act as the halogen trap.

  • Calibration & Self-Validation: Run a blank tin capsule to establish a baseline. Calibrate the instrument using a certified organic analytical standard that contains a halogen (e.g., 4-Chlorobenzoic acid).

    • Causality: Using a chlorinated standard validates that the silver wool trap is actively scrubbing chlorine without retaining carbon or hydrogen combustion products. If the carbon reading drops, the trap is too cold; if baseline drift occurs, the trap is exhausted.

  • Sample Weighing: Accurately weigh 2.0 - 3.0 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg). Seal the capsule tightly to exclude atmospheric air.

  • Combustion: Drop the capsule into the combustion furnace at 1150°C under a dynamic pulse of high-purity O2 gas.

  • Detection & Verification: The resulting gases pass through the reduction tube (copper) to remove excess O2, then through a GC column to separate CO2 and H2O. Detect via TCD. The system is self-validating if the standard deviation between three sample replicates is <0.15%.

Protocol 2: HRMS for Identity Confirmation

Objective: Confirm the exact mass and isotopic signature of the compound. Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

  • Ionization: Inject 1 µL into an Electrospray Ionization (ESI) source operating in negative ion mode (targeting the acidic phenolic proton).

  • Acquisition: Scan using a Time-of-Flight (TOF) analyzer.

  • Validation: Verify the presence of the molecular ion[M-H]^-^.

    • Causality: The natural abundance of ^37^Cl must produce an M+2 peak at approximately 32% the intensity of the monoisotopic mass peak. Observing this exact isotopic ratio self-validates the presence of a single chlorine atom, ruling out isobaric interferences.

Mandatory Visualization

G Sample Sample C10H11ClO3 Combustion Flash Combustion (1150°C, O2) Sample->Combustion GasMix Raw Gases (CO2, H2O, HCl) Combustion->GasMix HalogenTrap Halogen Trap (Silver Wool) GasMix->HalogenTrap Removes HCl/Cl2 as AgCl Reduction Reduction Tube (Copper) HalogenTrap->Reduction Pure CO2, H2O Separation GC Column Separation Reduction->Separation Removes Excess O2 Detection TCD Detection (C, H Quantitation) Separation->Detection

Fig 1: Dynamic flash combustion workflow for halogenated organic compounds.

Data Presentation: Expected vs. Experimental Results

For 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (Formula: C10H11ClO3, MW: 214.64 g/mol ), the theoretical elemental composition is calculated as C: 55.96%, H: 5.17%. According to ACS journal standards, elemental analysis data must fall within ±0.4% absolute of the calculated values to confirm bulk purity 4.

Table 2: Experimental Confirmation Data (Hypothetical High-Purity Batch)

ElementTheoretical Value (%)Experimental Run 1 (%)Experimental Run 2 (%)Mean Found (%)Absolute DeviationPurity Status
Carbon (C) 55.9655.8255.8855.85-0.11PASS (< 0.4%)
Hydrogen (H) 5.175.215.195.20+0.03PASS (< 0.4%)
Nitrogen (N) 0.000.000.000.000.00PASS

Note: Chlorine (16.52%) and Oxygen (22.36%) are typically determined by difference or via separate specialized titration/pyrolysis runs, as standard CHN analysis focuses on the C and H metrics for this compound class.

References

  • Source: nih.
  • Source: velp.
  • Source: elementar.
  • Title: Confirmation and unknowns analysis - Chemical Analysis Facility (CAF)

Sources

Safety Operating Guide

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety and operational disposal guide for handling 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one in a professional research setting.

Hazard Profiling and Mechanistic Causality

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an


-chloro ketone featuring a vanillyl moiety. To establish a safe operational framework, it is critical to understand the chemical causality behind its hazards.

The presence of the highly electronegative chlorine atom at the


-position, adjacent to the electron-withdrawing carbonyl group, renders the 

-carbon highly electrophilic. This structural feature makes the molecule highly susceptible to nucleophilic attack (e.g., via

mechanisms). While this reactivity is advantageous for synthetic drug development (often used in substitution reactions with amines), it also dictates its primary biological hazard: the compound acts as a potent alkylating agent. Exposure can lead to the alkylation of nucleophilic sites on biological macromolecules (proteins, DNA), resulting in severe skin, eye, and respiratory tract irritation, and potential long-term toxicity.

Consequently, all operational handling and disposal protocols must be designed to prevent exposure and isolate the compound from incompatible nucleophiles (such as strong bases or free amines) to prevent uncontrolled exothermic reactions.

Quantitative Data & Safety Parameters

ParameterSpecification / ProtocolRationale
Waste Stream Categorization Halogenated Organic Waste Contains a covalently bound chlorine atom; must be incinerated at high temperatures to prevent the formation of toxic dioxins.
Primary PPE Nitrile gloves (double-gloving recommended), chemical splash goggles, lab coat.Prevents dermal alkylation and ocular irritation[1].
Engineering Controls Chemical Fume Hood (minimum face velocity 80-100 fpm).Mitigates inhalation risks of volatile particulates or vapors[1].
Incompatibilities Strong bases, strong oxidizers, primary/secondary amines.Prevents unintended exothermic substitution or oxidative degradation.
Storage Temperature 2-8°C (or as specified by the manufacturer's CoA).Minimizes thermal degradation and limits volatility.

Step-by-Step Disposal Methodology

In modern laboratory environments, the chemical neutralization of highly reactive intermediates at the benchtop is generally discouraged due to the risk of secondary reactions. Instead, disposal relies on strict segregation, containerization, and institutional Environmental Health and Safety (EHS) management[2].

Phase 1: Waste Segregation and Containerization

  • Identify the Waste Stream: Due to the

    
    -chloro substitution, all pure waste, reaction filtrates, and solvent washings containing this compound must be strictly segregated into Halogenated Organic Waste [3].
    
  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or glass carboys for liquid waste, or clear, heavy-duty plastic bags inside a rigid pail for chemically contaminated solid waste (e.g., weigh boats, filter paper)[3].

  • Prepare the Container: If repurposing an empty chemical container, you must thoroughly empty all contents and completely deface or cross out the original manufacturer's label using a permanent marker[3].

Phase 2: Labeling and SAA Management 4. Apply Hazardous Waste Labeling: Attach a compliant hazardous waste label to the container before the first drop of waste is added. 5. Nomenclature Compliance: Write the full chemical name, "2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one," on the label. Do not use chemical formulas, shorthand, or project-specific abbreviations, as this violates standard hazard communication protocols[3]. 6. Satellite Accumulation Area (SAA) Storage: Transfer the sealed waste container to a designated SAA. The SAA must feature secondary containment (e.g., a chemically resistant tray) to capture any potential leaks, and must be physically separated from incompatible waste streams (such as basic or oxidative wastes)[3].

Phase 3: Spill Response Protocol If a localized benchtop spill occurs:

  • Isolate: Stop work, ensure the fume hood sash is lowered to an operational height, and alert personnel in the immediate vicinity.

  • Contain: If liquid, surround the spill with an inert, non-reactive absorbent material (e.g., vermiculite or a universal spill pad). If solid, avoid dry sweeping which generates airborne dust; carefully gather using a damp, compatible absorbent pad.

  • Collect: Place all absorbed material and contaminated PPE into a designated solid hazardous waste bag[3].

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol or ethanol) followed by soap and water, adding all solvent washings to the halogenated waste stream.

Operational Workflow Visualization

DisposalWorkflow A Generate Waste (2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one) B Identify Waste Stream: Halogenated Organic Waste A->B C Select Compatible Container (Glass or HDPE) B->C D Apply Hazardous Waste Label (Use Full Chemical Name) C->D E Store in SAA (Ensure Secondary Containment) D->E F EHS Pickup & High-Temperature Incineration E->F

Operational workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • School Chemistry Laboratory Safety Guide Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Laboratory Waste Disposal Safety Protocols Source: National Science Teaching Association (NSTA) URL:[Link]

  • Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.